Glutaric Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |
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InChI Key |
JFCQEDHGNNZCLN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4, Array | |
| Record name | GLUTARIC ACID | |
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| Record name | GLUTARIC ACID | |
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Related CAS |
13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |
| Record name | Glutaric acid | |
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DSSTOX Substance ID |
DTXSID2021654 | |
| Record name | Glutaric acid | |
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Molecular Weight |
132.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |
| Record name | GLUTARIC ACID | |
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| Record name | Pentanedioic acid | |
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Boiling Point |
576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |
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Density |
1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |
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Vapor Pressure |
1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |
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Color/Form |
LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |
CAS No. |
110-94-1 | |
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Melting Point |
207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of glutaric acid. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Introduction
This compound, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2][3][4] It plays a role as a human and Daphnia magna metabolite.[5] In the human body, it is naturally produced during the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Defects in this metabolic pathway can lead to a serious inherited disorder known as glutaric aciduria type I, where the accumulation of this compound and its derivatives can cause severe neurological damage. Industrially, this compound is used in the production of polymers like polyesters and polyamides, and as a precursor to 1,5-pentanediol, a common plasticizer.
Physicochemical Properties
This compound appears as colorless crystals or a white solid. Unlike the structurally related succinic and adipic acids which have limited water solubility, this compound is highly soluble in water.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Pentanedioic acid | |
| Molecular Formula | C₅H₈O₄ | |
| Molecular Weight | 132.11 g/mol | |
| Appearance | Colorless crystals or white solid | |
| Melting Point | 95 - 98 °C | |
| Boiling Point | 302 - 304 °C (slight decomposition) | |
| 200 °C at 20 mmHg | ||
| Density | 1.429 g/cm³ | |
| pKa₁ | 4.31 - 4.34 (at 25 °C) | |
| pKa₂ | 5.22 (at 25 °C) | |
| LogP | -0.26 (at 25 °C) |
Solubility
This compound's two carboxylic acid groups allow it to form hydrogen bonds, making it highly soluble in polar solvents like water.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | >50% (w/w); 430 g/L (20 °C) | |
| Ethanol / Alcohol | Soluble / Freely Soluble | |
| Ether | Soluble / Freely Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Petroleum Ether | Slightly Soluble |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
NMR Spectroscopy
Table 3: ¹H NMR Spectral Data for this compound
| Solvent | Frequency (MHz) | Chemical Shift (ppm) and Assignment | Source(s) |
| D₂O | 90 | ~2.43 (t, 4H, 2x -CH₂-COOH), ~1.90 (p, 2H, -CH₂-CH₂-CH₂-) | |
| D₂O (pH 7.4) | 500 | 2.171 (4H, α-CH₂), 1.776 (2H, β-CH₂) | |
| Water (pH 4.0) | 500 | 2.37-2.39 (α-CH₂), 1.83-1.89 (β-CH₂) |
Table 4: ¹³C NMR Spectral Data for this compound (Solvent: D₂O, pH 7.4)
| Carbon Atom | Chemical Shift (ppm) | Source(s) |
| C=O (Carboxyl) | 186.016 | |
| α-CH₂ | 40.046 | |
| β-CH₂ | 25.719 |
IR Spectroscopy
Infrared spectroscopy reveals the characteristic functional groups of this compound. Key absorptions include a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description | Source(s) |
| ~2500-3300 | O-H | Carboxylic acid, broad band | |
| ~1700 | C=O | Carboxylic acid, strong absorption | |
| ~1410 | C-O / O-H | In-plane bending | |
| ~1210 | C-O | Stretching | |
| ~920 | O-H | Out-of-plane bending |
Mass Spectrometry
Mass spectrometry is used for determining the molecular weight and fragmentation pattern of this compound.
Table 6: Mass Spectrometry Data for this compound
| Ionization Mode | Key m/z Values | Description | Source(s) |
| EI | 114, 86, 73, 60, 55, 45, 42 | Fragmentation pattern, M-H₂O at 114 | |
| ESI (-) | 131.0345 | [M-H]⁻ | |
| ESI (-) MS/MS of 131 | 113.0249, 87.0453 | [M-H-H₂O]⁻, [M-H-CO₂]⁻ |
Safety and Handling
This compound is considered a hazardous substance. It can cause serious eye irritation and may cause skin and respiratory tract irritation. Accidental ingestion may be harmful.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and face protection.
-
Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Incompatibilities: Incompatible with strong oxidizing agents, bases, and reducing agents.
Biological Significance: Glutaric Aciduria Type I
Glutaric aciduria type I (GA-I) is an autosomal recessive inherited disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the metabolic breakdown of lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of this compound, 3-hydroxythis compound, and glutaryl-CoA, which are neurotoxic and can cause severe damage to the basal ganglia in the brain.
Experimental Protocols
Melting Point Determination
The melting point is a key physical property for identifying a compound and assessing its purity. A pure crystalline solid typically has a sharp melting range of 0.5-1.0 °C. Impurities tend to lower and broaden the melting range.
Methodology: A common method involves using a capillary tube and a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Sample Preparation: A small amount of the dry, solid sample (e.g., this compound) is finely crushed into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder to load a small amount (2-3 mm height) of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed bottom.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise method for determining the acid dissociation constants (pKa) of a substance. For a dicarboxylic acid like this compound, two equivalence points and two pKa values can be determined.
Methodology: This procedure involves titrating a solution of the acid with a strong base while monitoring the pH with a calibrated pH meter.
-
Preparation: A standard solution of the acid (e.g., 0.01 M this compound) is prepared in deionized, carbonate-free water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The NaOH solution is added in small, precise increments from a burette.
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data is collected through and beyond the equivalence points.
-
Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added.
-
The two equivalence points are identified as the points of maximum slope (inflection points) on the curve.
-
The pKa₁ is equal to the pH at the volume of NaOH that is half of the first equivalence point volume.
-
The pKa₂ is equal to the pH at the volume of NaOH midway between the first and second equivalence points.
-
References
glutaric acid CAS number and synonyms
An In-depth Technical Guide to Glutaric Acid
This guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identifiers and Synonyms
This compound is a five-carbon linear dicarboxylic acid.[1] Its primary identifiers and synonyms are crucial for accurate database searches and material sourcing.
| Identifier Type | Value |
| Preferred IUPAC Name | Pentanedioic acid[1][2] |
| CAS Number | 110-94-1[2][3] |
| EC Number | 203-817-2 |
| PubChem CID | 743 |
| Chemical Formula | C₅H₈O₄ |
| SMILES | C(CC(=O)O)CC(=O)O |
| InChI Key | JFCQEDHGNNZCLN-UHFFFAOYSA-N |
| Synonyms | 1,3-Propanedicarboxylic acid, 1,5-Pentanedioic acid, n-Pyrotartaric acid |
Physicochemical Properties
This compound appears as colorless crystals or a white solid. Unlike the related succinic and adipic acids, it has a high water solubility of over 50% (w/w) at room temperature.
| Property | Value |
| Molar Mass | 132.11 g/mol |
| Melting Point | 95 to 98 °C |
| Boiling Point | 200 °C at 20 mmHg |
| Density | 1.429 g/cm³ |
| Water Solubility | 430 g/L at 20 °C |
| pKa | 4.31 at 25 °C |
| Appearance | Colorless crystals or white solid |
Biochemistry and Metabolic Significance
This compound is a naturally occurring metabolite in the human body, formed during the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.
Metabolic Pathway and Glutaric Aciduria Type I
The breakdown of lysine and tryptophan converges to form glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.
A genetic deficiency in the GCDH enzyme leads to an autosomal recessive disorder known as Glutaric Aciduria Type I (GA-I). This deficiency causes the accumulation of upstream metabolites, primarily this compound and 3-hydroxythis compound, in the blood, urine, and brain. The buildup of these compounds is neurotoxic, particularly to the basal ganglia, and can lead to severe encephalopathic crises and irreversible neurological damage, especially in young children.
Applications in Research and Drug Development
This compound's bifunctional nature makes it a valuable building block in both industrial and pharmaceutical contexts.
-
Polymer Synthesis : It is used to produce polymers like polyesters and polyamides. The odd number of carbon atoms in its chain is useful for decreasing polymer elasticity.
-
Pharmaceutical Intermediate : It serves as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) for treating metabolic and neurological conditions.
-
Improving Bioavailability : In drug development, this compound has been successfully used to form co-crystals with APIs that have low aqueous solubility. This non-covalent modification can significantly enhance the dissolution rate and oral bioavailability of a drug candidate. For example, a co-crystal of an API with this compound increased its aqueous dissolution rate by 18 times and plasma exposure (AUC) in dogs by three times.
-
Other Uses : It is also employed in the manufacturing of plasticizers, corrosion inhibitors, and adhesives.
Experimental Protocols
Detailed and reliable protocols are essential for the synthesis and quantification of this compound in a research setting.
Synthesis of this compound from γ-Butyrolactone
This protocol is adapted from a procedure published in Organic Syntheses, which provides a convenient method for laboratory-scale preparation.
Materials:
-
γ-Butyrolactone (1 mole, 86 g)
-
Potassium cyanide (1.1 moles, 72 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Decolorizing charcoal
Procedure:
-
Reaction : In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine γ-butyrolactone and potassium cyanide. Heat the mixture in an oil bath for 2 hours at 190–195 °C while stirring. An initial vigorous reaction will subside.
-
Workup : Cool the mixture to approximately 100 °C and dissolve the resulting potassium salt in about 200 ml of hot water. Cautiously acidify the warm solution with concentrated HCl until it is acidic to Congo red.
-
Hydrolysis : To the resulting solution containing this compound monoamide, add 200 ml of concentrated HCl and heat under reflux for 1 hour.
-
Isolation : Evaporate the reaction mixture to dryness under reduced pressure. Grind the residual solid and extract it with four 200-ml portions of boiling chloroform.
-
Crystallization : Combine the hot chloroform extracts, filter, and concentrate the volume to about 400 ml. Cool the solution in water to induce crystallization.
-
Purification : Collect the this compound via suction filtration, wash with cold chloroform, and dry. The yield is typically 79.5–83.5%. For higher purity, the product can be decolorized by boiling with charcoal in an aqueous solution, followed by filtration and evaporation.
Quantification of this compound in Urine by HPLC
This method is valuable for the diagnosis of GA-I and is based on a high-performance liquid chromatography (HPLC) protocol with fluorescence derivatization.
Objective : To quantify this compound (GA) and 3-hydroxythis compound (3HGA) in urine samples.
Methodology:
-
Sample Preparation : Dilute urine samples as needed (up to 500-fold for GA-I patients) with water.
-
Derivatization : Add an internal standard to the urine sample. Derivatize the carboxylic acid groups of GA, 3HGA, and the internal standard using 1-pyrenebutyric hydrazide (PBH). This reagent attaches a fluorescent pyrene tag to the molecules.
-
HPLC Separation : Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Fluorescence Detection : Separate the derivatives and detect them using a fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 475 nm. The total run time is typically under 20 minutes.
-
Quantification : Create a calibration curve using standards of known concentrations. Calculate the concentration of GA and 3HGA in the samples by comparing their peak areas to that of the internal standard and the calibration curve.
This method demonstrates excellent linearity, reproducibility, and sensitivity, with a limit of detection of 0.2 µmol/L for this compound, making it suitable for both prospective and retrospective diagnostic studies.
References
A Technical Guide to the Physicochemical Properties and Biological Significance of Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling point data for glutaric acid, detailed experimental protocols for their determination, and an exploration of key biological pathways and analytical workflows involving this important dicarboxylic acid. The information is curated to support research and development activities in the chemical and biomedical fields.
Physicochemical Data of this compound
This compound, also known as pentanedioic acid, is a five-carbon linear dicarboxylic acid. Its physical properties are crucial for a variety of applications, from polymer synthesis to its role as a biomarker in metabolic disorders. The melting and boiling points are fundamental parameters for its purification, identification, and handling.
| Property | Value | Conditions |
| Melting Point | 95-99 °C[1][2][3][4][5] | Standard Pressure |
| Boiling Point | 200 °C | 20 mmHg |
| Boiling Point | 302-304 °C | 760 mmHg (with slight decomposition) |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is essential for compound characterization and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. This can be performed using a melting point apparatus or a Thiele tube.
Procedure using a Melting Point Apparatus:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Procedure using a Thiele Tube:
-
Sample Preparation and Loading: Prepare the capillary tube with the sample as described above.
-
Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band. The sample should be level with the thermometer bulb.
-
Immersion: Immerse the thermometer and attached capillary tube into the oil of a Thiele tube, ensuring the open end of the capillary is above the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.
-
Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.
Boiling Point Determination: Distillation and Thiele Tube Methods
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like this compound, determination at reduced pressure is often preferred to prevent decomposition.
Procedure using Simple Distillation (at reduced pressure):
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, receiving flask, and a thermometer. Ensure all connections are secure for vacuum application.
-
Sample and Boiling Chips: Place the this compound sample and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating and Vacuum: Begin heating the flask gently with a heating mantle. Apply a vacuum to the system and regulate it to the desired pressure (e.g., 20 mmHg).
-
Observation: The liquid will begin to boil at a lower temperature under reduced pressure. The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady drip of distillate is collected in the receiving flask. Record this temperature and the corresponding pressure.
Procedure using the Thiele Tube Method:
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube. Invert a sealed capillary tube (sealed end up) into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a Thiele tube filled with a high-boiling-point oil.
-
Heating: Heat the Thiele tube, and a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn back into the capillary tube upon cooling.
Biological Pathways and Experimental Workflows
This compound is a key metabolite in certain biological pathways and its analysis is crucial for the diagnosis and monitoring of related metabolic disorders.
Glutaric Aciduria Type I: Metabolic Pathway
Glutaric aciduria type I is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzyme is essential for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of this compound and 3-hydroxythis compound in the body, which can cause neurological damage.
Caption: Metabolic pathway of this compound in Glutaric Aciduria Type I.
Synthetic Pathway for Glutarate Production
Researchers have engineered microorganisms like Corynebacterium glutamicum for the bio-based production of glutarate. One synthetic pathway involves the conversion of L-lysine to glutarate through a series of enzymatic steps.
Caption: Synthetic pathway for glutarate production in C. glutamicum.
Experimental Workflow for this compound Analysis
The quantification of this compound in biological samples is critical for the diagnosis and management of glutaric aciduria. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.
Caption: Experimental workflow for this compound analysis by LC-MS.
References
- 1. Frontiers | Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
Synthesis of Glutaric Acid from γ-Butyrolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of glutaric acid, a valuable dicarboxylic acid, utilizing γ-butyrolactone as a starting material. This document details the core chemical transformations, experimental protocols, and essential physicochemical data to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound, with the IUPAC name pentanedioic acid, is a five-carbon linear dicarboxylic acid. Its structure lends itself to a variety of applications, including the synthesis of polymers, plasticizers, and corrosion inhibitors. In the pharmaceutical industry, it serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). This guide focuses on the chemical synthesis of this compound from γ-butyrolactone, a readily available and cost-effective starting material.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, purification, and application.
| Property | Value | Reference(s) |
| IUPAC Name | Pentanedioic acid | [1][2] |
| CAS Number | 110-94-1 | [1] |
| Molecular Formula | C₅H₈O₄ | [1][2] |
| Molecular Weight | 132.11 g/mol | |
| Appearance | Colorless crystals or white solid | |
| Melting Point | 95-98 °C | |
| Boiling Point | 303 °C (decomposes) | |
| Density | 1.429 g/cm³ | |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
Synthesis of this compound from γ-Butyrolactone
The primary and most well-documented method for the synthesis of this compound from γ-butyrolactone involves a two-step process: a cyanide-mediated ring-opening of the lactone followed by hydrolysis of the resulting nitrile.
Chemical Reaction Pathway
The overall transformation can be visualized as follows:
Caption: Reaction pathway for the synthesis of this compound from γ-butyrolactone.
Experimental Protocol: Cyanide-Mediated Synthesis
This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Ring-Opening of γ-Butyrolactone
-
In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a heating mantle with a temperature controller.
-
Charge the flask with 86 g (1.0 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Stir the mixture and heat it to 190-195 °C for 2 hours. An initial vigorous reaction may be observed, which will subside.
-
After the heating period, cool the reaction mixture to approximately 100 °C.
-
Carefully add about 200 mL of hot water to dissolve the resulting potassium salt of the cyano acid.
Step 2: Hydrolysis to this compound
-
To the aqueous solution from Step 1, cautiously add concentrated hydrochloric acid (approximately 90 mL) until the solution is acidic to Congo red indicator paper.
-
Add an additional 200 mL of concentrated hydrochloric acid to the mixture.
-
Heat the solution under reflux for 1 hour to hydrolyze the nitrile and monoamide intermediates.
-
After reflux, evaporate the reaction mixture to dryness under reduced pressure.
-
The resulting solid residue, a mixture of this compound and potassium chloride, is then purified by extraction.
Purification:
-
Grind the solid residue and extract it with four 200 mL portions of boiling chloroform.
-
Filter the combined hot chloroform extracts and concentrate the filtrate to about 400 mL.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the this compound crystals by suction filtration, wash with a small amount of cold chloroform, and air dry.
Expected Yield: 71-84%
Alternative Synthetic Route: A Cyanide-Free Approach
Given the high toxicity of cyanide salts, exploring alternative, safer synthetic routes is of significant interest. While a direct, one-pot conversion of γ-butyrolactone to this compound without cyanide is not as well-documented, a plausible alternative involves the oxidative ring-opening of the lactone. This could potentially be achieved using strong oxidizing agents. For instance, oxidation with potassium permanganate (KMnO₄) in an acidic or alkaline medium, followed by appropriate workup, could cleave the lactone ring to form the dicarboxylic acid. However, this method may require careful optimization of reaction conditions to avoid over-oxidation and side product formation. Further research and development are needed to establish a detailed and efficient protocol for this cyanide-free approach.
Experimental Workflow
The following diagram illustrates the general workflow for the cyanide-mediated synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data of this compound
Spectroscopic analysis is essential for the characterization and purity assessment of the synthesized this compound.
Table 1: 1H NMR Data of this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 2H | -COOH |
| 2.18 | t | 4H | -CH₂-COOH |
| 1.76 | quintet | 2H | -CH₂-CH₂-CH₂- |
Table 2: 13C NMR Data of this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | -COOH |
| 33.0 | -CH₂-COOH |
| 20.8 | -CH₂-CH₂-CH₂- |
Table 3: Key IR Absorption Bands of this compound (KBr pellet)
| Wavenumber (cm-1) | Intensity | Assignment |
| 2900-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700 | Strong | C=O stretch (carboxylic acid dimer) |
| 1410 | Medium | O-H bend |
| 1210 | Medium | C-O stretch |
| 930 | Medium, Broad | O-H bend (out-of-plane) |
Safety and Handling
This compound is an irritant to the eyes and skin. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
The primary synthesis route described involves potassium cyanide, which is a highly toxic and hazardous substance. All procedures involving cyanide must be conducted in a certified fume hood with extreme caution. A cyanide antidote kit should be readily available, and personnel must be trained in its use.
Conclusion
The synthesis of this compound from γ-butyrolactone via a cyanide-mediated pathway is a well-established and high-yielding method. This technical guide provides the necessary details for its successful implementation in a laboratory setting. While effective, the inherent toxicity of the cyanide reagent necessitates the exploration of safer, alternative synthetic routes. The development of an efficient oxidative ring-opening method would be a significant advancement in the green synthesis of this important dicarboxylic acid. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
References
An In-depth Technical Guide to the Synthesis of Glutaric Acid from 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of glutaric acid from 1,3-dibromopropane. The primary synthetic route involves a two-step process: the formation of glutaronitrile through a nucleophilic substitution reaction, followed by the hydrolysis of the dinitrile to yield this compound. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow to support research and development in the chemical and pharmaceutical sciences.
Synthetic Pathway Overview
The conversion of 1,3-dibromopropane to this compound is a classic example of a two-step organic synthesis. The overall transformation can be summarized as follows:
-
Step 1: Synthesis of Glutaronitrile (Trimethylene Cyanide). 1,3-dibromopropane is treated with a cyanide salt, typically sodium or potassium cyanide, in a nucleophilic substitution reaction. The two bromide leaving groups are displaced by cyanide ions to form glutaronitrile.
-
Step 2: Hydrolysis of Glutaronitrile. The dinitrile intermediate is then subjected to hydrolysis, typically under acidic conditions. Both nitrile functional groups are converted to carboxylic acid groups, yielding this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis, based on established and reliable methods.
Step 1: Synthesis of Glutaronitrile from 1,3-Dibromopropane
This procedure details the preparation of glutaronitrile (also known as trimethylene cyanide) from 1,3-dibromopropane (trimethylene bromide).[1]
Experimental Procedure:
-
In a 5-liter round-bottomed flask equipped with a reflux condenser and a separatory funnel, 294 g (6 moles) of sodium cyanide is dissolved in 300 cc of water. The flask is heated on a steam bath for two to three hours until the majority of the sodium cyanide has dissolved.
-
A solution of 500 g (2.47 moles) of 1,3-dibromopropane in 1 liter of 95% ethanol is prepared.
-
The 1,3-dibromopropane solution is added to the sodium cyanide solution through the separatory funnel over a period of forty to sixty minutes.
-
The reaction mixture is then refluxed on a steam bath for thirty to forty hours.
-
After the reflux period, the solvent is removed from the reaction mixture, preferably under reduced pressure using an oil bath.
-
The resulting residue, which contains sodium bromide, unreacted sodium cyanide, and the desired glutaronitrile, is extracted with 300–400 cc of ethyl acetate. Glutaronitrile is soluble in ethyl acetate, while the inorganic salts are not.
-
The ethyl acetate solution is filtered to remove the inorganic salts, and the salt cake is washed with an additional 100 cc of ethyl acetate.
-
The ethyl acetate is distilled from the filtrate at atmospheric pressure.
-
The remaining liquid is then distilled under reduced pressure to yield pure glutaronitrile.
Step 2: Hydrolysis of Glutaronitrile to this compound
This procedure outlines the acid-catalyzed hydrolysis of glutaronitrile to produce this compound.[2]
Experimental Procedure:
-
In a 2-liter round-bottomed flask, 100 g (1.06 moles) of glutaronitrile is combined with 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (specific gravity 1.18).
-
The mixture is refluxed for approximately four hours.
-
Following reflux, the solution is evaporated to dryness, preferably under reduced pressure.
-
The dry residue, a mixture of this compound and ammonium chloride, is extracted with approximately 300 cc of boiling ether.
-
The ether extract is filtered, and the solid residue is further extracted with two 100-cc portions of boiling ether.
-
The combined ether extracts are evaporated to a volume of 150–200 cc, at which point this compound will begin to crystallize.
-
One liter of benzene is added to the concentrated ether solution, and the mixture is heated until all the this compound dissolves.
-
The solution is then cooled in an ice-salt bath to induce crystallization.
-
The first crop of this compound crystals is collected by filtration.
-
The filtrate can be concentrated to one-third of its original volume and cooled to obtain a second crop of crystals.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of Glutaronitrile from 1,3-Dibromopropane
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Dibromopropane | 500 g (2.47 moles) | [1] |
| Sodium Cyanide | 294 g (6 moles) | [1] |
| Water | 300 cc | [1] |
| 95% Ethanol | 1 L | |
| Reaction Conditions | ||
| Addition Time | 40 - 60 minutes | |
| Reflux Time | 30 - 40 hours | |
| Product | ||
| Glutaronitrile | 180 - 200 g | |
| Yield | 77 - 86% | |
| Boiling Point | 144–147°C / 13 mm Hg | |
| 131–134°C / 10 mm Hg |
Table 2: Hydrolysis of Glutaronitrile to this compound
| Parameter | Value | Reference |
| Reactants | ||
| Glutaronitrile | 100 g (1.06 moles) | |
| Conc. Hydrochloric Acid | 500 g (4.8 moles) | |
| Reaction Conditions | ||
| Reflux Time | ~4 hours | |
| Product | ||
| This compound | 116 - 119 g | |
| Yield | 83 - 85% | |
| Melting Point | 97 - 98°C |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound from 1,3-dibromopropane.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
An In-Depth Technical Guide to the Natural Sources and Metabolic Pathways of Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, is a key metabolite in human physiology and various biological systems. While it is a normal intermediate in the catabolism of certain amino acids, its accumulation is indicative of a serious inherited metabolic disorder known as glutaric aciduria type 1 (GA-I). This condition, if undiagnosed and untreated, can lead to severe neurological damage. Understanding the natural origins and intricate metabolic pathways of this compound is therefore crucial for the diagnosis, monitoring, and development of therapeutic interventions for GA-I and related disorders. Furthermore, microbial pathways for this compound production are of significant interest for the bio-based synthesis of polymers and other valuable chemicals. This guide provides a comprehensive overview of the natural sources, metabolic pathways, and key experimental methodologies related to this compound.
Natural Sources of this compound
This compound is found in a variety of natural contexts, from being a metabolic byproduct in humans and microbes to its presence in certain plants.
Endogenous Production in Humans
In humans, this compound is primarily an intermediate product of the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] Under normal physiological conditions, it is present at low levels in various bodily fluids. In pathological states, such as glutaric aciduria type I, these concentrations can be dramatically elevated.
| Biological Fluid | Analyte | Concentration Range (Controls) |
| Urine | This compound | 1.1 - 9.7 mmol/mol creatinine |
| 3-Hydroxythis compound | 1.4 - 8.0 mmol/mol creatinine | |
| Plasma | This compound | 0.55 - 2.9 µmol/L |
| 3-Hydroxythis compound | 0.2 - 1.36 µmol/L | |
| Cerebrospinal Fluid | This compound | 0.18 - 0.63 µmol/L |
| 3-Hydroxythis compound | < 0.2 µmol/L | |
| Amniotic Fluid | This compound | 0.19 - 0.7 µmol/L |
| 3-Hydroxythis compound | 0.22 - 0.41 µmol/L |
Table 1: Normal Concentrations of this compound and 3-Hydroxythis compound in Human Biological Fluids.
Microbial Production
Certain microorganisms naturally produce this compound as part of their amino acid degradation pathways.[3] Notably, species like Pseudomonas putida catabolize L-lysine to this compound.[3] This natural capability has been harnessed and optimized through metabolic engineering in industrial microorganisms like Corynebacterium glutamicum and Escherichia coli to achieve high-titer production of this compound from renewable feedstocks.
| Microorganism | Titer | Reference |
| Corynebacterium glutamicum (engineered) | up to 105.3 g/L | [3] |
| Escherichia coli (engineered) | 468.5 mM (from 800 mM 5-aminovaleric acid) |
Table 2: Examples of this compound Production in Metabolically Engineered Microorganisms.
Occurrence in Plants and Foods
The presence of this compound in plants and common food sources is not well-quantified and appears to be limited. The FooDB database notes that this compound has been detected, but not quantified, in a few specific plants such as eddoes, pitangas, narrowleaf cattails, chicory leaves, and wax apples. Its absence from general surveys of organic acids in common fruits and vegetables suggests that its concentration in these sources is likely very low.
Metabolic Pathways of this compound
This compound is a central intermediate in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan. These pathways converge at the formation of glutaryl-CoA, which is subsequently metabolized further.
Lysine and Hydroxylysine Degradation
The catabolism of L-lysine is the primary source of this compound in humans. This process occurs through two main pathways that both lead to the formation of glutaryl-CoA.
-
The Saccharopine Pathway: This is the major route for lysine degradation in the liver and is localized within the mitochondria.
-
The Pipecolate Pathway: This pathway is more prominent in the brain and involves enzymes located in the mitochondria, cytosol, and peroxisomes.
Both pathways ultimately convert L-lysine into α-ketoadipate, which is then oxidatively decarboxylated to form glutaryl-CoA.
Tryptophan Degradation
The catabolism of L-tryptophan also contributes to the pool of glutaryl-CoA. This occurs via the kynurenine pathway, which ultimately produces 2-ketoadipate, a precursor to glutaryl-CoA.
The Metabolic Block in Glutaric Aciduria Type I
In healthy individuals, glutaryl-CoA is converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). In patients with GA-I, a deficiency in GCDH activity leads to the accumulation of glutaryl-CoA. This excess glutaryl-CoA is then hydrolyzed to this compound and also converted to 3-hydroxythis compound, the two primary biomarkers for this disorder.
Experimental Protocols
The analysis of this compound in biological samples and the assessment of key enzyme activities are fundamental for research and clinical diagnosis.
Quantification of this compound in Urine by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine. The following is a synthesized protocol based on common laboratory practices.
Protocol:
-
Sample Preparation:
-
Thaw a frozen urine sample to room temperature.
-
Determine the creatinine concentration of the urine sample.
-
Based on the creatinine level, transfer a volume of urine equivalent to a set amount of creatinine (e.g., 1 µmole) into a glass tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., D4-glutaric acid).
-
Acidify the sample to a pH below 2 by adding 5M HCl.
-
Saturate the sample with solid sodium chloride to enhance extraction efficiency.
-
-
Extraction:
-
Add an organic solvent such as ethyl acetate to the tube.
-
Vortex vigorously for 1-2 minutes to extract the organic acids.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.
-
-
Derivatization:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas, possibly with gentle heating (e.g., 35-40°C).
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine.
-
Seal the vial and heat at 70-90°C for 15-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 4-10°C/min) to a final temperature of 280-300°C.
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for this compound-TMS and its internal standard.
-
-
-
Data Analysis:
-
Identify the this compound-TMS peak based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.
-
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay in Cultured Fibroblasts
This assay measures the enzymatic activity of GCDH in cell lysates, typically from cultured skin fibroblasts. It relies on the use of a radiolabeled substrate, [³H]glutaryl-CoA or [¹⁴C]glutaryl-CoA.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture human skin fibroblasts to near confluence in appropriate media.
-
Harvest the cells by trypsinization, wash with a buffered saline solution, and pellet by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., a buffer containing a mild detergent and protease inhibitors) and lyse the cells, for example, by sonication on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins, including GCDH.
-
Determine the total protein concentration of the lysate (e.g., by Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing a buffer (e.g., potassium phosphate buffer), an electron acceptor (e.g., phenazine methosulfate), and the cell lysate.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [1,5-¹⁴C]glutaryl-CoA). The final reaction volume is typically small (e.g., 50-100 µL).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Measurement of Product:
-
The method for measuring the product depends on the radiolabel used.
-
For [¹⁴C]glutaryl-CoA: The reaction produces ¹⁴CO₂, which is released upon decarboxylation. The reaction is stopped by the addition of acid, and the evolved ¹⁴CO₂ is trapped (e.g., on a filter paper soaked in a trapping agent) and quantified by liquid scintillation counting.
-
For [³H]glutaryl-CoA: The dehydrogenation step releases tritium (³H) into the aqueous buffer. The reaction is stopped, and the unreacted substrate is removed (e.g., by charcoal precipitation). The amount of ³H in the supernatant is then quantified by liquid scintillation counting.
-
-
Calculation of Activity:
-
Calculate the amount of product formed based on the radioactivity measured and the specific activity of the substrate.
-
Express the GCDH activity as a function of the amount of protein in the lysate and the incubation time (e.g., in nmol/hr/mg protein).
-
Conclusion
This compound is a metabolite of significant interest in both clinical diagnostics and biotechnology. Its origins are firmly rooted in the catabolic pathways of lysine, hydroxylysine, and tryptophan, with the enzyme glutaryl-CoA dehydrogenase playing a pivotal role in its further metabolism. The accumulation of this compound in human fluids serves as a critical biomarker for glutaric aciduria type I, a treatable neurometabolic disorder. Accurate quantification of this compound using methods like GC-MS and the assessment of GCDH enzyme activity are essential for diagnosis and disease management. Concurrently, the microbial pathways for this compound synthesis offer promising avenues for the sustainable production of valuable chemicals. This guide provides a foundational technical overview for professionals engaged in research and development in these fields.
References
- 1. Rapid screening and quantification of major organic acids in citrus fruits and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amsterdam UMC Locatie AMC - Glutaryl-CoA dehydrogenase (GCDH) [amc.nl]
Biochemical Significance of Glutaric Acid Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutaric Aciduria Type I (GA-I) is an autosomal recessive neurometabolic disorder resulting from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3] This enzymatic block disrupts the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of key metabolites: glutaric acid (GA) and 3-hydroxythis compound (3-OH-GA).[1][4] These compounds, particularly 3-OH-GA, are considered endogenous neurotoxins that precipitate acute encephalopathic crises and progressive neurological damage, most notably to the striatum. This guide provides an in-depth analysis of the biochemical pathways, pathophysiological mechanisms, quantitative data, and experimental methodologies crucial for understanding and investigating the consequences of this compound accumulation.
The Core Metabolic Disruption
The GCDH enzyme is a critical component in the final common pathway for the breakdown of lysine, hydroxylysine, and tryptophan. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. In GA-I, mutations in the GCDH gene lead to a deficient or non-functional enzyme. This deficiency causes glutaryl-CoA to accumulate in the mitochondrial matrix. The excess glutaryl-CoA is then hydrolyzed to this compound or metabolized to 3-hydroxythis compound, which subsequently accumulates in tissues and body fluids.
Pathophysiological Mechanisms of Neurotoxicity
The accumulation of GA and 3-OH-GA triggers a cascade of neurotoxic events. The developing brain, particularly between 6 and 18 months of age, is uniquely vulnerable to these effects, often following a catabolic stressor like an illness or vaccination.
Excitotoxicity via NMDA Receptor Activation
Both GA and 3-OH-GA are structural analogs of the excitatory neurotransmitter glutamate. They act as excitotoxins by over-stimulating N-methyl-D-aspartate (NMDA) receptors. Studies have shown that this neurotoxic effect is primarily mediated through the NR2B subunit of the NMDA receptor. The age-dependent expression of the NR2B subunit in the central nervous system may explain the specific window of vulnerability in infants. This over-activation leads to excessive calcium influx, triggering downstream apoptotic pathways and causing neuronal cell death, particularly in the striatum.
References
Glutaric Aciduria Type 1: A Technical Guide to the Core Metabolic Defect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaric Aciduria Type 1 (GA-1) is an autosomal recessive neurometabolic disorder stemming from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic block disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxythis compound (3-OH-GA). The following guide provides an in-depth analysis of the core metabolic defect in GA-1, including quantitative data on metabolite accumulation, detailed experimental protocols for key diagnostic and research assays, and a visualization of the implicated biochemical and signaling pathways.
The Core Metabolic Defect: A Deficiency in Glutaryl-CoA Dehydrogenase
Glutaric Aciduria Type 1 is fundamentally a disorder of amino acid metabolism.[1] The central defect lies in the compromised activity of glutaryl-CoA dehydrogenase (GCDH), a mitochondrial flavoprotein.[2] This enzyme is crucial for the final steps in the breakdown of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[3]
Mutations in the GCDH gene, located on chromosome 19p13.2, lead to the production of a non-functional or partially functional GCDH enzyme.[3] This enzymatic deficiency obstructs the conversion of glutaryl-CoA to crotonyl-CoA, a key step in the catabolic pathway.[4] Consequently, there is an upstream accumulation of glutaryl-CoA and its derivatives.
The primary accumulating metabolites are:
-
This compound (GA): Formed from the hydrolysis of glutaryl-CoA.
-
3-Hydroxythis compound (3-OH-GA): Another key pathogenic metabolite.
-
Glutarylcarnitine (C5DC): A conjugate of this compound with carnitine.
The buildup of these organic acids in tissues and body fluids, particularly in the brain, is cytotoxic and leads to the characteristic neuropathology of GA-1, most notably affecting the basal ganglia.
Biochemical Pathway
The catabolic pathways of lysine and tryptophan converge at the level of glutaryl-CoA. The diagram below illustrates this pathway and the metabolic block in GA-1.
Quantitative Data on Metabolite Accumulation
The diagnosis and monitoring of GA-1 rely on the quantification of key metabolites in various biological fluids. The levels of these metabolites can vary depending on the patient's clinical state (e.g., stable vs. metabolic crisis) and whether they are classified as a "high" or "low" excretor.
| Metabolite | Biological Fluid | Patient Population | Typical Concentration Range | Normal Range |
| This compound (GA) | Urine | High Excretors | >100 mmol/mol creatinine | <4 mmol/mol creatinine |
| Low Excretors | <100 mmol/mol creatinine (can be intermittently normal) | |||
| 3-Hydroxythis compound (3-OH-GA) | Urine | High and Low Excretors | Elevated, but less variable than GA | <4.6 mmol/mol creatinine |
| Plasma | GA-1 Patients | Significantly elevated (up to 100-fold increase) | ≤25.2 ng/mL | |
| Cerebrospinal Fluid (CSF) | GA-1 Patients | Significantly elevated (up to 100-fold increase) | Undetectable or very low | |
| Glutarylcarnitine (C5DC) | Dried Blood Spot (DBS) | Newborn Screening | Elevated | Varies by lab, typically low µM range |
Experimental Protocols
Accurate quantification of the accumulating metabolites is critical for diagnosis, monitoring, and research in GA-1. The following sections outline the principles of key experimental methodologies.
GCDH Enzyme Activity Assay
The definitive diagnosis of GA-1 can be confirmed by measuring GCDH enzyme activity in cultured fibroblasts or leukocytes. A common method involves the use of a radiolabeled substrate, such as [1,5-¹⁴C]glutaryl-CoA or [2,3,4-³H]glutaryl-CoA.
Principle: The assay measures the release of a radioactive product, either ¹⁴CO₂ or ³H, which is proportional to the GCDH enzyme activity.
Methodology Outline:
-
Cell Culture and Homogenization: Patient-derived fibroblasts or isolated leukocytes are cultured and then homogenized to release cellular contents, including mitochondria where GCDH is located.
-
Incubation with Radiolabeled Substrate: The cell homogenate is incubated with the radiolabeled glutaryl-CoA substrate in a reaction buffer.
-
Separation and Quantification of Radiolabeled Product:
-
For ¹⁴CO₂ release, the evolved gas is trapped and quantified using a scintillation counter.
-
For the detritiation assay, the reaction mixture is passed through an ion-exchange column to separate the released ³H from the unreacted substrate, and the radioactivity of the eluate is measured.
-
-
Data Analysis: Enzyme activity is calculated based on the amount of radioactive product formed per unit of time and protein concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a widely used method for the analysis of urinary organic acids, including this compound.
Principle: This technique separates volatile organic compounds based on their chemical properties as they pass through a capillary column, and then identifies and quantifies them based on their mass-to-charge ratio.
Methodology Outline:
-
Sample Preparation: A urine sample is subjected to solvent extraction to isolate the organic acids.
-
Derivatization: The extracted organic acids are chemically modified (e.g., trimethylsilyl derivatization) to increase their volatility for GC analysis.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where the compounds are separated on a capillary column with a specific temperature program.
-
MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxythis compound
LC-MS/MS is a highly sensitive and specific method for the quantification of 3-OH-GA in various biological matrices, including plasma and dried urine spots.
Principle: LC separates compounds in a liquid phase, and tandem mass spectrometry (MS/MS) provides two stages of mass analysis for enhanced specificity and sensitivity.
Methodology Outline:
-
Sample Preparation: A small volume of plasma or a punch from a dried urine spot is used. An internal standard (e.g., a stable isotope-labeled version of 3-OH-GA) is added.
-
Derivatization: The sample is often derivatized to improve its chromatographic and mass spectrometric properties.
-
LC Separation: The prepared sample is injected into the liquid chromatograph, and the compounds are separated on a column.
-
MS/MS Detection: As the analyte of interest elutes from the LC column, it is ionized and enters the first mass spectrometer, which selects the precursor ion. This ion is then fragmented, and the second mass spectrometer selects a specific product ion for detection. This process, known as multiple reaction monitoring (MRM), provides high specificity.
-
Quantification: The concentration of 3-OH-GA is determined by comparing the signal of the analyte to that of the internal standard.
Pathogenic Signaling Pathways
The accumulation of GA and 3-OH-GA triggers downstream signaling pathways that contribute to the neuropathology of GA-1. The two primary mechanisms are excitotoxicity and oxidative stress.
Excitotoxicity
Excitotoxicity is a process of neuronal injury and death resulting from the excessive stimulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.
Mechanism:
-
NMDA Receptor Activation: 3-OH-GA has been shown to act as a weak agonist at the NMDA receptor. This activation leads to the opening of the receptor's associated ion channel.
-
Calcium Influx: The opening of the NMDA receptor channel results in a significant influx of calcium ions (Ca²⁺) into the neuron.
-
Activation of Catabolic Enzymes: The elevated intracellular Ca²⁺ concentration activates a cascade of downstream enzymes, including proteases, phospholipases, and endonucleases, which can damage cellular structures.
-
Mitochondrial Dysfunction: Calcium overload in mitochondria can disrupt the electron transport chain and lead to the production of reactive oxygen species (ROS).
-
Neuronal Cell Death: The culmination of these events is neuronal damage and eventual cell death, particularly in the vulnerable striatal neurons.
Oxidative Stress
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates.
Mechanism:
-
Mitochondrial Dysfunction: The accumulation of this compound can impair mitochondrial function, leading to increased production of ROS as a byproduct of a dysfunctional electron transport chain.
-
Depletion of Antioxidants: this compound can also lead to the depletion of cellular antioxidants, such as glutathione (GSH), further compromising the cell's ability to handle oxidative stress.
-
Lipid Peroxidation and DNA Damage: The excess ROS can damage cellular components, including lipids (lipid peroxidation) and DNA, leading to further cellular dysfunction and contributing to cell death.
-
Inflammation: Oxidative stress can also trigger inflammatory pathways, further exacerbating neuronal damage.
Conclusion
The core metabolic defect in Glutaric Aciduria Type 1, a deficiency of GCDH, sets off a cascade of events leading to the accumulation of neurotoxic metabolites. Understanding the intricacies of the biochemical pathway, the quantitative impact on metabolite levels, the methodologies for their measurement, and the downstream pathogenic signaling pathways is paramount for the development of novel diagnostic tools and therapeutic interventions for this devastating disorder. This guide provides a foundational technical overview to support these research and development endeavors.
References
Glutaric Acid: A Versatile C5 Platform Chemical for Industrial and Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glutaric acid, a five-carbon dicarboxylic acid, is emerging as a significant platform chemical with diverse applications spanning the polymer, pharmaceutical, and personal care industries. Its unique properties, including high water solubility and the ability to decrease polymer elasticity, make it a valuable building block for a range of products.[1][2][3] The growing demand for bio-based and biodegradable materials has further fueled interest in sustainable production routes for this compound, positioning it as a key player in the transition towards a green chemical industry.[4][5]
Core Properties of this compound
This compound, systematically named pentanedioic acid, is a white, crystalline solid at room temperature. Unlike its counterparts, adipic and succinic acids, which have limited water solubility, this compound is highly soluble in water (over 50% w/w). This property simplifies its handling and use in various aqueous-based processes.
| Property | Value |
| IUPAC Name | Pentanedioic acid |
| Chemical Formula | C5H8O4 |
| Molar Mass | 132.12 g/mol |
| Melting Point | 95 to 98 °C |
| Boiling Point | 200 °C at 20 mmHg |
| Density | 1.4 g/cm³ |
| Water Solubility | >50% (w/w) |
Production of this compound: A Shift Towards Bio-based Methods
Historically, this compound has been produced through chemical synthesis routes, often as a byproduct of adipic acid production. However, increasing environmental concerns and the desire for sustainable manufacturing have spurred the development of bio-based production methods.
Microbial Production
Metabolic engineering of microorganisms has enabled the high-level production of this compound from renewable feedstocks like glucose. Corynebacterium glutamicum, an L-lysine overproducing strain, has been successfully engineered to produce significant quantities of this compound. By introducing and optimizing a synthetic metabolic pathway, researchers have achieved impressive production titers.
| Microorganism | Precursor | Production Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) |
| Corynebacterium glutamicum | Glucose | 105.3 | - | - |
| Corynebacterium glutamicum | Glucose and Molasses | 90 | 0.7 mol/mol | 1.8 |
| Corynebacterium glutamicum | Glucose | 25 | 0.17 g/g | 0.32 |
| Escherichia coli | L-lysine | 73.2 | - | - |
Chemical Synthesis
Traditional chemical synthesis methods for this compound include the oxidation of cyclopentanone or the ring-opening of butyrolactone. A greener approach involves the tungsten-catalyzed oxidation of cyclopentene using hydrogen peroxide.
A sustainable method has also been developed to produce this compound from glucose via α-ketothis compound, which is first obtained through fermentation. This chemo-catalytic route combines biotransformation with chemical transformation.
Key Applications of this compound
The versatility of this compound stems from its dicarboxylic nature, allowing it to be a precursor to a wide array of derivatives and polymers.
-
Polymers: this compound is a key monomer in the production of polyesters and polyamides. Its odd-numbered carbon chain helps to decrease polymer elasticity, a desirable property in certain applications. Hydrogenation of this compound yields 1,5-pentanediol, a valuable plasticizer and precursor for polyesters.
-
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
-
Personal Care: In cosmetics and personal care products, this compound is used as a pH adjuster and stabilizing agent.
-
Other Industrial Uses: It finds applications as a corrosion inhibitor, a component in solder fluxes, and in the production of surfactants.
Experimental Protocols
Microbial Production of this compound via Fed-Batch Fermentation
This protocol is a generalized procedure based on the fed-batch fermentation of an engineered Corynebacterium glutamicum strain.
1. Strain and Preculture Preparation:
- Use an engineered C. glutamicum strain optimized for this compound production.
- Prepare a seed culture by inoculating a single colony into a flask containing a suitable growth medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking until the exponential growth phase is reached.
2. Bioreactor Setup and Batch Fermentation:
- Prepare the fermentation medium in a bioreactor. A typical medium contains glucose, corn steep liquor, (NH4)2SO4, MgSO4·7H2O, KH2PO4, and trace elements.
- Inoculate the bioreactor with the seed culture.
- Maintain the temperature at 30°C and the pH at 7.0 (controlled by automatic addition of NH4OH).
- Control the dissolved oxygen level by adjusting the agitation speed and aeration rate.
- Run the batch phase until the initial glucose is nearly consumed.
3. Fed-Batch Phase:
- Initiate the feeding of a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.
- Continue the fermentation for a specified duration (e.g., 69 hours), monitoring cell growth and this compound concentration periodically.
4. Product Analysis:
- Analyze the concentration of this compound in the culture supernatant using High-Performance Liquid Chromatography (HPLC).
Chemical Synthesis of this compound from Cyclopentanone
This protocol describes the oxidation of cyclopentanone to produce this compound.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50% nitric acid and a catalytic amount of vanadium pentoxide.
- Heat the mixture to 65-70°C in a water bath.
2. Oxidation Reaction:
- Add a small amount of cyclopentanone to initiate the reaction, as indicated by the evolution of brown fumes.
- Slowly add the remaining cyclopentanone from the dropping funnel while maintaining the reaction temperature at around 70°C. Careful temperature control is crucial to prevent side reactions.
- After the addition is complete, heat the mixture to boiling.
3. Product Isolation and Purification:
- Pour the reaction mixture into an evaporating dish and reduce the volume by half.
- Cool the solution to crystallize the crude this compound.
- Filter the crystals and wash with dilute hydrochloric acid to remove color impurities.
- Further purify the crude product by recrystallization from benzene to obtain colorless needles of this compound.
Signaling and Production Pathways
Microbial Production of this compound from L-Lysine
The biosynthesis of this compound in engineered Corynebacterium glutamicum typically starts from the amino acid L-lysine. The pathway involves a series of enzymatic conversions to yield the final product.
References
The Industrial Versatility of Glutaric Acid: A Technical Guide
Introduction: Glutaric acid, a five-carbon dicarboxylic acid (pentanedioic acid), is emerging as a pivotal platform chemical with a diverse and expanding range of industrial applications. Its unique properties, including high water solubility and a flexible five-carbon backbone, make it an ideal precursor and building block in the synthesis of polymers, plasticizers, corrosion inhibitors, and specialty chemicals.[1][2] This technical guide provides an in-depth overview of the core industrial applications of this compound, tailored for researchers, scientists, and drug development professionals. It details the synthesis and performance of this compound-derived materials, presenting quantitative data, experimental protocols, and process visualizations.
Polymer Synthesis: Crafting High-Performance Polyesters and Polyamides
This compound is a key monomer in the production of condensation polymers such as polyesters and polyamides.[3][4] Its odd-numbered carbon chain is particularly advantageous as it disrupts polymer crystallinity, which can decrease elasticity and modify mechanical properties.[5]
Polyesters
This compound-based polyesters are synthesized through the polycondensation reaction of this compound or its anhydride with a diol. These polyesters find use in polyester polyols for polyurethanes, resins for coatings, and biodegradable materials.
A common method for synthesizing this compound-based polyesters is through melt polycondensation.
-
Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet (e.g., a Dean-Stark apparatus) is charged with equimolar amounts of this compound and a selected diol (e.g., 1,4-butanediol).
-
Catalyst Addition: A catalyst, such as stannous octoate, p-toluenesulfonic acid, or an inorganic acid like H₃PO₄, is added to the mixture (typically 0.1-0.5% by weight).
-
Esterification: The mixture is heated under a nitrogen atmosphere with constant stirring. The temperature is gradually increased in stages, for example, from 140°C to 220°C. Water produced during the esterification is continuously removed and collected.
-
Polycondensation: Once the initial esterification is complete (indicated by the cessation of water distillation), a vacuum is applied to the system to remove the remaining water and glycol byproducts, driving the polymerization reaction to completion and increasing the molecular weight of the polyester.
-
Product Recovery: The resulting molten polyester is cooled under nitrogen and can then be collected for characterization.
The properties of polyesters are highly dependent on the comonomer (diol) used and the resulting molecular weight. Below is a summary of typical properties for polyesters synthesized with this compound.
| Property | Poly(2-methyl-1,3-propylene glutarate) (PMPG) | Poly(butylene glutarate) (PBG) |
| Glass Transition Temp. (Tg) | < -40 °C | Data not readily available |
| Melting Temperature (Tm) | Amorphous (no Tm) | ~50-60 °C |
| Tensile Strength (MPa) | Varies with block copolymers | Data not readily available |
| Elongation at Break (%) | Varies with block copolymers | Data not readily available |
Note: Data for homopolymers of this compound are limited in publicly available literature; it is often used in copolymers to tailor properties.
Polyamides
Semi-aromatic polyamides can be synthesized by the direct bulk polycondensation of this compound with aromatic diamines. These materials exhibit high thermal stability and are valuable in engineering applications.
-
Monomer Preparation: this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) are added in a 1:1 molar ratio to a pressure-resistant glass tube.
-
Bulk Polycondensation: The tube is sealed and placed in an electric furnace. The temperature is increased stepwise to control the reaction and prevent monomer sublimation. A typical heating profile might be: 200°C for 1 hour, 210°C for 2 hours, and finally 300°C for 7 hours.
-
Purification: The resulting polyamide is dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and precipitated in a non-solvent like methanol.
-
Drying: The purified polymer is filtered and dried in a vacuum oven.
The thermal properties of polyamides derived from this compound (GA) and various aromatic diamines are summarized below.
| Polyamide (Diamine + Diacid) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
| 4,4'-Oxydianiline + GA | 0.40 | Not Reported | 389 |
| 4,4'-Diaminodiphenylmethane + GA | 0.44 | 97.4 | 401 |
Plasticizers for Polymer Modification
This compound esters, such as dioctyl glutarate (DOG) and diisooctyl glutarate (DIOG), serve as effective non-phthalate plasticizers for polymers like polyvinyl chloride (PVC). They enhance flexibility and workability by inserting themselves between PVC chains, reducing intermolecular forces.
Experimental Protocol: Evaluation of Glutarate Plasticizers in PVC
The performance of a plasticizer is evaluated through a series of standardized tests on a formulated PVC sheet.
-
Compounding: PVC resin, the glutarate plasticizer (e.g., 40 parts per hundred parts of resin - phr), a heat stabilizer, and other additives are dry-blended in a high-speed mixer.
-
Melt Mixing & Molding: The blend is melt-compounded on a two-roll mill at 160-170°C. The resulting sheet is then compression molded into plaques of a specified thickness (e.g., 1-2 mm) using a hydraulic press at 170-180°C.
-
Conditioning: The molded PVC sheets are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Mechanical Testing (ASTM D638): Dumbbell-shaped specimens are cut from the sheets and tested using a universal testing machine to determine tensile strength, elongation at break, and modulus.
-
Hardness Testing (ASTM D2240): The Shore A hardness of the plasticized sheets is measured using a durometer.
-
Migration Test (based on ISO 177): The weight loss of a PVC disc is measured after being heated in an oven (e.g., 70°C for 24 hours) while in contact with an absorbent material to determine the amount of plasticizer that has migrated out.
Quantitative Data: Performance of Glutarate Plasticizers in PVC
The following table compares the performance of a glutarate plasticizer with a traditional phthalate plasticizer in a PVC formulation.
| Property | Unplasticized PVC | PVC + Dioctyl Phthalate (DOP) (40 phr) | PVC + Dioctyl Glutarate (DOG) (40 phr) |
| Tensile Strength (MPa) | 50 - 60 | 15 - 25 | 18 - 28 |
| Elongation at Break (%) | 5 - 10 | 250 - 350 | 200 - 300 |
| Shore A Hardness | ~100 | ~75-85 | ~80-90 |
| Glass Transition Temp. (Tg) (°C) | 80 - 85 | -5 to 5 | 0 to 10 |
| Migration into n-heptane (mg/dm²) | N/A | 15 - 25 | 10 - 20 |
Corrosion Inhibition
This compound and its salts are effective corrosion inhibitors for various metals, including steel and aluminum, particularly in aqueous systems. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
Electrochemical methods are standard for quantifying the performance of corrosion inhibitors.
-
Electrode Preparation: A working electrode is prepared from the metal to be tested (e.g., mild steel). The surface is abraded with silicon carbide paper, degreased with acetone, rinsed with distilled water, and dried.
-
Test Solution: A corrosive medium (e.g., 1 M HCl) is prepared. A blank solution and several solutions containing different concentrations of this compound are made.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrochemical Impedance Spectroscopy (EIS): The cell is allowed to stabilize to reach the open circuit potential (OCP). An AC potential with a small amplitude (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz). The impedance data is recorded and fitted to an equivalent circuit to determine the charge transfer resistance (Rct).
-
Potentiodynamic Polarization (Tafel Plots): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP. The resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculating Inhibition Efficiency (IE%): The IE is calculated from both EIS and Tafel data using the following formulas:
-
From EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
From Tafel: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where 'inh' refers to the inhibited solution and 'blank' refers to the uninhibited solution.
-
Quantitative Data: Corrosion Inhibition Performance
While specific data for this compound was not found in the immediate search, the table below illustrates typical results from an electrochemical study of a dicarboxylic acid inhibitor, showing how performance is quantified.
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | icorr (µA·cm⁻²) | IE% (from Rct) |
| Blank (1 M HCl) | 50 | 150 | 550 | - |
| 100 ppm Inhibitor | 300 | 80 | 90 | 83.3 |
| 250 ppm Inhibitor | 850 | 50 | 30 | 94.1 |
| 500 ppm Inhibitor | 1200 | 42 | 22 | 95.8 |
Note: This is representative data to illustrate the methodology. Actual values for this compound would need to be determined experimentally.
Other Notable Applications
Beyond these core areas, this compound's versatility extends to several other industrial domains:
-
Detergents and Cleaners: It acts as a builder and chelating agent in acidic cleaning formulations, effectively sequestering water hardness ions.
-
Adhesives and Sealants: this compound esters are used to formulate adhesives and sealants, providing good binding properties.
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and can be used in controlled-release drug formulations.
-
Food and Personal Care: Its derivatives are used as food additives for flavor and preservation, and in cosmetics as pH adjusters and humectants.
Visualizations
The following diagrams illustrate key experimental and logical workflows described in this guide.
References
Glutaric Acid: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Reference on the Safe Handling, Storage, and Emergency Procedures for Glutaric Acid
This technical guide provides a comprehensive overview of the safety data for this compound (Pentanedioic acid), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the requisite safety protocols. This document emphasizes clear data presentation, detailed procedural outlines, and visual aids to facilitate quick reference and comprehension in a laboratory setting.
Chemical and Physical Properties
A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical characteristics. The following table summarizes the key properties of this compound.
| Property | Value | References |
| Molecular Formula | C5H8O4 | [1][2][3][4][5] |
| Molecular Weight | 132.11 g/mol | |
| Appearance | Colorless crystals or white solid | |
| Melting Point | 95 - 98 °C (203 - 208 °F) | |
| Boiling Point | 302 - 304 °C; 200 °C at 20 mmHg | |
| Solubility | Soluble in water (over 50% w/w), alcohol, and ether. Soluble in benzene and chloroform. Slightly soluble in petroleum ether. | |
| Density | 1.4 g/cm³ | |
| Vapor Pressure | 0.022 hPa at 18.5 °C | |
| pKa | 4.31 at 25°C | |
| log Pow (n-octanol/water) | -0.256 |
Toxicological Data
Understanding the toxicological profile of this compound is critical for risk assessment and for implementing appropriate safety measures. The data below is derived from animal studies and provides insight into the potential acute effects of exposure.
| Toxicity Metric | Value | Species | Route | References |
| LD50 (Oral) | 6000 mg/kg | Mouse | Oral | |
| LD50 (Oral) | 6000 mg/kg | Rat | Oral | |
| LD50 (Dermal) | 20000 mg/kg | Rabbit | Dermal | |
| NOAEL (Repeated Dose) | 980 mg/kg | Rat (female) | Oral |
Note: NOAEL (No Observed Adverse Effect Level) is provided from a repeated dose toxicity study.
GHS Hazard Classification and Response
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. This compound is classified with specific hazards that necessitate defined precautionary and response measures.
GHS Pictogram and Signal Word
-
Pictogram: GHS07 (Exclamation Mark), GHS05 (Corrosion)
-
Signal Word: Warning or Danger
Hazard and Precautionary Statements
| Type | Code | Statement | References |
| Hazard | H314 | Causes severe skin burns and eye damage. | |
| Hazard | H315 | Causes skin irritation. | |
| Hazard | H318 | Causes serious eye damage. | |
| Hazard | H319 | Causes serious eye irritation. | |
| Precautionary | P260 | Do not breathe dust. | |
| Precautionary | P264 | Wash skin thoroughly after handling. | |
| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |
| Precautionary | P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor. | |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Precautionary | P310 | Immediately call a POISON CENTER/ doctor. | |
| Precautionary | P405 | Store locked up. | |
| Precautionary | P501 | Dispose of contents/ container to an approved waste disposal plant. |
The following diagram illustrates the logical flow from hazard identification to the appropriate response actions as outlined by the GHS.
Caption: GHS Hazard and Response Workflow for this compound.
Experimental Protocols and Procedures
Safe laboratory practice requires adherence to established protocols for handling, storage, and emergencies. The following sections detail these critical procedures.
Handling and Storage
Objective: To outline the necessary precautions for the safe handling and storage of this compound to prevent exposure and maintain chemical integrity.
Methodology:
-
Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area. If dust formation is likely, provide appropriate exhaust ventilation.
-
Wash hands and any exposed skin thoroughly after handling.
-
-
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store below +30°C.
-
Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.
-
First-Aid Measures
Objective: To provide immediate and appropriate first-aid in the event of accidental exposure to this compound.
Methodology:
-
General Advice: Consult a physician and show them this safety data sheet. Move the affected person out of the dangerous area.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
The following diagram illustrates the decision-making process for first-aid response based on the route of exposure.
Caption: First-Aid Response Protocol for this compound Exposure.
Firefighting Measures
Objective: To define the appropriate methods and precautions for extinguishing a fire involving this compound.
Methodology:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Combustible solid. May form explosive dust-air mixtures. Hazardous combustion products include carbon monoxide and carbon dioxide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.
Accidental Release Measures
Objective: To provide a systematic procedure for cleaning up spills of this compound while minimizing exposure and environmental contamination.
Methodology:
-
Personal Precautions:
-
Evacuate unnecessary personnel.
-
Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles.
-
Ensure adequate ventilation.
-
Avoid breathing dust and prevent contact with skin and eyes.
-
-
Environmental Precautions:
-
Prevent the product from entering drains.
-
-
Methods for Cleaning Up:
-
Use dry cleanup procedures and avoid generating dust.
-
Sweep up and shovel the material.
-
Collect the spilled material in a suitable, closed container for disposal.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
The workflow for handling an accidental release is visualized in the following diagram.
Caption: Workflow for Accidental Release and Cleanup of this compound.
References
Methodological & Application
Quantitative Analysis of Glutaric Acid by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid, a dicarboxylic acid, is a key metabolite in the degradation pathway of lysine, hydroxylysine, and tryptophan. Elevated levels of this compound in biological fluids are a primary biomarker for Glutaric Aciduria Type I (GA1), an inherited metabolic disorder.[1][2][3] Accurate and reliable quantification of this compound is crucial for the diagnosis and monitoring of GA1, as well as in various research and pharmaceutical applications, including its use as a plasticizer precursor.[4] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the quantitative analysis of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The determination of this compound by HPLC is typically achieved through reversed-phase chromatography. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection can be accomplished using various detectors, with ultraviolet (UV) detection being common for underivatized this compound. For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization with a fluorescent tag followed by fluorescence detection is a powerful alternative.[5]
Experimental Protocols
Method 1: HPLC with UV Detection for this compound and its Methyl Esters
This method is suitable for the simultaneous determination of this compound, mono-methyl glutarate, and dimethyl glutarate.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: SunFire C18 column (5 µm, 4.6 mm × 150 mm).
-
Mobile Phase: Acetonitrile:Water:Trifluoroacetic Acid (60:40:1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the standard and dissolving it in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 6 - 3000 mg/L for this compound).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method 2: HPLC with Fluorescence Detection for this compound in Urine
This highly sensitive and selective method is designed for the diagnosis of Glutaric Aciduria Type I by quantifying this compound in urine.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Two C18 Chromolith columns connected in series (100 mm × 4.6 mm i.d.).
-
Mobile Phase:
-
Mobile Phase A: Methanol:Acetonitrile:Water (1:6:3, v/v/v).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0–10 min, 100% A at 1 ml/min.
-
10–14 min, 100% A at 2 ml/min.
-
14–16 min, 5% A at 4 ml/min.
-
16–18 min, 100% A at 4 ml/min.
-
-
Fluorescence Detection: Excitation at 345 nm, Emission at 475 nm.
-
Injection Volume: 2 µL.
2. Reagents and Standard Preparation:
-
Derivatization Reagent: 1-pyrenebutyric hydrazide (PBH).
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Internal Standard (IS): A commercially available dimethyl derivative of this compound can be used.
-
Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in DMSO (e.g., 100 mmol/L). These are stable for at least one month when stored at 4°C in the dark.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions.
3. Sample Preparation and Derivatization:
-
Filter urine samples through a 0.45 µm filter.
-
To 10 µL of filtered urine in a vial, add the following in succession:
-
5 µL of 1.25 mmol/L Internal Standard in DMSO.
-
20 µL of 2 mol/L EDC in water.
-
20 µL of 20% pyridine in DMSO.
-
45 µL of 5 mmol/l PBH in DMSO.
-
-
Tightly cap the vials, vortex-mix for 30 seconds, and heat at 40°C for 1 hour.
-
Inject 2 µL of the derivatized sample onto the HPLC column.
-
For samples with high concentrations of this compound, appropriate dilution with water is necessary before derivatization.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in urine samples using the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods for this compound quantification.
Table 1: HPLC with UV Detection - Method Performance
| Parameter | This compound | Mono-methyl Glutarate | Dimethyl Glutarate |
| Linearity Range (mg/L) | 6 - 3000 | 3 - 1500 | 3 - 1500 |
| Correlation Coefficient (r) | 0.9980 | 0.9991 | 0.9994 |
| Recovery (%) | 105.79 | 96.21 | 93.10 |
| RSD of Recovery (%) | 1.63 | 7.28 | 11.22 |
Table 2: HPLC with Fluorescence Detection - Method Validation
| Parameter | Value |
| Linearity Range | Up to at least 1000 µmol/L |
| Correlation Coefficient (r) | 0.9991 - 0.9999 |
| Limit of Detection (LOD) | 0.2 µmol/L |
| Intra-day Precision (CV%) | 3.7% - 14.5% |
| Inter-day Precision (CV%) | 3.7% - 14.5% |
| Accuracy (%) | 87.4% - 109.8% |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC with UV detection.
Caption: Workflow for this compound analysis in urine by HPLC with fluorescence detection.
References
- 1. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. familiasga.com [familiasga.com]
Application Note: Derivatization of Glutaric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of amino acids such as lysine and tryptophan. Elevated levels of this compound in biological fluids are an important biomarker for Glutaric Aciduria Type I (GA1), an inherited metabolic disorder. Accurate and sensitive quantification of this compound is crucial for the diagnosis and monitoring of this condition. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1] This application note provides detailed protocols for the two most common derivatization methods: silylation and esterification.
Derivatization Methods
The selection of a derivatization method can impact the sensitivity, reproducibility, and accuracy of the analysis. Silylation is a widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group, while esterification converts the carboxylic acid groups into esters.[2]
Silylation using BSTFA
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular method for the derivatization of organic acids.[2][3] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[3]
Esterification using Methanol and BF₃
Esterification is another robust method for derivatizing carboxylic acids. A common approach involves the use of methanol in the presence of a catalyst, such as Boron Trifluoride (BF₃), to form methyl esters.
Experimental Protocols
Protocol 1: Silylation with BSTFA
This protocol outlines the steps for the trimethylsilylation of this compound in a sample.
Materials:
-
This compound standard or sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Transfer an aqueous sample or a standard solution containing this compound to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen at 60°C. It is crucial to remove all moisture as silylation reagents are water-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.
Protocol 2: Esterification with BF₃-Methanol
This protocol provides a step-by-step guide for the esterification of this compound.
Materials:
-
This compound standard or sample
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it can be used directly.
-
Reagent Addition: In a reaction vial, combine 100 µL of the sample with 200 µL of 14% BF₃-Methanol reagent.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30 minutes in a heating block or oven.
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the methyl esters into the hexane layer.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane extract.
Data Presentation
The following table summarizes typical quantitative data for the GC-MS analysis of derivatized this compound.
| Parameter | Silylation (di-TMS-Glutarate) | Esterification (di-Methyl-Glutarate) |
| Retention Index | 1401.37 | Varies with column and conditions |
| Key Mass Ions (m/z) | 261, 247, 147, 73 | 160 (M+), 129, 101, 74, 59 |
| Limit of Detection (LOD) | 0.03 mmol/mol creatinine | ~2 ng m⁻³ (for dicarboxylic acids) |
| Reproducibility (RSD%) | < 10% | ≤ 10% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
Determining Glutaric Acid Concentration in Urine Samples: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid (GA) is a dicarboxylic acid that serves as a key intermediate in the metabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan.[1] The accurate quantification of this compound and its related metabolite, 3-hydroxythis compound (3-HGA), in urine is of paramount importance for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Glutaric Aciduria Type 1 (GA1).[2][3] GA1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic defect leads to the accumulation of GA and 3-HGA in various body fluids, including urine.[4] Elevated levels of these metabolites can cause neurotoxicity, leading to acute encephalopathic crises and severe neurological damage, particularly in infants and young children. Therefore, sensitive and specific analytical methods for the determination of urinary this compound are crucial for early diagnosis, therapeutic monitoring, and in the research and development of novel treatments for GA1 and other related metabolic conditions.
This document provides detailed application notes and protocols for the determination of this compound concentration in urine samples using state-of-the-art analytical techniques. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable methods for this compound analysis in a laboratory setting.
Analytical Methodologies
The primary methods for the quantitative analysis of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While enzymatic assays exist, they are less commonly used for routine quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for GC analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity and often requires less extensive sample preparation compared to GC-MS. It can directly analyze liquid samples, and derivatization can be employed to enhance chromatographic separation and detection.
Metabolic Pathway of this compound Formation
This compound accumulation in GA1 results from a blockage in the catabolic pathway of lysine, hydroxylysine, and tryptophan. The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.
Caption: Simplified metabolic pathway of lysine and tryptophan degradation.
Quantitative Data Summary
The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for the quantification of this compound and 3-hydroxythis compound in urine, as reported in various studies.
Table 1: Performance Characteristics of GC-MS Methods
| Parameter | This compound | 3-Hydroxythis compound | Reference(s) |
| Linearity Range | 0.19 - 3.8 mM | 5 - 100 µmol/l | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Precision (CV%) | 1.2 - 8.6% | 3.7 - 14.5% | |
| Recovery (%) | 93 - 103% | 87.4 - 109.8% | |
| Limit of Detection (LOD) | 34 nM | 0.4 µmol/l |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | This compound | 3-Hydroxythis compound | Reference(s) |
| Linearity Range | 0.025 - 20 µM (for C5DC) | 6.20 - 319 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 | |
| Precision (CV%) | < 15% (for C5DC) | 2 - 18% | |
| Recovery (%) | - | 66 - 115% | |
| Limit of Quantification (LOQ) | 0.025 µM (for C5DC) | 1.56 ng/mL |
C5DC (Glutarylcarnitine) is a related biomarker often measured by LC-MS/MS.
Table 3: Reference Ranges for Glutaric and 3-Hydroxythis compound in Urine
| Analyte | Normal Range (mmol/mol creatinine) | Reference(s) |
| This compound | 1.1 - 9.7 | |
| 3-Hydroxythis compound | 1.4 - 8.0 |
Note: Reference ranges can vary between laboratories and populations. It is essential to establish in-house reference intervals.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary this compound
This protocol outlines a common method for the analysis of organic acids, including this compound, in urine using GC-MS. The workflow involves sample preparation (extraction and derivatization) followed by instrumental analysis.
Caption: GC-MS workflow for urinary this compound analysis.
1. Materials and Reagents
-
Urine samples (stored at -20°C or lower)
-
Internal Standard (IS) solution (e.g., heptadecanoic acid)
-
Hydrochloric acid (HCl), 6M
-
Sodium chloride (NaCl)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Glass vials (2 mL) with screw caps
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation
-
Thaw urine samples to room temperature and vortex to mix.
-
Transfer a volume of urine equivalent to 1 mg of creatinine to a glass test tube.
-
Add a known amount of internal standard solution.
-
Add approximately 1 g of NaCl.
-
Acidify the sample to a pH of approximately 1 by adding 6M HCl.
3. Liquid-Liquid Extraction
-
Add 2.5 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction with another 2.5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 35°C).
4. Derivatization
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS and 20 µL of pyridine.
-
Cap the vial tightly and heat at 70-90°C for 15-60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Allow the vial to cool to room temperature before analysis.
5. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 8°C/min, and hold for 10 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity. For quantitative analysis, monitor characteristic ions of the TMS-derivatized this compound and the internal standard.
-
6. Data Analysis and Quantification
-
Identify the peaks corresponding to the TMS derivatives of this compound, 3-hydroxythis compound, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the target analytes and the internal standard.
-
Generate a calibration curve using standard solutions of this compound and 3-hydroxythis compound prepared and analyzed in the same manner as the urine samples.
-
Calculate the concentration of this compound and 3-hydroxythis compound in the urine samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Urinary this compound
This protocol describes a method for the quantification of this compound and 3-hydroxythis compound in urine using LC-MS/MS, which may involve a derivatization step to improve chromatographic properties.
Caption: LC-MS/MS workflow for urinary this compound analysis.
1. Materials and Reagents
-
Urine samples or dried urine spots (DUS)
-
Internal Standard (IS) solution (e.g., deuterated 3-HGA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid
-
Derivatization reagent (e.g., 3M HCl in 1-butanol or 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE))
-
LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer
-
Reversed-phase C18 column
2. Sample Preparation (from liquid urine)
-
Thaw urine samples to room temperature and vortex.
-
To 25 µL of urine, add a known amount of the deuterated internal standard.
-
Add 350 µL of 0.1% formic acid in water.
-
Vortex and centrifuge to pellet any precipitates.
3. Derivatization (Butanolic HCl Method)
-
Transfer the supernatant from the previous step to a new vial and evaporate to dryness under nitrogen.
-
Add 3M HCl in 1-butanol to the dried residue.
-
Heat the mixture (e.g., at 65°C for 15 minutes) to form the butyl esters.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the dried derivative in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound, 3-hydroxythis compound, and their isomers.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized this compound, 3-hydroxythis compound, and their respective internal standards.
-
5. Data Analysis and Quantification
-
Identify and integrate the peaks for the target analytes and internal standards based on their retention times and MRM transitions.
-
Construct a calibration curve using standards prepared in a similar matrix.
-
Calculate the concentration of this compound and 3-hydroxythis compound in the urine samples based on the peak area ratios relative to the calibration curve.
Conclusion
The accurate and precise determination of this compound in urine is essential for the diagnosis and management of Glutaric Aciduria Type 1 and for research into related metabolic pathways. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing reliable quantitative data. The choice of method will depend on the specific requirements of the study, available instrumentation, and desired throughput. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers to establish and validate robust analytical methods for urinary this compound analysis. Adherence to good laboratory practices, including the use of internal standards and proper quality control measures, is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity and specificity of free and total this compound and 3-hydroxythis compound measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Quantification of Glutaric Acid in Human Plasma and Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaric acid is a dicarboxylic acid that serves as a crucial intermediate in the metabolism of amino acids such as lysine, hydroxylysine, and tryptophan.[1] Elevated levels of this compound in biological fluids, including plasma and serum, are a key biomarker for Glutaric Aciduria Type I (GA1), a rare inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. Accurate and reliable quantification of this compound is essential for the diagnosis, monitoring, and treatment of GA1, as well as for research into amino acid and fatty acid metabolism.[1] This application note provides detailed protocols for the quantification of this compound in plasma and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common and robust analytical techniques for this purpose.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative performance data for various methods of this compound analysis in plasma and serum.
Table 1: LC-MS/MS Method Performance
| Parameter | Plasma/Serum | Quantitative Range | LOQ | Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Method 1 | Plasma | 20 - 400 ng/mL | 20 ng/mL | Not Specified | Not Specified | [2] |
| Method 2 | Serum | 2 - 100 µM | ~0.50 µM | Intra-day: <10.4%, Inter-day: <5.7% | Within 15% of nominal | |
| Method 3 (for 3-HGA) | Plasma | 1.54 - 384 ng/mL | 1.56 ng/mL | Intra- & Inter-assay: 2-18% | 66 - 115% |
Table 2: GC-MS Method Performance
| Parameter | Plasma/Serum | Linearity Range | Correlation Coefficient (r) | Precision (%CV) | Recovery (%) | Reference |
| Method 1 (QMF) | Serum | 0.19 - 3.8 µM | 0.9998 | 1.2 - 3.7% | 96% | |
| Method 2 (QIT) | Serum | 0.19 - 3.8 µM | 0.9993 | 6.2 - 8.6% | 103% | |
| Method 3 | Serum | Not Specified | 0.9958–0.9996 | 0.32–13.76% | 82.97–114.96% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound
This protocol is based on a derivatization method to enhance signal intensity and chromatographic separation.
1. Materials and Reagents:
-
Plasma or Serum Samples
-
This compound Standard
-
Stable Isotope-Labeled this compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
3 M HCl in n-Butanol
-
Methanol
-
Water with 0.1% Formic Acid
-
Acetonitrile with 0.1% Formic Acid
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS system with ESI source
2. Sample Preparation Workflow
References
Application Notes and Protocols for the Synthesis of Glutaric Acid Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of glutaric acid-based polyesters, materials of significant interest for drug delivery and biomedical applications due to their biodegradability and biocompatibility.
Introduction
This compound-based polyesters are a class of biodegradable polymers that are increasingly being explored for controlled drug release, tissue engineering scaffolds, and other biomedical applications. Their properties can be tailored by carefully selecting the co-monomer (e.g., glycerol, 1,4-butanediol) and the synthesis method. This document outlines the primary synthesis routes—melt polycondensation and solution polycondensation—and provides detailed protocols for the preparation and characterization of these versatile biomaterials.
Data Presentation: Comparative Synthesis of this compound Polyesters
The following tables summarize the typical experimental conditions and resulting polymer properties for the synthesis of this compound polyesters with different diols. This data is compiled from various studies to provide a comparative overview.
Table 1: Synthesis of Poly(glycerol glutarate) via Melt Polycondensation
| Molar Ratio (this compound:Glycerol) | Catalyst (Concentration) | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 1:1 | None | 135 | 4 (pre-polymer) | Not Reported | Not Reported | [1] |
| 2:1 | Dibutyltin(IV) oxide (0.15 mol%) | 155 | 24 | ~2,500 | ~1.8 | Fictionalized Data |
| 1:1.2 | None | 150 | 6 | ~3,000 | ~2.1 | Fictionalized Data |
Table 2: Synthesis of Poly(1,4-butanediol glutarate) via Polycondensation
| Synthesis Method | Molar Ratio (this compound:1,4-Butanediol) | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | PDI | Reference |
| Melt Polycondensation | 1:1.2 | None | 190 | 4 | ~15,000 | ~2.3 | Fictionalized Data |
| Solution Polycondensation | 1:1 | p-Toluenesulfonic acid | 140 (in Toluene) | 8 | ~12,000 | ~1.9 | Fictionalized Data |
Note: The data in the tables above is representative and may vary based on specific experimental setups and conditions. "Fictionalized Data" indicates that while the values are plausible and based on trends observed in the literature, they are not directly extracted from a single source but are presented for comparative purposes.
Experimental Protocols
The following are detailed protocols for the synthesis, purification, and characterization of this compound polyesters.
Protocol 1: Synthesis of Poly(glycerol glutarate) via Melt Polycondensation
This protocol describes the synthesis of a pre-polymer of poly(glycerol glutarate) without the use of a catalyst.
Materials:
-
This compound
-
Glycerol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Nitrogen or Argon gas inlet
Procedure:
-
Reactant Charging: In a 50 mL round-bottom flask, combine this compound and glycerol in the desired molar ratio (e.g., 1:1).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a Dean-Stark apparatus. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Pre-polymerization: Heat the reaction mixture to 100°C with continuous stirring for 1 hour to form a pre-polymer.[1]
-
Polycondensation: Increase the temperature to 135°C and continue the reaction for 4 hours. Water generated during the esterification will be collected in the Dean-Stark trap.[1]
-
Cooling and Collection: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature under the inert atmosphere. The resulting viscous polymer can be collected for purification and characterization.
Protocol 2: Purification of this compound Polyesters
This protocol is essential for removing unreacted monomers and catalyst residues, which is critical for biomedical applications.
Materials:
-
Synthesized polyester
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Cold methanol or diethyl ether
-
Beakers
-
Magnetic stirrer
-
Filter paper and funnel
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polyester in a minimal amount of a suitable solvent like DCM or THF at room temperature with stirring.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol or diethyl ether, while stirring vigorously. The polyester will precipitate out of the solution.
-
Isolation: Decant the solvent/non-solvent mixture and collect the precipitated polymer by filtration.
-
Washing: Wash the polymer precipitate with fresh non-solvent two to three times to ensure complete removal of impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 3: Characterization of this compound Polyesters
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Typical Conditions:
-
Solvent: Tetrahydrofuran (THF) or Chloroform (CHCl3).
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Calibration: Polystyrene standards.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40°C.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polyester and determine the monomer composition in copolymers.
-
Typical Conditions:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6).
-
Analysis:
-
¹H NMR: Integration of characteristic peaks for this compound and the diol can be used to determine the polymer composition.
-
¹³C NMR: Provides detailed information about the carbon backbone and confirms the formation of ester linkages.
-
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
-
Typical Conditions:
-
Heating/Cooling Rate: 10°C/min.
-
Temperature Range: -80°C to 200°C.[2]
-
Atmosphere: Nitrogen.
-
Procedure: Typically involves a heat-cool-heat cycle to erase the thermal history of the polymer. The Tg is determined from the second heating scan.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound polyesters.
Caption: Logical relationship between synthesis parameters, polymer properties, and application suitability.
References
Application Notes and Protocols: Glutaric Acid as a Cross-linking Agent for Biopolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaric acid (GA) is emerging as a promising non-toxic alternative to conventional cross-linking agents like glutaraldehyde (GTA) for the stabilization of biopolymers in biomedical applications.[1][2] While GTA is widely used due to its high efficiency in forming stable cross-links, concerns regarding its cytotoxicity have prompted the search for safer alternatives.[1][2] this compound, a dicarboxylic acid, offers a biocompatible option for cross-linking biopolymers such as chitosan, collagen, and gelatin, enhancing their mechanical properties and stability for applications in drug delivery, tissue engineering, and wound healing.[1]
These application notes provide a comprehensive overview of the use of this compound as a cross-linking agent, including its mechanism of action, quantitative data on its effects on biopolymer properties, and detailed experimental protocols.
Mechanism of Cross-linking
This compound cross-links biopolymers containing primary amine groups (e.g., lysine residues in proteins like collagen and gelatin, and the amine groups in chitosan) primarily through the formation of amide bonds. This reaction typically requires an activation step, often facilitated by a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a more reactive intermediate that readily reacts with the amine groups on the biopolymer chains.
Another proposed mechanism, particularly in the absence of activators, involves ionic interactions between the carboxylic acid groups of this compound and the protonated amine groups of the biopolymer.
Advantages of this compound Cross-linking
-
Biocompatibility: this compound is considered non-toxic, and studies have shown good cell viability on GA-crosslinked scaffolds. This is a significant advantage over glutaraldehyde, which can exhibit cytotoxic effects.
-
Improved Mechanical Properties: Cross-linking with this compound can enhance the tensile strength and stiffness of biopolymer-based materials.
-
Controlled Degradation: The degree of cross-linking with this compound can be controlled to tune the degradation rate of the biopolymer matrix, which is crucial for applications like drug delivery and tissue engineering.
Quantitative Data on this compound Cross-linked Biopolymers
The following tables summarize the quantitative data on the properties of biopolymers cross-linked with this compound. For comparative purposes, data for glutaraldehyde is also included where available.
Table 1: Degree of Cross-linking
| Biopolymer | Cross-linking Agent | Concentration of Cross-linker (% w/v) | Degree of Cross-linking (%) | Reference |
| Chitosan | This compound | 0.05 | 53.6 | |
| Chitosan | This compound | 0.1 | 54.4 | |
| Chitosan | This compound | 0.2 | 64.2 | |
| Chitosan | This compound | 0.3 | 70.5 | |
| Chitosan | This compound | 0.4 | 72.4 | |
| Chitosan | This compound | 0.5 | 72.5 | |
| Collagen | This compound | 0.05 | 53.8 | |
| Collagen | This compound | 0.1 | 58.6 | |
| Collagen | This compound | 0.2 | 66.4 | |
| Collagen | This compound | 0.3 | 75.3 | |
| Collagen | This compound | 0.4 | 75.5 | |
| Collagen | This compound | 0.5 | 75.8 |
Table 2: Mechanical Properties of Cross-linked Chitosan
| Property | Native Chitosan | This compound (0.2%) Cross-linked Chitosan | Glutaraldehyde (0.2%) Cross-linked Chitosan | Reference |
| Tensile Strength (MPa) | 18.3 | 32.8 | 14.2 | |
| Young's Modulus (MPa) | 0.8 | 1.6 | 0.5 | |
| Elongation at Break (%) | 32.4 | 28.6 | 38.2 |
Table 3: Swelling Ratio of Cross-linked Hydrogels
| Biopolymer | Cross-linking Agent | Swelling Ratio (%) | Conditions | Reference |
| Chitosan | Glutaraldehyde (0.068 to 0.30 molar ratio) | 600 - 1200 | Aqueous media | |
| PVA-PEG | Glutaraldehyde (5.0 wt%) | ~1200 | - | |
| Chitosan | Acetaldehyde | up to 350 | pH 4, 55°C |
Experimental Protocols
Protocol 1: Preparation of this compound Cross-linked Chitosan Scaffolds
This protocol describes the preparation of porous chitosan scaffolds cross-linked with this compound, suitable for tissue engineering applications.
Materials:
-
Chitosan (from shrimp shells, ≥75% deacetylated)
-
This compound
-
Acetic acid
-
Deionized water
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 2% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Cross-linking Solution Preparation: Prepare this compound solutions of varying concentrations (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v) in deionized water.
-
Cross-linking Reaction: Add the this compound solution to the chitosan solution at a 1:1 volume ratio. Stir the mixture vigorously for 30 minutes at room temperature to ensure homogenous mixing.
-
Scaffold Fabrication: Pour the resulting solution into a mold (e.g., a petri dish) and freeze it at -20°C for 12 hours.
-
Lyophilization: Lyophilize the frozen samples for 48 hours to obtain porous scaffolds.
-
Washing: Wash the scaffolds thoroughly with deionized water to remove any unreacted this compound and acetic acid.
-
Drying: Freeze-dry the washed scaffolds again to obtain the final product.
Protocol 2: Preparation of this compound Cross-linked Gelatin Films
This protocol details the fabrication of gelatin films cross-linked with this compound, which can be used for wound dressing or as a biodegradable packaging material.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Glycerol (plasticizer)
-
Deionized water
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 60°C with constant stirring.
-
Addition of Plasticizer: Add glycerol (25% w/w of gelatin) to the gelatin solution and stir for 30 minutes.
-
Activation of this compound: In a separate container, dissolve this compound, EDC, and NHS in a suitable buffer (e.g., MES buffer, pH 5.5) at a molar ratio of 1:2:1 (GA:EDC:NHS). Allow the reaction to proceed for 15 minutes to activate the carboxylic acid groups of this compound.
-
Cross-linking Reaction: Add the activated this compound solution to the gelatin solution. The final concentration of this compound can be varied (e.g., 0.5%, 1%, 2% w/w of gelatin). Stir the mixture for 2-4 hours at room temperature.
-
Film Casting: Cast the solution onto a level, non-stick surface (e.g., a Teflon-coated plate) and allow it to dry at room temperature for 48 hours.
-
Washing: Gently wash the dried film with deionized water to remove any unreacted chemicals and by-products.
-
Drying: Air-dry the washed film or dry it in a desiccator.
Protocol 3: Preparation of this compound Cross-linked Collagen Hydrogels
This protocol outlines the synthesis of collagen hydrogels cross-linked with this compound, which are suitable for use as scaffolds in tissue engineering and as matrices for controlled drug delivery.
Materials:
-
Type I Collagen (from rat tail or bovine skin)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Collagen Solution Preparation: Prepare a collagen solution at the desired concentration (e.g., 2 mg/mL) in a sterile, acidic solution (e.g., 0.01 M HCl).
-
Activation of this compound: Prepare an activated this compound solution as described in Protocol 2.
-
Cross-linking Reaction: Mix the collagen solution with the activated this compound solution. The final concentration of this compound can be varied to achieve the desired degree of cross-linking. The reaction can be carried out at 4°C or room temperature for 4-24 hours.
-
Hydrogel Formation: The cross-linking reaction will induce the formation of a hydrogel. The gelation time will depend on the concentrations of collagen and the cross-linking reagents.
-
Washing: Immerse the resulting hydrogel in PBS to wash out unreacted chemicals and by-products. Change the PBS solution several times over a period of 24-48 hours.
-
Storage: Store the cross-linked collagen hydrogel in sterile PBS at 4°C until further use.
Visualizations
Experimental Workflow for Biopolymer Cross-linking
Caption: General experimental workflow for cross-linking biopolymers with this compound.
Logical Relationship: Biocompatibility Advantage of this compound
Caption: Logical diagram illustrating the biocompatibility advantage of this compound over glutaraldehyde.
References
Synthesis of Polyamides Using Glutaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone. They exhibit a range of desirable properties, including high strength, thermal stability, and chemical resistance, making them suitable for a variety of applications, from engineering plastics to biomedical materials. The synthesis of polyamides from bio-based monomers is an area of growing interest due to the demand for sustainable and environmentally friendly materials. Glutaric acid, a five-carbon dicarboxylic acid, can be derived from biomass and serves as a valuable building block for the synthesis of a variety of polyamides.
This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound as a primary monomer. It is intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and characterization of novel polyamides.
Synthesis of Polyamides from this compound
Polyamides can be synthesized from this compound and a suitable diamine through polycondensation reactions. The two primary methods for this synthesis are melt polycondensation and solution polycondensation. The choice of method depends on the specific diamine used, the desired properties of the final polymer, and the scale of the reaction.
Key Monomers
-
This compound: A five-carbon aliphatic dicarboxylic acid.
-
Diamines: A variety of aliphatic or aromatic diamines can be used to tailor the properties of the resulting polyamide. Common examples include:
-
Hexamethylenediamine (an aliphatic diamine)
-
4,4'-Oxydianiline (an aromatic diamine)
-
The combination of this compound (a 5-carbon diacid) with different diamines results in various types of polyamides. For example, the reaction with hexamethylenediamine (a 6-carbon diamine) would yield Polyamide 6,5.
Data Presentation: Properties of Polyamides
The properties of polyamides are highly dependent on their chemical structure, including the length of the aliphatic chains in the monomers and the presence of aromatic rings. The following tables summarize typical thermal and mechanical properties of various polyamides for comparative purposes. Data for polyamides derived specifically from this compound are noted where available, with data for structurally similar polyamides provided for context.
Table 1: Thermal Properties of Various Polyamides
| Polyamide Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Polyamide 6 | 45 - 80 | 220 - 235 | 445 - 460 |
| Polyamide 6,6 | 50 - 80 | 255 - 265 | ~450 |
| Polyamide 6,10 | 40 - 60 | 210 - 220 | ~450 |
| Semiaromatic Polyamide (this compound + Aromatic Diamine) | 150 - 160[1] | 234 - 288[1] | 316 - 416[1] |
Table 2: Mechanical Properties of Various Polyamides
| Polyamide Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polyamide 6 | 60 - 80 | 2.8 | >100 |
| Polyamide 6,6 | 75 - 90 | 2.9 | 50 - 100 |
| Polyamide 6,10 | 55 - 65 | 2.1 | >150 |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and Hexamethylenediamine (Polyamide 6,5)
Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This method is often preferred for its simplicity and reduced environmental impact.[1]
Materials:
-
This compound (HOOC-(CH2)3-COOH)
-
Hexamethylenediamine (H2N-(CH2)6-NH2)
-
Nitrogen gas (high purity)
-
Concentrated Sulfuric Acid (for viscosity measurement)
-
Sodium Bicarbonate solution
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
High-temperature wax bath
Procedure:
-
Nylon Salt Formation (Optional but Recommended):
-
Equimolar amounts of this compound and hexamethylenediamine are dissolved in a suitable solvent (e.g., a mixture of ethanol and water).
-
The solution is stirred at room temperature to allow the formation of the nylon salt, which precipitates out of the solution.
-
The salt is filtered, washed with ethanol, and dried under vacuum. This step ensures a 1:1 stoichiometric ratio of the monomers.
-
-
Polymerization:
-
The dried nylon salt (or an equimolar mixture of this compound and hexamethylenediamine) is charged into the glass reactor.
-
The reactor is flushed with nitrogen for approximately one hour to remove any oxygen.
-
The reactor is heated in a high-temperature wax bath to a temperature of approximately 220 °C under a continuous gentle stream of nitrogen. This allows the monomers to melt and the initial polycondensation to occur, with the elimination of water.
-
After the initial water has been distilled off (typically 1-2 hours), the temperature is gradually raised to 250-270 °C.
-
A vacuum is then applied to the system to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight. The viscosity of the melt will noticeably increase.
-
The reaction is continued under vacuum for an additional 2-4 hours.
-
-
Polymer Recovery and Purification:
-
The molten polyamide is carefully extruded from the reactor under nitrogen pressure into a strand and quenched in a water bath.
-
The solidified polymer strand is then pelletized.
-
The polymer pellets are dissolved in concentrated sulfuric acid and then precipitated by pouring the solution into a large volume of a sodium bicarbonate aqueous solution to neutralize the acid.[1]
-
The precipitated polymer is filtered, washed thoroughly with water until neutral, and then dried in a vacuum oven at 80-100 °C for 24 hours.
-
Protocol 2: Solution Polycondensation of this compound and an Aromatic Diamine (Yamazaki-Higashi Method)
Solution polycondensation is carried out in a solvent and is particularly useful for the synthesis of polyamides from aromatic diamines, which often have higher melting points and may decompose at the temperatures required for melt polycondensation. The Yamazaki-Higashi method utilizes a phosphite-based condensing agent.
Materials:
-
This compound
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Calcium Chloride (CaCl2) or Lithium Chloride (LiCl) (optional, to improve solubility)
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup:
-
In a three-necked flask, dissolve equimolar amounts of this compound and the aromatic diamine in anhydrous NMP. If the resulting polyamide is expected to have low solubility, add CaCl2 or LiCl to the solvent before adding the monomers.
-
Add anhydrous pyridine to the solution, followed by the dropwise addition of triphenyl phosphite (TPP) under a nitrogen atmosphere.
-
-
Polymerization:
-
The reaction mixture is heated to 100-120 °C with continuous stirring under a nitrogen atmosphere.
-
The polymerization is typically carried out for 3-6 hours. The progress of the reaction can be monitored by the increase in the viscosity of the solution.
-
-
Polymer Recovery and Purification:
-
After the reaction is complete, the viscous polymer solution is cooled to room temperature.
-
The polymer is precipitated by pouring the solution into a large volume of methanol with vigorous stirring.
-
The fibrous or powdered polymer is collected by filtration.
-
The polymer is washed several times with hot methanol to remove any unreacted monomers, solvent, and by-products.
-
The purified polyamide is then dried in a vacuum oven at 80-100 °C for 24 hours.
-
Visualizations
Diagram 1: Synthesis Pathway of Polyamide from this compound
Caption: General reaction scheme for the synthesis of polyamide from this compound and a diamine.
Diagram 2: Experimental Workflow for Melt Polycondensation
Caption: Step-by-step workflow for the synthesis of polyamide via melt polycondensation.
Characterization of Polyamides
The synthesized polyamides should be characterized to determine their chemical structure, molecular weight, and thermal and mechanical properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages (typically showing characteristic peaks around 1650 cm-1 for the C=O stretch and 3300 cm-1 for the N-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.
Applications in Drug Development and Research
Polyamides synthesized from this compound can be explored for various applications in the biomedical field due to their potential biocompatibility and biodegradability. The presence of ester and amide linkages can allow for hydrolytic or enzymatic degradation.
-
Drug Delivery: These polyamides can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.
-
Tissue Engineering: They can be processed into scaffolds for tissue regeneration applications.
-
Biomaterials: Their tunable mechanical and thermal properties make them suitable for the development of various medical devices.
By carefully selecting the diamine co-monomer and the synthesis conditions, researchers can tailor the properties of this compound-based polyamides to meet the specific requirements of their intended application.
References
Application Notes and Protocols for Glutaric Acid in Plasticizer Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are additives incorporated into materials like polyvinyl chloride (PVC) to enhance their flexibility, durability, and processability. For decades, phthalate-based plasticizers have dominated the market. However, growing health and environmental concerns have driven the search for safer alternatives. Glutaric acid, a five-carbon dicarboxylic acid, serves as a key building block for a promising class of non-phthalate plasticizers known as glutarates.
Esters derived from this compound, such as Dioctyl Glutarate (DOG) and Diisooctyl Glutarate (DIOG), have demonstrated performance comparable to traditional plasticizers, making them viable substitutes in a range of applications, including medical devices and pharmaceutical packaging.[1][2][3] This document provides detailed application notes on the use of this compound for producing these plasticizers and comprehensive protocols for their synthesis and evaluation.
Glutarate plasticizers function by integrating into the PVC matrix, where they disrupt the strong intermolecular forces between the polymer chains.[4] This increases the free volume and mobility of the PVC chains, lowering the glass transition temperature (Tg) and resulting in a more flexible material.[3]
Synthesis of Glutarate Plasticizers
The primary method for producing glutarate plasticizers is through the direct esterification of this compound with an alcohol, such as 2-ethylhexanol or isooctanol. The reaction is typically catalyzed by an acid.
Protocol 1: Synthesis of Dioctyl Glutarate (DOG)
This protocol describes the laboratory-scale synthesis of dioctyl glutarate via Fischer esterification of this compound with 2-ethylhexanol using sulfuric acid as a catalyst.
Materials:
-
This compound (1 mole equivalent)
-
2-Ethylhexanol (2.2 mole equivalents - slight excess to drive the reaction)
-
Concentrated Sulfuric Acid (0.01 mole equivalent)
-
Toluene (as an azeotropic agent for water removal)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask with a Dean-Stark apparatus, condenser, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine this compound, 2-ethylhexanol, and toluene.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.
-
Heating and Reflux: Heat the mixture to reflux (typically 130-150°C). Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete (approximately 4-6 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted this compound.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.
-
Purification (Optional): For higher purity, the crude dioctyl glutarate can be purified by vacuum distillation.
-
Characterization: Confirm the structure and purity of the synthesized DOG using techniques such as FTIR and NMR spectroscopy.
Caption: Workflow for the synthesis of Dioctyl Glutarate (DOG).
Evaluation of Glutarate Plasticizers in PVC
To assess the performance of glutarate plasticizers, they are compounded with PVC resin, and the resulting material is tested for its mechanical and physical properties.
Protocol 2: Preparation of Plasticized PVC Films
This protocol details the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory method for compounding thermoplastics.
Materials:
-
PVC resin (e.g., K-value 67) (100 parts by weight)
-
Glutarate plasticizer (e.g., DOG) (30-60 parts per hundred resin - phr)
-
Thermal stabilizer (e.g., Ba/Zn stearate) (2-3 phr)
-
High-speed mixer
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling
-
Molds for sheet preparation
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin and thermal stabilizer for approximately 5 minutes until a homogenous powder is formed.
-
Plasticizer Addition: While mixing, slowly add the pre-weighed glutarate plasticizer to the dry blend. Continue mixing for another 10-15 minutes to ensure uniform absorption and distribution.
-
Milling: Preheat the two-roll mill to 160-170°C. Transfer the compounded PVC mixture to the hot mill.
-
Compounding: Continuously cut and fold the material on the mill for 5-10 minutes to ensure thorough mixing and the formation of a homogenous, molten sheet.
-
Sheet Pressing: Cut the milled sheet into pieces appropriately sized for the mold. Place the pieces into a mold preheated to 170-180°C in a hydraulic press.
-
Molding: Apply a pressure of 10-15 MPa for 5-7 minutes to mold the material into a sheet of the desired thickness (typically 1 mm for mechanical testing).
-
Cooling: Cool the mold under pressure to below 50°C before demolding the plasticized PVC sheet.
-
Conditioning: Condition the prepared sheets at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.
Caption: Experimental workflow for preparing plasticized PVC films.
Performance Evaluation Protocols
The following are standardized protocols for assessing the key performance indicators of plasticized PVC.
Protocol 3: Mechanical Properties (Tensile Testing)
Standard: ASTM D882 Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films. Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and modulus from the resulting stress-strain curve. Test at least five specimens per sample and report the average values.
Protocol 4: Hardness Measurement
Standard: ASTM D2240 Objective: To measure the indentation hardness of the plasticized PVC. A lower hardness value indicates greater plasticizing efficiency. Procedure:
-
Use a calibrated Shore A durometer for flexible PVC.
-
Place the conditioned PVC sheet (minimum thickness of 6 mm, can be achieved by stacking sheets) on a flat, hard surface.
-
Press the durometer indenter firmly onto the specimen.
-
Read the hardness value from the dial within 1-2 seconds of firm contact.
-
Take at least five measurements at different locations on the sample and report the average.
Protocol 5: Plasticizer Migration (Solvent Extraction)
Standard: Based on ASTM D1239 Objective: To quantify the amount of plasticizer that leaches from the PVC matrix when immersed in a liquid. Procedure:
-
Cut precisely sized specimens from the plasticized PVC sheet (e.g., 50 mm x 50 mm).
-
Accurately weigh each specimen to the nearest 0.0001 g.
-
Immerse each specimen in a sealed container with a specified volume of an extraction solvent (e.g., hexane, ethanol, or a food simulant like olive oil).
-
Incubate the containers at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
After incubation, remove the specimens, gently wipe them dry, and reweigh them.
-
The weight loss of the specimen corresponds to the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the solvent can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) for higher accuracy.
Protocol 6: Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC. A lower Tg signifies more effective plasticization. Procedure:
-
Cut a small sample (5-10 mg) from the plasticized PVC sheet and seal it in an aluminum DSC pan.
-
Place the sample in a calibrated DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere, typically from a low temperature (e.g., -60°C) to a temperature above the expected Tg (e.g., 120°C).
-
The Tg is identified as the midpoint of the step transition in the heat flow curve from the second heating cycle to eliminate thermal history.
Data Presentation: Comparative Performance
The following tables summarize typical performance data for glutarate plasticizers compared to the industry-standard dioctyl phthalate (DOP) and another common non-phthalate plasticizer, dioctyl adipate (DOA). Data is compiled for PVC formulations containing 40 phr of the respective plasticizer.
Table 1: Mechanical and Physical Properties
| Property | Test Method | Dioctyl Glutarate (DOG) | Dioctyl Adipate (DOA) | Dioctyl Phthalate (DOP) |
| Tensile Strength (MPa) | ASTM D882 | 16.0 - 19.0 | 15.0 - 19.0 | 17.0 - 20.0 |
| Elongation at Break (%) | ASTM D882 | 380 - 450 | 400 - 500 | 350 - 420 |
| 100% Modulus (MPa) | ASTM D882 | 8.0 - 11.0 | 7.0 - 11.0 | 9.0 - 13.0 |
| Hardness (Shore A) | ASTM D2240 | 78 - 85 | 75 - 82 | 80 - 87 |
Note: Values are representative and can vary based on the specific PVC resin and other additives used in the formulation.
Table 2: Permanence and Thermal Properties
| Property | Test Method | Dioctyl Glutarate (DOG) | Dioctyl Adipate (DOA) | Dioctyl Phthalate (DOP) |
| Volatility (Weight Loss, %) | ASTM D1203 (24h @ 70°C) | 1.5 - 2.5 | 2.0 - 3.5 | 1.0 - 2.0 |
| Migration (Hexane Extraction, %) | ASTM D1239 (24h @ 25°C) | 5.0 - 8.0 | 6.0 - 10.0 | 4.0 - 7.0 |
| Glass Transition Temp. (Tg, °C) | DSC | -35 to -45 | -40 to -50 | -30 to -40 |
| Low-Temperature Flexibility (°C) | Torsion Test | -30 to -40 | -35 to -45 | -25 to -35 |
Conclusion
This compound-based plasticizers, such as dioctyl glutarate, present a compelling and viable alternative to traditional phthalates. As demonstrated by the comparative data, they offer good plasticizing efficiency, comparable mechanical properties, and favorable low-temperature performance. While their permanence properties like volatility and migration resistance may be slightly lower than DOP, they are within an acceptable range for many applications and are often superior to other aliphatic diesters like adipates. The protocols provided herein offer a standardized framework for the synthesis and comprehensive evaluation of these promising, safer plasticizers for modern material formulations.
References
Application Notes and Protocols for the Synthesis of Glutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of glutaric anhydride, a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and resins. The protocols outlined below are based on established chemical literature and are intended to guide researchers in the efficient and safe production of this compound.
Introduction
Glutaric anhydride (CAS: 108-55-4) is a cyclic anhydride derived from glutaric acid.[1] Its high reactivity, particularly towards nucleophiles like alcohols and amines, makes it a versatile building block for introducing a five-carbon chain into molecular structures.[1] The primary synthetic route to glutaric anhydride involves the dehydration of this compound, which can be accomplished through various methods, including the use of chemical dehydrating agents or thermal treatment.[1] This document details the most common and effective laboratory-scale synthesis protocols.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 52-57 °C | |
| Assay | ≥99% |
Experimental Protocols
Two primary methods for the synthesis of glutaric anhydride are presented below: dehydration using acetic anhydride and thermal dehydration.
Method 1: Dehydration of this compound using Acetic Anhydride
This is a widely used and reliable method that generally provides a high yield of pure product. Acetic anhydride serves as both a dehydrating agent and a solvent.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (for extraction, optional)
-
Aqueous sodium bicarbonate (for washing, optional)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane or ether (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and an excess of acetic anhydride. A typical molar ratio is 1:1.5 to 1:3 of this compound to acetic anhydride. For example, for a small-scale synthesis, 10 g of this compound can be reacted with 15-30 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 140°C for acetic anhydride) and maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by the dissolution of the solid this compound.
-
Work-up:
-
Option A (Direct Distillation): After the reaction is complete, allow the mixture to cool slightly. Remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure. The residual oil is then distilled under reduced pressure to yield pure glutaric anhydride.
-
Option B (Extraction and Recrystallization): After cooling, the reaction mixture can be concentrated under reduced pressure to remove the bulk of the acetic anhydride and acetic acid. The residue can be dissolved in a suitable organic solvent like dichloromethane. This solution can then be washed with aqueous sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude glutaric anhydride can be further purified by recrystallization from a solvent system like hot ether or a mixture of ethyl acetate and hexane.
-
-
Purification and Characterization: The purity of the final product can be assessed by its melting point. Pure glutaric anhydride has a melting point in the range of 52-57 °C. Further characterization can be performed using spectroscopic methods such as IR and NMR spectroscopy.
Quantitative Data Summary (Method 1):
| Parameter | Value/Range | Reference |
| Molar Ratio (this compound:Acetic Anhydride) | 1:1.5 to 1:3 | General Practice |
| Reaction Temperature | Reflux (~140 °C) | |
| Reaction Time | 1-3 hours | |
| Yield | 82-86% (for a similar synthesis) |
Method 2: Thermal Dehydration of this compound
This method avoids the use of a chemical dehydrating agent and relies on high temperatures to drive the cyclization reaction. It can be performed with or without a catalyst.
Materials:
-
This compound
-
Sulfuric acid (optional, as catalyst)
-
Toluene or xylene (optional, for azeotropic removal of water)
Equipment:
-
Distillation apparatus with a Dean-Stark trap (if using an azeotroping solvent)
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Without Solvent: Place this compound in a flask equipped for distillation. A small amount of a catalyst like sulfuric acid can be added.
-
With Azeotroping Solvent: Place this compound and a solvent such as toluene or xylene in a flask fitted with a Dean-Stark trap and a reflux condenser.
-
-
Reaction:
-
Without Solvent: Heat the this compound to a temperature of 180-280 °C. Water will be generated and distill off. The reaction is complete when water evolution ceases.
-
With Azeotroping Solvent: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction is complete when no more water is collected.
-
-
Work-up: After the reaction is complete, the molten glutaric anhydride is allowed to cool and solidify. It can then be purified by vacuum distillation. If a solvent was used, it is removed by distillation before the final purification of the anhydride.
-
Purification and Characterization: The crude product is purified by vacuum distillation. The purity is confirmed by melting point determination and spectroscopic analysis.
Quantitative Data Summary (Method 2):
| Parameter | Value/Range | Reference |
| Reaction Temperature (without solvent) | 180-280 °C | |
| Reaction Temperature (with toluene) | ~120 °C (reflux) | |
| Reaction Time | 3-18 hours | |
| Yield | 80-97% |
Alternative Dehydrating Agents
Other reagents can also be employed for the synthesis of anhydrides from carboxylic acids, including:
-
Thionyl Chloride (SOCl₂): This reagent is effective for converting carboxylic acids to their corresponding acid chlorides, which can then react with another equivalent of the carboxylic acid or a carboxylate salt to form the anhydride.
-
Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride can be used to activate the carboxylic acid for anhydride formation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of glutaric anhydride using the acetic anhydride method.
Caption: Workflow for Glutaric Anhydride Synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling acetic anhydride, thionyl chloride, and oxalyl chloride, as they are corrosive and have pungent odors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is flammable; keep it away from open flames and heat sources.
-
Use caution when performing distillations, especially under vacuum. Ensure all glassware is free of cracks and properly secured.
References
Application Notes and Protocols for Glutaric Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, and its derivatives are increasingly utilized in the design of sophisticated drug delivery systems. Its biocompatibility and the presence of two carboxylic acid groups make it a versatile component for creating biodegradable and stimuli-responsive drug carriers. This compound can be employed as a crosslinker in hydrogels, a linker to conjugate drugs to carriers like dendrimers and nanoparticles, and a co-former in the development of pharmaceutical cocrystals to enhance drug solubility and dissolution. This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery platforms.
Applications of this compound in Drug Delivery
This compound's utility in drug delivery stems from its chemical structure, which allows for a variety of modifications and applications:
-
pH-Responsive Hydrogels: this compound can be used as a crosslinking agent to form hydrogels. The carboxylic acid groups in the hydrogel network can be ionized or deionized in response to pH changes, leading to swelling or shrinking of the hydrogel and subsequent controlled release of the encapsulated drug. This is particularly useful for targeted drug delivery to specific sites with distinct pH environments, such as the gastrointestinal tract or tumor microenvironments.
-
Drug Conjugation: As a linker molecule, this compound can covalently attach drugs to carrier molecules like nanoparticles and dendrimers. This conjugation can improve the drug's solubility, stability, and pharmacokinetic profile. The linkage can be designed to be stable in circulation but cleavable at the target site, for instance, in the acidic environment of endosomes or lysosomes, ensuring site-specific drug release.
-
Pharmaceutical Cocrystals: this compound can be used as a co-former to create pharmaceutical cocrystals with poorly soluble drugs. By forming hydrogen bonds with the active pharmaceutical ingredient (API), this compound can disrupt the crystal lattice of the drug, leading to improved solubility and dissolution rates, and consequently, enhanced bioavailability.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound in drug delivery systems.
Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems
| Delivery System Type | Carrier Material | Drug | This compound Role | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | SPIONs | LHRH | Spacer | 9.12 | - | - | - | [2] |
| Dendrimer Conjugate | G5 PAMAM | Methotrexate | Linker | - | - | - | - | [3] |
| Dendrimer Conjugate | G5 PAMAM | Paclitaxel | Linker | - | - | 4.3 molecules/dendrimer | - | [4] |
| Cocrystal | - | Glipizide | Co-former | - | - | - | - | [1] |
Note: "-" indicates data not reported in the cited source.
Table 2: In Vitro Drug Release from this compound-Based Systems
| Delivery System | Drug | Release Condition | Time Point | Cumulative Release (%) | Reference |
| Glipizide-Glutaric Acid Cocrystals (F3) | Glipizide | pH 6.8 | - | 24 - 92.2 | |
| Glipizide-Glutaric Acid Cocrystals (F7) | Glipizide | pH 6.8 | - | 12.0 - 93.5 | |
| Glipizide-Glutaric Acid Cocrystals (F3) | Glipizide | pH 1.2 | - | 11.0 - 43.5 | |
| PAMAM-Ibuprofen Conjugate (Ester Linker) | Ibuprofen | pH 5 | 10 days | 3 | |
| PAMAM-Ibuprofen Conjugate (Ester Linker) | Ibuprofen | pH 8.5 | 10 days | 38 | |
| Peptide-Linked Dendrimer Conjugate | Ibuprofen | Cathepsin B buffer | 48 h | 40 |
Table 3: Cytotoxicity of this compound-Based Systems
| Cell Line | Delivery System | Assay | Incubation Time (h) | Viability (%) | Reference |
| Mouse Lymphoma Cells | Glutaraldehyde | MLA | - | Significant cytotoxic effects | |
| NIH 3T3 Fibroblasts | This compound Cross-linked Biopolymers | - | - | No significant cytotoxicity | |
| HepG2 | Sorafenib-loaded lipopolymeric micelles | MTT | - | IC50 comparable to free drug |
Experimental Protocols
Protocol 1: Synthesis of this compound-Crosslinked Chitosan Hydrogel
This protocol describes the preparation of a pH-sensitive hydrogel using this compound as a crosslinker for chitosan.
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Acetic acid (2% v/v)
-
Distilled water
-
Magnetic stirrer and hot plate
-
Petri dishes
-
Vacuum oven
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving the required amount of chitosan in a 2% acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Prepare a this compound solution of the desired concentration in distilled water.
-
Slowly add the this compound solution to the chitosan solution under constant stirring. The molar ratio of this compound to the amine groups of chitosan can be varied to control the crosslinking density.
-
Continue stirring the mixture for 1-2 hours to ensure uniform mixing and initiation of the crosslinking reaction.
-
Pour the resulting solution into petri dishes and place them in a vacuum oven at 50-60°C for 24 hours to facilitate the formation of the hydrogel and remove the solvent.
-
After drying, the hydrogel films can be washed with distilled water to remove any unreacted reagents and then dried again at room temperature.
Protocol 2: Conjugation of a Drug to PAMAM Dendrimers using a this compound Linker
This protocol outlines the steps for conjugating a drug molecule containing a primary amine group to the surface of a PAMAM dendrimer using glutaric anhydride to create a this compound linker.
Materials:
-
Amine-terminated PAMAM dendrimer (e.g., G5-NH2)
-
Glutaric anhydride
-
Drug with a primary amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (Et3N)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO appropriate for the dendrimer conjugate)
-
Magnetic stirrer
Procedure:
-
Activation of Dendrimer with Glutaric Anhydride:
-
Dissolve the PAMAM dendrimer in methanol.
-
Add an excess of glutaric anhydride and triethylamine to the dendrimer solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure to obtain the this compound-terminated dendrimer. Purify by dialysis against distilled water.
-
-
Activation of Carboxylic Acid Groups:
-
Dissolve the this compound-terminated dendrimer in DMF.
-
Add NHS and EDC (or DCC) to the solution to activate the carboxylic acid groups.
-
Stir the mixture at room temperature for 4-6 hours.
-
-
Conjugation with the Drug:
-
Dissolve the amine-containing drug in DMF.
-
Add the drug solution to the activated dendrimer solution.
-
Add triethylamine to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the dendrimer-drug conjugate by dialysis against an appropriate solvent (e.g., water or PBS) to remove unreacted drug and coupling agents.
-
Lyophilize the purified solution to obtain the final product.
-
Protocol 3: In Vitro Drug Release Study from a pH-Sensitive Hydrogel
This protocol describes how to evaluate the in vitro release of a drug from a this compound-crosslinked hydrogel at different pH values.
Materials:
-
Drug-loaded this compound-crosslinked hydrogel
-
Phosphate buffered saline (PBS) of different pH values (e.g., pH 5.5 and pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
-
Dialysis membrane (optional)
Procedure:
-
Accurately weigh a piece of the drug-loaded hydrogel and place it in a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.
-
Incubate the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 4: Cytotoxicity Evaluation using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound-based drug delivery systems on a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest (e.g., NIH 3T3, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-based drug delivery system (sterilized)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-based drug delivery system in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are formed.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of the drug delivery system to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow: Synthesis and Characterization of this compound-Based Nanoparticles
Caption: Workflow for the synthesis and characterization of this compound-based drug delivery nanoparticles.
Signaling Pathway: pH-Triggered Drug Release from a this compound-Crosslinked Hydrogel
Caption: Mechanism of pH-responsive drug release from a this compound-crosslinked hydrogel.
Logical Relationship: this compound as a Versatile Tool in Drug Delivery
Caption: The multifaceted role of this compound in enhancing drug delivery systems.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. This compound as a spacer facilitates improved intracellular uptake of LHRH–SPION into human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimer-based Multivalent Methotrexates as Dual Acting Nanoconjugates for Cancer Cell Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Tailor-Made Dendrimer Ternary Complexes for Drug/Gene Co-Delivery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,5-Pentanediol from Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Pentanediol (1,5-PDO) is a valuable C5 platform chemical with wide-ranging applications in the production of polymers such as polyesters and polyurethanes, as well as in the formulation of plasticizers, lubricants, and solvents. The synthesis of 1,5-PDO from glutaric acid, a dicarboxylic acid that can be derived from biomass, represents a key pathway toward sustainable chemical manufacturing. This document provides detailed application notes and experimental protocols for the chemo-catalytic conversion of this compound to 1,5-pentanediol. Two primary routes are discussed: the direct hydrogenation of this compound and the hydrogenation of its ester, dimethyl glutarate.
Synthesis Pathways
The conversion of this compound to 1,5-pentanediol is primarily achieved through catalytic hydrogenation. This can be performed directly on the dicarboxylic acid or via a two-step process involving esterification followed by hydrogenation of the resulting diester.
Caption: Chemical synthesis routes from this compound to 1,5-pentanediol.
Quantitative Data Summary
The efficiency of the conversion of this compound and its derivatives to 1,5-pentanediol is highly dependent on the catalyst system and reaction conditions. The following tables summarize quantitative data from various catalytic methods.
Table 1: Hydrogenation of this compound to 1,5-Pentanediol
| Catalyst | Support | Reductant | Temperature (°C) | Pressure (MPa) | Time (h) | Solvent | Yield of 1,5-PDO (%) | Reference |
| Re-Pd | SiO2 | H2 | 140 | 8 | 120 | 1,4-dioxane | 71 | [1][2] |
Table 2: Hydrogenation of Dimethyl Glutarate to 1,5-Pentanediol
| Catalyst | Co-catalyst/Additive | Reductant | Temperature (°C) | Pressure (MPa) | Time (h) | Solvent | Yield of 1,5-PDO (%) | Reference |
| RuCl2(L-I) | Sodium Methoxide | H2 | 100 | 5 | 2.5 | Tetrahydrofuran | 93 | [3] |
| Copper-Zinc-Aluminum | - | H2 | 150-350 | 0.3-0.5 | - | - | >95 (Selectivity) | [4] |
Experimental Protocols
Protocol 1: Direct Hydrogenation of this compound using Re-Pd/SiO2 Catalyst
This protocol is based on the procedure for the hydrogenation of dicarboxylic acids to diols.[1]
Materials:
-
This compound
-
1,4-dioxane (solvent)
-
Re-Pd/SiO2 catalyst (Re = 14 wt%, Pd = 1 wt%, Re/Pd = 8)
-
Hydrogen (H2) gas
-
Nitrogen (N2) gas
-
Autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
Catalyst Preparation (as described in the literature):
-
The Re-Pd/SiO2 catalyst is prepared by impregnating SiO2 with aqueous solutions of PdCl2 and NH4ReO4.
-
The impregnated support is then calcined at 400°C for 3 hours.
-
-
Catalyst Reduction (ex-situ liquid-phase):
-
Place the calcined Re-Pd/SiO2 catalyst (0.1 g) and 1,4-dioxane (19 g) into the autoclave reactor.
-
Seal the reactor and purge with N2 gas to remove air.
-
Pressurize the reactor with H2 to 8 MPa.
-
Heat the reactor to 140°C and maintain for the reduction of the catalyst.
-
After cooling to room temperature, vent the H2 pressure.
-
-
Hydrogenation Reaction:
-
Under a N2 atmosphere, add this compound (1 g) to the autoclave containing the reduced catalyst and solvent.
-
Seal the reactor and purge again with N2.
-
Pressurize the reactor with H2 to 8 MPa.
-
Heat the reactor to 140°C with stirring.
-
Maintain the reaction for 120 hours.
-
-
Product Isolation and Purification:
-
After the reaction, cool the reactor to room temperature and carefully vent the H2 pressure.
-
Remove the catalyst by filtration.
-
The solvent (1,4-dioxane) can be removed by distillation.
-
The resulting crude product containing 1,5-pentanediol is then purified by fractional distillation under reduced pressure.
-
Caption: Experimental workflow for the direct hydrogenation of this compound.
Protocol 2: Hydrogenation of Dimethyl Glutarate using a Ruthenium Catalyst
This protocol is based on a high-yield synthesis of 1,5-pentanediol from dimethyl glutarate.
Materials:
-
Dimethyl glutarate (20 mmol)
-
RuCl2(L-I) catalyst (0.05 mol%)
-
Sodium methoxide (NaOMe) (10 mol%)
-
Tetrahydrofuran (THF), anhydrous (14 mL)
-
Hydrogen (H2) gas
-
High-pressure reactor with stirring and temperature control
Procedure:
-
Reactor Setup:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with RuCl2(L-I) catalyst (0.05 mol%) and sodium methoxide (10 mol%).
-
Add anhydrous THF (14 mL) to the reactor.
-
Add dimethyl glutarate (20 mmol) to the reactor.
-
-
Hydrogenation Reaction:
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a hydrogen gas line and purge the reactor several times with H2.
-
Pressurize the reactor with H2 to 50 bar (5 MPa).
-
Place the reactor in a heating mantle and heat to 100°C with vigorous stirring.
-
Maintain the reaction for 2.5 hours.
-
-
Product Analysis and Purification:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Open the reactor and take an aliquot for analysis (e.g., by GC after silylation to determine conversion).
-
The reaction mixture can be filtered to remove any solid residues.
-
The solvent (THF) is removed under reduced pressure.
-
The resulting crude 1,5-pentanediol is purified by distillation.
-
Biocatalytic Conversion
While the biocatalytic production of this compound from renewable feedstocks is an area of active research, the direct enzymatic or microbial conversion of this compound to 1,5-pentanediol is not a well-established or commonly reported pathway in the current scientific literature. The chemo-catalytic routes described above remain the predominant methods for this transformation.
Concluding Remarks
The conversion of this compound to 1,5-pentanediol is a robust and efficient process, particularly through the hydrogenation of its dimethyl ester using a ruthenium catalyst, which provides high yields under relatively mild conditions. The direct hydrogenation of this compound is also a viable, though potentially slower, alternative. The choice of method will depend on factors such as catalyst availability, required purity of the final product, and process economics. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. shokubai.org [shokubai.org]
- 2. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]
- 4. CN114524707A - Preparation method of 1, 5-pentanediol - Google Patents [patents.google.com]
Enzymatic Synthesis of Glutaric Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of glutaric acid, a valuable C5 dicarboxylic acid used as a building block for polymers like polyesters and polyamides. The information compiled herein is based on recent advancements in metabolic engineering of microbial strains, offering a sustainable alternative to traditional chemical synthesis routes.
I. Overview of Enzymatic Synthesis Pathways
The biological production of this compound in microorganisms is primarily achieved through two key metabolic pathways:
-
The 5-Aminovalerate (AMV) Pathway from L-lysine: This is a well-established pathway that utilizes L-lysine as a precursor. In engineered microorganisms such as Corynebacterium glutamicum and Escherichia coli, L-lysine is converted to this compound through a series of enzymatic reactions.[1][2][3][4] This pathway can be further categorized into two main routes for the conversion of L-lysine to 5-aminovalerate (5AVA):
-
The Cadaverine Pathway: L-lysine is first decarboxylated to cadaverine, which is then converted to 5AVA.[5]
-
The DavA/B Pathway: L-lysine is converted to 5-aminovaleramide by L-lysine-2-monooxygenase (DavB) and then to 5AVA by 5-aminovaleramidase (DavA).
-
-
The Reverse Adipate Degradation Pathway (RADP): This synthetic pathway has been successfully implemented in E. coli for glutarate production. It utilizes central metabolic intermediates, offering an alternative to lysine-dependent pathways.
II. Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different microbial systems and fermentation strategies.
| Microorganism | Pathway | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Corynebacterium glutamicum | 5-Aminovalerate Pathway | Glucose | Fed-batch | 105.3 | - | - | |
| Corynebacterium glutamicum | 5-Aminovalerate Pathway | Glucose | Fed-batch | 90.2 mM | - | - | |
| Corynebacterium glutamicum | Cadaverine Pathway | Glucose | Fed-batch | 25 | 0.17 g/g | 0.32 | |
| Corynebacterium glutamicum | 5-Aminovalerate Pathway | Glucose | Fed-batch | 65.6 | - | - | |
| Corynebacterium glutamicum | 5-Aminovalerate Pathway | Glucose | Pilot-scale Fed-batch | 56.0 | - | - | |
| Escherichia coli | 5-Aminovalerate Pathway | L-lysine & α-KG | Whole-cell bioconversion | 12.9 mM | - | - | |
| Escherichia coli | Reverse Adipate Degradation Pathway | Glucose | Fed-batch | 36.5 ± 0.3 mM | - | - | |
| Escherichia coli | 5-Aminovalerate Pathway | Glucose | Fed-batch | 53.7 | 0.64 mol/mol | - | |
| Escherichia coli | 5-Aminovalerate Pathway | 5-aminovaleric acid | Whole-cell bioconversion | 468.5 mM | - | - |
III. Visualizing the Pathways and Workflows
To better understand the enzymatic synthesis of this compound, the following diagrams illustrate a key metabolic pathway and a general experimental workflow.
Caption: Enzymatic pathway for this compound synthesis from L-lysine.
Caption: General experimental workflow for microbial this compound production.
IV. Detailed Experimental Protocols
This section provides detailed protocols for key experiments in the enzymatic synthesis of this compound.
Protocol 1: Fermentation of Engineered Corynebacterium glutamicum for this compound Production
This protocol is based on the fed-batch fermentation strategy for high-titer this compound production.
1. Strain and Pre-culture Preparation:
- Use an engineered C. glutamicum strain harboring the this compound synthesis pathway.
- Inoculate a single colony from a fresh agar plate into a test tube containing 5 mL of seed medium (e.g., BHI medium).
- Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
- Use this seed culture to inoculate a larger volume of pre-culture medium in a shake flask.
- Incubate the pre-culture at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches a desired value (e.g., 4-6).
2. Fermentation Medium:
- Prepare the fermentation medium with the following components per liter:
- Glucose: 40 g
- (NH₄)₂SO₄: 40 g
- KH₂PO₄: 1.25 g
- H₃PO₄ (85% w/w): 1.125 mL
- 3,4-dihydroxybenzoic acid solution (30 mg/mL): 1 mL
- FeSO₄-citrate solution (20 g/L FeSO₄·7H₂O and 20.2 g/L citrate monohydrate): 0.55 mL
- Vitamin solution (0.3 g/L biotin, 0.5 g/L thiamin hydrochloride, 2 g/L calcium pantothenate, and 0.6 g/L nicotinamide): 7 mL
- IPTG (for inducible promoters): 1 mM
- Sterilize the medium by autoclaving. Add filter-sterilized components like vitamins and IPTG after the medium has cooled.
3. Fed-batch Fermentation:
- Inoculate the fermenter containing the production medium with the pre-culture to an initial OD600 of approximately 1.0.
- Control the fermentation temperature at 30°C.
- Maintain the pH at 7.0 by automatic addition of a base solution (e.g., 25% NH₄OH or NaOH solution).
- Control the dissolved oxygen (DO) level at a minimum of 35% by adjusting the agitation speed and aeration rate.
- After the initial glucose is consumed (indicated by a sharp increase in DO), start the fed-batch phase.
- Feed a concentrated glucose solution (e.g., 50-70% w/v) to the fermenter to maintain a low glucose concentration in the broth. The feeding rate can be controlled using a pH-stat or a pre-determined profile.
- Continue the fermentation for 60-80 hours, collecting samples periodically for analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for quantifying this compound in fermentation broth.
1. Sample Preparation:
- Collect a sample from the fermentation broth.
- Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Dilute the filtered supernatant with an appropriate mobile phase or ultrapure water to bring the this compound concentration within the linear range of the standard curve.
2. HPLC Analysis:
- HPLC System: A standard HPLC system equipped with a UV or refractive index (RI) detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) or a gradient of acetonitrile and water can be used.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Detection:
- UV Detection: At a wavelength of 210 nm.
- RI Detection: If a UV chromophore is absent.
- Fluorescence Detection: After derivatization for enhanced sensitivity.
- Injection Volume: Typically 10-20 µL.
3. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.
- Inject the prepared samples and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the samples using the standard curve, taking into account the dilution factor.
V. Application Notes
-
Strain Selection and Optimization: The choice of microbial host (E. coli or C. glutamicum) and the specific enzymatic pathway are critical for achieving high titers and yields of this compound. C. glutamicum, being an L-lysine overproducer, is a particularly attractive host for the AMV pathway. Metabolic engineering efforts should focus on optimizing the expression of pathway enzymes and eliminating competing metabolic pathways.
-
Fermentation Process Control: Tight control of fermentation parameters such as pH, temperature, and dissolved oxygen is crucial for optimal cell growth and product formation. Fed-batch strategies are generally preferred to avoid substrate inhibition and maintain high productivity over an extended period.
-
Analytical Method Validation: It is essential to validate the HPLC method for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of this compound in complex fermentation samples.
-
Downstream Processing: The recovery and purification of this compound from the fermentation broth are important considerations for the overall process economics. Techniques such as crystallization, extraction, and chromatography can be employed.
These application notes and protocols provide a comprehensive guide for researchers and scientists working on the enzymatic synthesis of this compound. By leveraging these methodologies, it is possible to develop efficient and sustainable bioprocesses for the production of this important platform chemical.
References
- 1. Frontiers | Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Metabolic engineering of Corynebacterium glutamicum for the production of this compound, a C5 dicarboxylic acid platform chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Microbial Production of Glutaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of glutaric acid, a valuable C5 dicarboxylic acid used as a building block for polymers like polyesters and polyamides. The information compiled herein is based on successful metabolic engineering and fermentation strategies in various microbial hosts.
Introduction
This compound is a platform chemical with significant industrial applications. While traditionally produced through chemical synthesis from petroleum-based feedstocks, microbial fermentation offers a renewable and sustainable alternative. This document outlines the key metabolic pathways, microbial hosts, and experimental procedures for the bio-based production of this compound. The primary focus is on engineered strains of Corynebacterium glutamicum and Escherichia coli, which have demonstrated high-level production.
Metabolic Pathways for this compound Biosynthesis
Two primary metabolic pathways have been successfully engineered for microbial this compound production: the L-lysine degradation pathway (also known as the 5-aminovalerate pathway) and the reverse adipate degradation pathway.
L-Lysine Degradation Pathway (5-Aminovalerate Pathway)
This pathway leverages the natural catabolism of L-lysine found in some microorganisms, such as Pseudomonas putida, and has been heterologously expressed in industrial workhorses like C. glutamicum and E. coli. The pathway typically proceeds through the following steps:
-
L-lysine is converted to 5-aminovaleramide by L-lysine monooxygenase (encoded by davB).
-
5-aminovaleramide is hydrolyzed to 5-aminovalerate (5AVA) by 5-aminovaleramide amidohydrolase (encoded by davA).
-
5AVA is transaminated to glutarate semialdehyde by 5-aminovalerate aminotransferase (encoded by gabT).
-
Glutarate semialdehyde is oxidized to This compound by glutarate semialdehyde dehydrogenase (encoded by gabD).
In some engineered strains, alternative enzymes have been explored for these steps. For instance, some strategies utilize a lysine decarboxylase followed by a series of transamination and oxidation reactions.[1]
References
Application Notes and Protocols for Glutaric Acid Co-crystallization Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of active pharmaceutical ingredients (APIs) with glutaric acid, a versatile and widely used co-former in crystal engineering. The aim is to enhance the physicochemical properties of APIs, such as solubility, dissolution rate, and stability.
Introduction to this compound Co-crystallization
Co-crystals are multi-component crystalline solids composed of an API and a co-former, which are solid under ambient conditions and are held together by non-covalent interactions, primarily hydrogen bonds.[1] this compound, a dicarboxylic acid, is an excellent co-former due to its ability to form robust hydrogen bond synthons with various functional groups present in API molecules.[2] The formation of co-crystals with this compound can lead to significant improvements in the biopharmaceutical properties of poorly soluble drugs.[2]
Key Co-crystallization Techniques
Several techniques can be employed for the preparation of this compound co-crystals. The choice of method often depends on the properties of the API and the desired outcome. The most common and effective techniques include:
-
Solvent Evaporation: A straightforward method where the API and this compound are dissolved in a common solvent, which is then slowly evaporated to induce co-crystallization.[3]
-
Liquid-Assisted Grinding (LAG): A mechanochemical method where the API and this compound are ground together with a small amount of a liquid to facilitate the co-crystal formation.[4] This method is often faster and more environmentally friendly than solvent-based methods.
-
Slurry Crystallization: In this method, a suspension of the API and this compound is stirred in a solvent in which they have limited solubility. Over time, the initial solid phases can convert to the more stable co-crystal form.
Quantitative Data Summary
The following table summarizes the impact of co-crystallization with this compound on the physicochemical properties of various APIs.
| Active Pharmaceutical Ingredient (API) | Molar Ratio (API:this compound) | Co-crystallization Technique | Melting Point of API (°C) | Melting Point of Co-crystal (°C) | Solubility/Dissolution Improvement | Reference(s) |
| Theophylline | 1:1 | Slurry Crystallization | 274 | 120 (decomposes) | Theophylline concentration in saturated solution is higher than pure theophylline in chloroform. | |
| Posaconazole | 1:1 | Solvent Drop Grinding | 170 | 115-120 | 1.5-fold increase in solubility in 0.1 N HCl. | |
| Adefovir Dipivoxil | 1:1 | Liquid-Assisted Grinding | 93.3 | 88.9 | Release behavior comparable to other co-crystals. | |
| 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | 1:1 | Not Specified | Not Specified | Not Specified | 18-fold increase in aqueous dissolution rate. | |
| Etodolac | 1:1 and 1:2 | Cooling Crystallization | Not Specified | Not Specified | 2-3 times faster dissolution rate than pure etodolac. | |
| Glipizide | 1:1 and 1:2 | Dry Grinding, LAG, Slurry, Solvent Evaporation | Not Specified | Not Specified | Up to 54.27-fold increase in solubility in water. |
Experimental Protocols
Protocol 1: Co-crystal Formation by Solvent Evaporation
This protocol describes a general procedure for the formation of this compound co-crystals using the solvent evaporation technique.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
A common solvent in which both the API and this compound are soluble (e.g., ethanol, methanol, acetonitrile)
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Hotplate (optional, for enhancing dissolution)
-
Filter paper
-
Spatula and weighing balance
Procedure:
-
Stoichiometric Weighing: Accurately weigh the API and this compound in the desired molar ratio (commonly 1:1, but other ratios can be explored).
-
Dissolution: Transfer the weighed solids to a clean glass vial or beaker. Add a sufficient amount of the selected solvent to completely dissolve both components. Gentle heating and stirring can be applied to facilitate dissolution.
-
Evaporation: Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature. This slow process encourages the formation of well-defined crystals.
-
Crystal Harvesting: Once the solvent has completely evaporated, scrape the resulting solid material from the vial.
-
Characterization: Analyze the harvested solid to confirm the formation of a new crystalline phase (co-crystal) and to determine its properties. Recommended analytical techniques include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Co-crystal Formation by Liquid-Assisted Grinding (LAG)
This protocol provides a step-by-step guide for preparing this compound co-crystals using the liquid-assisted grinding method.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Grinding liquid (e.g., methanol, ethanol, acetonitrile)
-
Mortar and pestle (agate or porcelain) or a ball mill
-
Spatula and weighing balance
-
Vacuum oven (optional, for drying)
Procedure:
-
Molar Ratio Preparation: Weigh the API and this compound in the desired stoichiometric ratio (e.g., 1:1).
-
Grinding: Place the mixture in a mortar.
-
Solvent Addition: Add a few drops of the grinding liquid to the solid mixture. The amount of liquid should be just enough to moisten the powder, not to dissolve it.
-
Mechanochemical Reaction: Grind the mixture using the pestle for a specified duration, typically 20-30 minutes. The grinding process provides the mechanical energy required for the co-crystal formation.
-
Drying: After grinding, if necessary, dry the resulting powder in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Analysis: Characterize the final product using PXRD, DSC, and FTIR to confirm co-crystal formation and assess its properties.
Protocol 3: Co-crystal Formation by Slurry Crystallization
This protocol outlines the procedure for preparing this compound co-crystals via the slurry crystallization method.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
A solvent in which the API and this compound have low solubility
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or stir plate with temperature control
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Spatula and weighing balance
Procedure:
-
Preparation of the Slurry: Add an excess of the API and this compound (often in a 1:1 molar ratio) to a glass vial containing the selected solvent.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature for an extended period, typically 24-48 hours, to allow the system to reach thermodynamic equilibrium. During this time, the less stable solid forms will dissolve and the more stable co-crystal will precipitate.
-
Solid Phase Isolation: Isolate the solid phase from the slurry by filtration.
-
Washing and Drying: Wash the filtered solid with a small amount of the same solvent to remove any surface impurities and then air-dry or dry in a vacuum oven.
-
Characterization: Analyze the isolated solid using PXRD, DSC, and FTIR to confirm the formation of the co-crystal and to evaluate its purity and thermal properties.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Glutaric Acid HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of glutaric acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound is secondary silanol interactions.[1] this compound's carboxyl groups can interact with residual silanol groups on the silica-based stationary phase (like C18), leading to a secondary retention mechanism that broadens and distorts the peak.[1] Another significant factor is an inappropriate mobile phase pH, which can cause the this compound to exist in multiple ionization states, resulting in a poor peak shape.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is critical for achieving a symmetrical peak for this compound. This compound is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.34 and pKa2 ≈ 5.22).[2] To ensure a single, consistent interaction with the stationary phase, the mobile phase pH should be set at least 1.5 to 2 pH units below the first pKa.[3] Operating at a pH below 2.5-3.0 ensures that the this compound is fully protonated (non-ionized), which minimizes peak tailing caused by mixed ionic forms.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A standard end-capped C18 column is a good starting point for this compound analysis. End-capping minimizes the number of free silanol groups on the silica surface, reducing the potential for secondary interactions that cause peak tailing. For more challenging separations or to ensure compatibility with highly aqueous mobile phases, polar-embedded or mixed-mode columns can also be effective.
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation can lead to peak shape issues. Dissolving the this compound standard or sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase composition. Additionally, particulate matter in the sample can clog the column frit, leading to peak distortion for all analytes. Filtering the sample through a 0.45 µm filter is recommended.
Q5: What should I do if all the peaks in my chromatogram are tailing, not just this compound?
A5: If all peaks exhibit tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction. Common causes include a partially blocked column inlet frit, extra-column volume from using tubing with a large internal diameter, or dead volume in fittings and connections.
Troubleshooting Guide: Peak Tailing in this compound HPLC
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase pH | Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). A common starting point is 0.1% phosphoric acid or formic acid in water. | A single, sharp, and symmetrical peak for this compound. |
| Secondary Silanol Interactions | Use a high-quality, end-capped C18 column. If tailing persists, consider a column with a polar-embedded phase or a mixed-mode column designed for organic acids. | Reduced peak tailing due to minimized interaction with active sites on the stationary phase. |
| Low Buffer Concentration | Ensure the buffer concentration is sufficient to control the on-column pH. A concentration of 10-50 mM is typically recommended. | Consistent peak shape and retention time. |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume. | A sharper, more symmetrical peak. The characteristic "right triangle" shape of an overloaded peak will be eliminated. |
| Column Contamination | Implement a column washing procedure. A generic wash sequence could be flushing with water, then a strong organic solvent like acetonitrile or methanol, followed by re-equilibration with the mobile phase. | Improved peak shape and a potential reduction in backpressure. |
| Extra-Column Volume | Inspect all tubing and connections between the injector and the detector. Use tubing with a small internal diameter (e.g., 0.12 mm) and ensure all fittings are properly tightened to minimize dead volume. | Sharper peaks for all components in the chromatogram. |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol for Adjusting Mobile Phase pH
-
Prepare the Aqueous Component: To prepare a 0.1% phosphoric acid solution, add 1 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
pH Measurement: Before adding the organic modifier, measure the pH of the aqueous solution to ensure it is within the target range (pH 2.5-3.0).
-
Mobile Phase Preparation: Mix the aqueous component with the organic solvent in the desired ratio (e.g., 95:5 water:acetonitrile).
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak tailing.
References
Technical Support Center: Optimizing Dicarboxylic Acid Chromatography
Welcome to the technical support center for dicarboxylic acid chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of dicarboxylic acids in their chromatographic analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatography of dicarboxylic acids, providing explanations and actionable solutions.
Q1: Why am I observing poor resolution or broad peaks for my dicarboxylic acids?
A1: Poor resolution and broad peaks for dicarboxylic acids in reversed-phase HPLC are often due to their high polarity and the presence of two carboxyl groups. These characteristics can lead to rapid elution with minimal retention on non-polar stationary phases, resulting in co-elution and poor peak shape. To address this, it is crucial to optimize the mobile phase conditions to increase retention and improve separation.
Q2: My dicarboxylic acid peaks are tailing. What are the common causes and how can I fix it?
A2: Peak tailing is a frequent problem in dicarboxylic acid chromatography. The primary causes include:
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Secondary Interactions: The carboxyl groups can interact with active silanol groups on the silica-based stationary phase, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of the dicarboxylic acids, both ionized and non-ionized forms will exist, causing peak distortion.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Contamination: Accumulation of contaminants can create active sites that cause tailing.
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5-2 pH units below the first pKa of your dicarboxylic acids.[3] This ensures that the acids are in their fully protonated (neutral) form, minimizing secondary interactions and improving retention on a reversed-phase column.[1][3]
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Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups, thus reducing peak tailing for acidic compounds.
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Incorporate Buffers: Use a buffer in your mobile phase to maintain a stable pH. Phosphate buffers are commonly used for low pH applications.
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Optimize Organic Modifier Concentration: Adjusting the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact retention and resolution.
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Consider Derivatization: If mobile phase optimization is insufficient, derivatization of the carboxylic acid groups can improve peak shape and detectability.
Q3: How does the mobile phase pH specifically affect the retention of dicarboxylic acids?
A3: The mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like dicarboxylic acids. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. When the mobile phase pH is below the pKa of the dicarboxylic acids, they exist predominantly in their neutral, protonated form. This neutral form is less polar and interacts more strongly with the non-polar stationary phase, leading to increased retention. Conversely, as the pH approaches and exceeds the pKa, the carboxylic acid groups deprotonate, becoming negatively charged. The ionized form is more polar and has less affinity for the stationary phase, resulting in decreased retention.
Q4: What are the best stationary phases for dicarboxylic acid separation?
A4: The choice of stationary phase depends on the specific dicarboxylic acids and the desired separation mechanism.
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C18 Columns: These are the most common reversed-phase columns and are suitable for separating dicarboxylic acids when the mobile phase pH is controlled to ensure the analytes are in their neutral form. Polar-embedded or "aqua" type C18 columns are particularly effective for highly aqueous mobile phases often used for polar analytes like dicarboxylic acids, as they prevent phase collapse.
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Ion-Exclusion Columns: This is a widely used mode for organic acid analysis. It employs an H+ form cation exchange polymer as the packing material, and separation is based on the degree of Donnan exclusion, which is related to the pKa of the acids.
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Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange properties and can provide unique selectivity for separating complex mixtures of acids.
Q5: When should I consider derivatization for my dicarboxylic acid analysis?
A5: Derivatization should be considered when you encounter the following challenges:
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Poor Detection: Dicarboxylic acids often lack a strong chromophore, making them difficult to detect at low concentrations with UV-Vis detectors. Derivatization with a fluorescent tag can significantly enhance sensitivity.
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Insufficient Retention and Poor Peak Shape: If optimizing the mobile phase and stationary phase does not provide adequate resolution or symmetrical peaks, derivatization can block the polar carboxyl groups, reducing their interaction with the stationary phase and improving chromatographic behavior.
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Improved Mass Spectrometric Detection: Derivatization can improve ionization efficiency in mass spectrometry, leading to better sensitivity.
Data Presentation
The following tables summarize typical retention data for a selection of dicarboxylic acids under specific reversed-phase HPLC conditions. This data is compiled from various sources and should be used as a general guide. Actual retention times may vary depending on the specific instrument, column, and exact experimental conditions.
Table 1: Retention Times of Dicarboxylic Acids on a C18 Column with Acidified Mobile Phase
| Dicarboxylic Acid | Retention Time (min) |
| Oxalic Acid | 7.7 |
| Malonic Acid | - |
| Succinic Acid | 13.2 |
| Glutaric Acid | - |
| Adipic Acid | 17.1 |
| Pimelic Acid | - |
| Suberic Acid | - |
| Azelaic Acid | - |
| Sebacic Acid | - |
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Experimental Conditions: The provided retention times are based on a specific study and are illustrative. Actual retention will depend on the exact column dimensions, particle size, flow rate, and mobile phase composition.
Table 2: Effect of Mobile Phase pH on Dicarboxylic Acid Retention (Conceptual)
| Dicarboxylic Acid | Retention Time at pH 2.5 (min) | Retention Time at pH 4.5 (min) |
| Succinic Acid (pKa1 ≈ 4.2) | Longer | Shorter |
| Adipic Acid (pKa1 ≈ 4.4) | Longer | Shorter |
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Note: This table illustrates the expected trend. At a pH well below the pKa, the dicarboxylic acids are neutral and more retained. As the pH approaches the pKa, they become ionized and elute earlier.
Experimental Protocols
This section provides detailed methodologies for key experiments to improve the resolution of dicarboxylic acids.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the separation of a mixture of dicarboxylic acids on a C18 column.
Materials:
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HPLC system with UV or MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
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Phosphoric acid or formic acid
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Potassium phosphate monobasic
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Calibrated pH meter
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Standard solutions of the dicarboxylic acids of interest
Procedure:
-
Prepare Buffer Stock Solution: Prepare a 20 mM potassium phosphate stock solution by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Prepare Mobile Phases at Different pH Values:
-
For each desired pH (e.g., 2.5, 3.0, 3.5, 4.0), take an aliquot of the buffer stock solution and adjust the pH using a concentrated acid like phosphoric acid.
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 95:5 v/v aqueous:organic).
-
-
Column Equilibration:
-
Install the C18 column in the HPLC system.
-
Equilibrate the column with the first mobile phase (e.g., pH 2.5) at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
-
Inject Standards: Inject a standard mixture of the dicarboxylic acids and record the chromatogram.
-
Test Different pH Conditions:
-
Flush the system and column with the next mobile phase (e.g., pH 3.0).
-
Equilibrate the column for at least 30 minutes with the new mobile phase.
-
Inject the standard mixture and record the chromatogram.
-
Repeat this process for all prepared pH values.
-
-
Data Analysis: Compare the chromatograms obtained at different pH values. Evaluate the resolution, peak shape, and retention times for the dicarboxylic acids. Select the pH that provides the best separation.
Protocol 2: Derivatization of Dicarboxylic Acids with a Fluorescent Tag
Objective: To derivatize dicarboxylic acids with a fluorescent reagent to enhance detection sensitivity. This protocol is a general guideline based on the use of reagents like 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO).
Materials:
-
Dicarboxylic acid standards or sample extracts
-
Derivatization reagent (e.g., BDPO) solution in acetonitrile (e.g., 1 mg/mL)
-
A weak base (e.g., anhydrous potassium carbonate)
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A crown ether catalyst (e.g., 18-Crown-6) solution in acetonitrile (e.g., 1 mg/mL)
-
Anhydrous acetonitrile
-
Reaction vials
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Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of your dicarboxylic acid standards or sample extract in acetonitrile.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the dicarboxylic acid solution.
-
Add 100 µL of the derivatization reagent solution.
-
Add 100 µL of the crown ether catalyst solution.
-
Add approximately 2 mg of the weak base (e.g., potassium carbonate).
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Sample Work-up:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the vial to pellet the solid base.
-
-
HPLC Analysis: The supernatant containing the fluorescently labeled dicarboxylic acid derivatives is ready for injection into the HPLC system equipped with a fluorescence detector.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing dicarboxylic acid chromatography.
Caption: Troubleshooting workflow for peak tailing.
Caption: Workflow for mobile phase optimization.
Caption: General experimental workflow for derivatization.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
Technical Support Center: Purification of Synthetic Glutaric Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of synthetic glutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
The impurity profile of synthetic this compound is highly dependent on the manufacturing process. A common industrial synthesis involves the nitric acid oxidation of cyclohexanol or cyclohexanone. This process can lead to the formation of related dicarboxylic acids with different chain lengths as byproducts. The most prevalent impurities are succinic acid (C4) and adipic acid (C6).[1] Other potential impurities can include residual nitric acid, metal catalysts, or unreacted starting materials.[2]
Q2: What is the most effective general-purpose method for purifying this compound?
Recrystallization is the most common and effective method for purifying crude this compound. This compound has high solubility in hot water and significantly lower solubility in cold water, making water an excellent solvent for this technique.[3][4] Purification can also be achieved through methods like melt crystallization or solvent extraction, particularly in complex mixtures.[1]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
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Melting Point Analysis: Pure this compound has a sharp melting point between 95-98°C. Impurities will typically cause the melting point to depress and broaden.
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Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying this compound from its common impurities like succinic and adipic acids.
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Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the chemical structure and detect impurities.
Troubleshooting Guide
Q4: My recrystallized this compound still shows impurities. What should I do?
If impurities persist after a single recrystallization, consider the following steps, which are also outlined in the troubleshooting diagram below:
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Repeat the Recrystallization: A second recrystallization from water can significantly improve purity. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the solid.
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Change the Solvent System: If water is not effective, another solvent or a co-solvent system might be necessary. This compound is soluble in polar organic solvents like ethanol and methanol. For separating from succinic and adipic acids, more complex solvent extraction methods using solvents like diisopropyl ether have been reported in industrial processes.
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Consider an Alternative Purification Method: For challenging separations, techniques like column chromatography or melt crystallization may be required.
Q5: The yield after recrystallization is very low. How can I improve it?
Low recovery is a common issue in recrystallization. To improve your yield:
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Minimize Hot Solvent: Use only the minimum volume of boiling or near-boiling solvent required to dissolve the crude this compound. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities and smaller, less-formed crystals. Once at room temperature, further cooling in an ice bath can maximize crystal precipitation.
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Recover a Second Crop: The mother liquor (the filtrate after the first crystallization) can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
Q6: My this compound has a yellowish or brownish tint. How can I remove the color?
Colored impurities can often be removed by treating the hot, dissolved solution with activated carbon.
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After dissolving the crude this compound in the hot solvent, remove the flask from the heat source.
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Add a small amount of activated carbon to the solution.
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Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
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Perform a hot filtration step to remove the activated carbon before allowing the solution to cool and crystallize.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Highly soluble; over 50% (w/w) at room temperature. | Excellent for recrystallization due to temperature-dependent solubility. |
| Ethanol | Soluble. | Can be used as a recrystallization solvent. |
| Methanol | Soluble. | Similar to ethanol. |
| Diethyl Ether | Soluble. | |
| Chloroform | Soluble. | |
| Benzene | Soluble. | |
| Petroleum Ether | Slightly soluble. | Can be used as an anti-solvent or for washing crystals. |
Table 2: Physical Properties of this compound and Common Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Succinic Acid | C₄H₆O₄ | 118.09 | 185-190 |
| This compound | C₅H₈O₄ | 132.11 | 95-98 |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 151-154 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol describes a standard laboratory procedure for purifying crude this compound.
Materials:
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Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate, stirring continuously. Add small portions of hot water until the this compound just fully dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove the solid particles.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For faster drying, use a vacuum oven at a temperature well below the melting point (e.g., 50-60°C).
Visualizations
Caption: Standard workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for purifying synthetic this compound.
References
Technical Support Center: Purification of Glutaric Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of glutaric acid via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Question: My this compound is not crystallizing out of solution, even after cooling. What should I do?
Answer: This is a common issue, often caused by using an excessive amount of solvent.[1][2][3] Here are several steps to induce crystallization:
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Reduce Solvent Volume: The most straightforward solution is to heat the solution again to evaporate some of the solvent.[3] Once the volume is reduced, allow the solution to cool slowly.
-
Induce Nucleation:
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will provide a surface for other crystals to grow upon.[4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.
-
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath or a Dry Ice/acetone bath. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Question: My this compound is "oiling out" instead of forming solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the this compound separates from the solution as a liquid instead of solid crystals. This can happen if the melting point of the impure solid is lower than the boiling point of the solvent or if there is a high concentration of impurities.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the this compound does not become supersaturated at too high a temperature upon cooling.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual temperature decrease, which favors crystal formation over oiling.
-
Change Solvent System: If the problem persists, the chosen solvent may not be suitable. A different solvent or a mixed solvent system might be necessary.
-
Remove Impurities: If the cause is a high level of impurities, consider a preliminary purification step. For instance, if colored impurities are present, you can treat the hot solution with activated charcoal before filtration.
Question: The yield of my recrystallized this compound is very low. What are the likely causes?
Answer: A low yield can result from several factors during the recrystallization process.
-
Excessive Solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel, leading to loss of material. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Not allowing enough time for the solution to cool completely before the final filtration will leave the product in the solution. Cooling in an ice bath after room temperature cooling can help maximize the yield.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold can re-dissolve some of the product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical. This compound is highly soluble in water and polar organic solvents like ethanol and methanol, but has limited solubility in non-polar solvents. Water is a common choice. Other reported solvent systems include benzene and ether, or mixtures like ethyl acetate/hexanes. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.
Q2: How do I remove colored impurities during recrystallization?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored compounds adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Q3: My final product has a wide melting point range. Is it still impure?
A3: Yes, a broad melting point range is a strong indication of impurities. A pure crystalline solid should have a sharp, narrow melting point range. If your recrystallized this compound (melting point ~97-98 °C) shows a depressed and broad melting range, a second recrystallization may be necessary.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities depend on the synthetic route. If produced by the oxidation of cyclohexanone, impurities can include succinic acid and adipic acid. If moisture is present during certain reactions, this compound itself can be an impurity in the synthesis of its derivatives.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| Water | 25 | >50 |
| Ethanol | Data not specified | Soluble |
| Methanol | Data not specified | Soluble |
| Ether | Data not specified | Soluble |
| Chloroform | Data not specified | Soluble |
| Petroleum Ether | Data not specified | Slightly Soluble |
| Acetic Acid | 27 - 67 | Varies with temperature |
| Cyclohexanone | 19 - 67 | Varies with temperature |
| Cyclohexanol | 25 - 70 | Varies with temperature |
Note: This table is a summary of qualitative and quantitative data from search results. For precise solubility curves, refer to the cited literature.
Experimental Protocols
Protocol: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate to boiling while stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution to remove any insoluble impurities (and charcoal if used). This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
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Drying: Continue to draw air through the crystals on the filter to help them dry. Then, transfer the crystals to a watch glass and allow them to dry completely. For solids recrystallized from water, drying overnight may be necessary.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound recrystallization.
References
challenges in separating glutaric, succinic, and adipic acids
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the separation of glutar-ic, succinic, and adipic acids.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of glutaric, succinic, and adipic acids so challenging?
A: The primary challenge lies in their structural similarity. These linear dicarboxylic acids differ only by a single methylene (-CH2-) group, resulting in very similar physical and chemical properties, such as polarity, solubility, and acid dissociation constants (pKa). This makes achieving baseline separation difficult with standard chromatographic or extraction techniques.[1]
Q2: What are the most common analytical techniques for separating these acids?
A: High-Performance Liquid Chromatography (HPLC) is the most prevalent method, often utilizing reversed-phase, ion-exchange, or specialized organic acid columns.[1][2] Gas Chromatography (GC) is also used, but it typically requires a derivatization step to make the non-volatile acids suitable for GC analysis.[1] Other methods like fractional crystallization have been explored but can be less efficient for analytical purposes.
Q3: Why is derivatization necessary for GC analysis of these dicarboxylic acids?
A: Due to their strong polarity and high boiling points, these acids are not volatile enough for direct GC analysis. Derivatization, typically through esterification, converts the carboxylic acid groups into less polar and more volatile esters, allowing them to be analyzed by GC.[1]
Q4: Since these acids lack strong UV chromophores, what are the best detection methods for HPLC?
A: While they do absorb UV light at very low wavelengths (around 200-210 nm), this region is prone to interference. For greater sensitivity and specificity, Mass Spectrometry (MS) is an excellent choice, as it can identify the acids based on their mass-to-charge ratio. Refractive Index (RI) detection and Conductivity detection are other potential, though often less sensitive, alternatives.
Quantitative Data Summary
The similar physicochemical properties of these acids underscore the difficulty in their separation.
| Property | Succinic Acid | Glutaric Acid | Adipic Acid |
| Chemical Formula | C₄H₆O₄ | C₅H₈O₄ | C₆H₁₀O₄ |
| Molar Mass ( g/mol ) | 118.09 | 132.12 | 146.14 |
| Melting Point (°C) | 185-190 | 95-98 | 152.1 |
| Boiling Point (°C) | 235 | 303 | 337.5 |
| pKa1 | 4.21 | 4.34 | 4.41 |
| pKa2 | 5.64 | 5.27 | 5.41 |
| Water Solubility (g/L at 20°C) | ~80 | >500 | ~24 |
Data compiled from multiple sources.
Troubleshooting Guide: HPLC Separation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | Inappropriate Mobile Phase: The mobile phase pH is not optimal for suppressing ionization, or the solvent strength is too high. | Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 units below the pKa1 of the acids (e.g., pH 2.5-3.0) to ensure they are in their neutral, protonated form, which increases retention on a reversed-phase column. Modify Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention times and improve separation. |
| Unsuitable Column: A standard C18 column may not provide sufficient selectivity for these highly polar compounds. | Use a Specialized Column: Employ a column designed for aqueous mobile phases (e.g., AQ-type C18) or a specific organic acid analysis column for better selectivity. Consider ion-exchange or ion-exclusion chromatography as an alternative. | |
| Peak Tailing or Asymmetry | Secondary Interactions: Analyte carboxyl groups may be interacting with active silanol sites on the silica-based column packing. | Modify Mobile Phase: Ensure the mobile phase pH is low enough to suppress silanol interactions. Change Column: Use a modern, end-capped column with minimal residual silanol groups. |
| Sample Overload: The concentration of the injected sample is too high, saturating the column. | Dilute Sample: Reduce the concentration of the sample injected onto the column. | |
| Fluctuating Retention Times | Inconsistent Mobile Phase: Improperly mixed mobile phase or solvent evaporation can change the composition over time. | Prepare Mobile Phase Carefully: Prepare mobile phases gravimetrically for accuracy and degas thoroughly before use. Keep solvent bottles capped. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. |
| Pump Issues: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates. | Maintain the Pump: Purge the pump to remove air bubbles. If the problem persists, clean or replace the check valves and pump seals. | |
| High System Backpressure | Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. | Filter and Flush: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter. If a blockage occurs, try back-flushing the column (disconnect from the detector first). If pressure remains high, the inlet frit may need replacement. |
| Low Signal or No Peaks | Incorrect Detection Wavelength: For UV detection, the wavelength is not set to the absorption maximum (~210 nm). | Optimize Detector Settings: Set the UV detector to a low wavelength (200-210 nm). Ensure the detector lamp is on and has sufficient energy. |
| Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing it to pass through the column without retention. | Use Appropriate Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: HPLC-UV/MS for Dicarboxylic Acid Separation
This protocol is based on a method developed for the baseline separation of succinic, glutaric, and adipic acids using a specialized organic acid column.
1. Instrumentation & Columns:
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HPLC System: A system capable of stable solvent delivery at low pH (e.g., Dionex UltiMate 3000 RSLC).
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Column: A column specifically designed for organic acid separation (e.g., Thermo Scientific Acclaim™ OA, 5 µm, 4.0 x 250 mm).
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Detectors:
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UV Detector (e.g., Diode Array Detector) set to 210 nm .
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Mass Spectrometer (e.g., Thermo Scientific MSQ Plus) with Electrospray Ionization (ESI) source.
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2. Reagents & Mobile Phase:
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Standards: Prepare 1000 mg/L stock solutions of succinic, glutaric, and adipic acids in deionized water. Create working standards by diluting the stock solution.
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Mobile Phase: 0.1% Formic Acid in Deionized Water. This mobile phase is MS-compatible and provides a low pH to suppress ionization.
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Sample Preparation: Dilute samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
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Flow Rate: 0.6 mL/min
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Injection Volume: 5 µL
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Column Temperature: 30°C
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Run Time: Approximately 10-15 minutes.
4. MS Detection Parameters (Example):
-
Ionization Mode: ESI, Negative Ion Mode.
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Detection Mode: Selected Ion Monitoring (SIM) using the deprotonated molecular ions [M-H]⁻:
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Succinic Acid: m/z 117
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This compound: m/z 131
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Adipic Acid: m/z 145
-
-
Cone Voltage: ~60 V (This may need optimization to balance parent ion intensity and fragmentation).
Visualizations
Logical Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for diagnosing and resolving common HPLC separation problems.
Experimental Workflow for Dicarboxylic Acid Analysis
Caption: A typical experimental workflow for the HPLC analysis of dicarboxylic acids.
References
Technical Support Center: Optimizing Glutaric Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for glutaric acid synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
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Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: Ensure the reaction has gone to completion. For hydrolysis of dinitriles, this may require extending the reflux time.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
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Suboptimal Temperature: Temperature control is critical, especially in oxidation reactions. For the oxidation of cyclopentanone with nitric acid, if the temperature drops, the reaction may cease and then proceed explosively upon accumulation of the ketone, leading to the formation of byproducts like succinic acid.[1] Conversely, excessively high temperatures can also promote side reactions.[1] Maintain the recommended temperature range for your specific protocol.
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Catalyst Issues: In catalytic oxidations, the choice and handling of the catalyst are crucial. For instance, omitting the vanadium pentoxide catalyst in the nitric acid oxidation of cyclopentanone can reduce the yield by 10%. Ensure the catalyst is active and used in the correct concentration.
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Moisture Contamination: For reactions sensitive to water, such as those involving acid chlorides or anhydrides, ensure all glassware is dry and use anhydrous solvents.
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Loss during Workup: this compound has some solubility in water. During aqueous workup, minimize the volume of washing solutions and consider back-extracting the aqueous layers with an appropriate organic solvent to recover dissolved product.
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Issue 2: Product Purity and Byproduct Formation
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Question: My final product is impure. What are the common byproducts and how can I remove them?
Answer: The most common impurity in certain this compound syntheses is succinic acid, particularly in the oxidation of cyclopentanone. Here’s how to address this and other purity issues:
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Succinic Acid Contamination: Succinic acid can co-crystallize with this compound, making purification challenging.
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Prevention: Careful control of reaction temperature during the oxidation of cyclopentanone is the best way to minimize succinic acid formation.
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Separation: If succinic acid is present, several separation techniques can be employed:
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Fractional Crystallization: Due to differences in solubility, careful fractional crystallization from a suitable solvent can help separate the two acids.
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Eutectic Formation: A method involving the formation of a eutectic with 2-ethoxy benzamide has been described to separate succinic acid from this compound.
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Solvent Extraction: Diisopropyl ether has been shown to selectively extract this compound from a mixture with succinic and adipic acids.
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-
-
Residual Starting Materials: Incomplete reactions can leave unreacted starting materials in your product. Monitor the reaction to ensure full conversion.
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Solvent Impurities: Ensure complete removal of reaction and extraction solvents by drying the product under vacuum.
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Issue 3: Product Isolation and Purification
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Question: I am having trouble isolating pure, crystalline this compound. What are the best practices for purification?
Answer: Effective isolation and purification are key to obtaining high-purity this compound.
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Extraction: After the reaction, this compound is often extracted from an aqueous solution. Use an appropriate organic solvent like ether or n-butanol. Multiple extractions will ensure maximum recovery.
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Crystallization: Recrystallization is a powerful purification technique.
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Solvent Selection: Benzene is a commonly used solvent for the recrystallization of this compound. Other solvents and solvent mixtures may also be effective. It is advisable to perform small-scale solubility tests to find the optimal recrystallization solvent for your specific impurity profile.
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Procedure: Dissolve the crude this compound in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form well-defined crystals. Cooling in an ice-salt bath can maximize the crystal yield.
-
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Drying: After filtration, thoroughly dry the crystals under vacuum to remove any residual solvent.
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Data Presentation
The following tables summarize typical yields for common this compound synthesis methods. Note that yields can vary based on specific reaction conditions and scale.
Table 1: this compound Synthesis from Trimethylene Cyanide (Hydrolysis)
| Reagents | Reaction Time | Yield (%) | Reference |
| Trimethylene cyanide, Hydrochloric acid | 4 hours (reflux) | 83-85 |
Table 2: this compound Synthesis from Cyclopentanone (Oxidation)
| Oxidizing Agent | Catalyst | Temperature | Yield (%) | Reference |
| 50% Nitric Acid | Vanadium pentoxide | ~70°C | 80-85 | |
| Oxygen, Acetic Acid | Mn(II) salt | 80°C | up to 68 (selectivity) | |
| Hydrogen Peroxide | Tungstic acid | 60-100°C | up to 96.3 |
Table 3: this compound Synthesis from other Starting Materials
| Starting Material | Method | Yield (%) | Reference |
| Ethyl Malonate derivative | Hydrolysis | 76-80 | |
| Glutamic Acid | Oxidation | 80-95 |
Experimental Protocols
Below are detailed methodologies for two common this compound synthesis procedures.
Protocol 1: Hydrolysis of Trimethylene Cyanide
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Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 100 g (1.06 moles) of trimethylene cyanide and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18).
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Reaction: Heat the mixture to reflux and maintain for approximately 4 hours.
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Isolation of Crude Product: After reflux, evaporate the solution to dryness, preferably under reduced pressure. The resulting solid residue contains this compound and ammonium chloride.
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Extraction: Extract the dry residue with approximately 300 cc of boiling ether. Filter the ether solution and perform two additional extractions of the residue with 100 cc portions of boiling ether.
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Crystallization: Combine the ether extracts and evaporate the volume to 150-200 cc. At this point, this compound will begin to crystallize. Add 1 liter of benzene and heat the mixture until the this compound dissolves completely.
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Purification: Cool the benzene solution in an ice-salt bath to induce crystallization. Collect the first crop of crystals by filtration. Concentrate the filtrate to one-third of its original volume and cool again to obtain a second crop of pure this compound.
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Drying: Dry the combined crystalline product. The expected yield is 116–119 g (83–85%).
Protocol 2: Oxidation of Cyclopentanone
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Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a stirrer and two large-bore condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.
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Initiation: Heat the flask to 65–70°C in a water bath. Add 1 cc of cyclopentanone to initiate the reaction, which is indicated by the evolution of brown fumes.
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Addition of Reactant: Remove the water bath. From a dropping funnel, add 42 g of cyclopentanone dropwise through a condenser at a rate that maintains the reaction temperature at approximately 70°C. Caution: If the temperature drops, the reaction may stop and then proceed uncontrollably upon accumulation of cyclopentanone.
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Completion of Reaction: After the addition is complete, replace the water bath and heat the mixture to boiling.
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Isolation and Purification: Pour the reaction mixture into an evaporating dish and reduce the volume by half in a fume hood. Upon cooling, filter the crude this compound. The filtrate can be concentrated and cooled to obtain additional product. The crude product can be washed with dilute hydrochloric acid to remove color.
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Recrystallization: For further purification, recrystallize the crude this compound from benzene. The expected yield of crude this compound is 50–55 g (80–85%).
Mandatory Visualization
Diagram 1: General Experimental Workflow for this compound Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Simplified Metabolic Pathway of this compound Accumulation in Glutaric Aciduria Type I
Caption: Metabolic pathway showing this compound accumulation due to GCDH deficiency.
References
Technical Support Center: Glutaric Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of glutaric acid.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound polymerization, leading to suboptimal reaction outcomes.
Issue 1: Low Polymer Molecular Weight
Low molecular weight is a common problem in polyesterification and indicates incomplete reaction or chain-terminating side reactions.
| Possible Cause | Recommended Action |
| Inefficient Water Removal | Polyesterification is a reversible condensation reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, preventing the formation of long polymer chains. Implement a high-vacuum system (<1 mmHg) or use azeotropic distillation with a suitable solvent (e.g., xylene) to effectively remove water as it forms. |
| Non-stoichiometric Monomer Ratio | An imbalance in the molar ratio of this compound to the diol monomer will limit the maximum achievable molecular weight. Carefully measure and ensure a 1:1 molar ratio of carboxylic acid to hydroxyl functional groups. |
| Monomer Impurities | Impurities in the this compound or diol monomers can interfere with the catalyst or react with the functional groups, leading to chain termination. Use high-purity monomers and ensure they are dry before use. |
| Insufficient Catalyst Activity | The catalyst may be inactive or used in an insufficient amount. Use a fresh batch of an appropriate catalyst (e.g., tin(II) octoate, p-toluenesulfonic acid) and optimize its concentration. |
| Side Reactions | Intramolecular cyclization to form glutaric anhydride or decarboxylation of this compound can cap the growing polymer chains. See the "Side Reactions" section below for mitigation strategies. |
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for addressing low molecular weight in this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in this compound polymerization, and how can they be minimized?
A1: The two main side reactions are the formation of glutaric anhydride and decarboxylation.
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Glutaric Anhydride Formation: This is an intramolecular dehydration reaction that forms a stable five-membered ring.[1] It is promoted by high temperatures. To minimize its formation, it is advisable to conduct the polymerization at the lowest effective temperature and to use a catalyst that promotes the intermolecular esterification over the intramolecular cyclization.[1]
-
Decarboxylation: At elevated temperatures (generally above 200°C), this compound can undergo decarboxylation, releasing carbon dioxide. This reaction can lead to chain termination and the formation of defects in the polymer backbone. Using a lower polymerization temperature is the primary way to mitigate this side reaction.
Q2: What is the optimal temperature range for this compound polymerization?
A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Generally, a temperature range of 150-180°C is recommended for the initial stages of polymerization. For the final stages, where a high vacuum is applied to drive the reaction to completion, the temperature may be cautiously increased, but it is advisable to keep it below 200°C to limit decarboxylation.
Q3: How can I monitor the progress of my this compound polymerization?
A3: The progress of the polymerization can be monitored by measuring the amount of water evolved, or by taking aliquots of the reaction mixture and measuring the acid number or the molecular weight of the polymer using techniques like gel permeation chromatography (GPC).
Q4: My final polymer is discolored. What is the cause and how can I prevent it?
A4: Discoloration is often a sign of thermal degradation or oxidation. This can be caused by excessive reaction temperatures, prolonged reaction times, or the presence of oxygen. To prevent discoloration, ensure the reaction is carried out under a continuous flow of an inert gas like nitrogen or argon, and use the minimum effective temperature and reaction time. The purity of the monomers is also crucial, as impurities can act as catalysts for degradation reactions.
Side Reactions in this compound Polymerization
The primary polymerization reaction is a polyesterification between this compound and a diol. However, two main side reactions can occur, particularly at elevated temperatures.
Caption: Overview of the main polymerization reaction and key side reactions of this compound.
Experimental Protocols
Protocol for Minimizing Side Reactions in this compound Polymerization
This protocol is designed to produce a high molecular weight polyester from this compound and 1,6-hexanediol while minimizing the formation of glutaric anhydride and decarboxylation products.
Materials:
-
This compound (high purity, >99%)
-
1,6-Hexanediol (high purity, >99%)
-
Tin(II) octoate (catalyst)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 mmHg
-
Inert gas inlet
Procedure:
-
Monomer Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of this compound and 1,6-hexanediol.
-
Catalyst Addition: Add the tin(II) octoate catalyst (typically 0.05-0.1 mol% relative to the diacid).
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the initial stage of the reaction.
-
First Stage (Melt Polycondensation):
-
Begin stirring the mixture and slowly heat the flask to 160°C.
-
Maintain this temperature for 2-3 hours. Water will begin to distill from the reaction mixture.
-
Gradually increase the temperature to 180°C over 1-2 hours and hold until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Second Stage (High Vacuum Polycondensation):
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mmHg. Be cautious to avoid excessive foaming.
-
Once the full vacuum is applied, slowly increase the temperature to 190-200°C.
-
Continue the reaction under high vacuum for 3-5 hours, or until the desired molecular weight is achieved (as determined by monitoring the viscosity of the melt or by GPC analysis of aliquots).
-
-
Cooling and Recovery:
-
Remove the heating mantle and allow the reactor to cool to room temperature under a positive pressure of inert gas.
-
The resulting polyester can then be removed from the flask.
-
Quantitative Data on Side Reactions
While specific quantitative data for this compound polymerization is not extensively available in the public domain, the following table provides a qualitative and semi-quantitative overview of the expected impact of key reaction parameters on the two primary side reactions.
| Parameter | Glutaric Anhydride Formation | Decarboxylation | Recommendation for Minimizing Side Reactions |
| Temperature | Increases significantly above 180°C | Becomes significant above 200°C | Maintain temperature between 160-190°C. |
| Catalyst | Can be suppressed by catalysts that favor intermolecular esterification | Generally less affected by the catalyst choice | Use of catalysts like tin(II) octoate is recommended. |
| Pressure (Vacuum) | Indirectly reduced by efficient water removal under vacuum | Not directly affected | A high vacuum in the later stages is crucial for removing water and shifting the equilibrium away from anhydride formation. |
| Reaction Time | Can increase with prolonged heating at high temperatures | Increases with time at elevated temperatures | Optimize reaction time to achieve the target molecular weight without excessive heating. |
Analytical Method for Quantifying Glutaric Anhydride
The presence and quantity of glutaric anhydride in the reaction mixture or final polymer can be determined using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water can be used.
-
Detection: UV detection at 210-220 nm is effective for quantifying glutaric anhydride.[2]
By establishing a calibration curve with known concentrations of glutaric anhydride, the amount of this side product in a sample can be accurately determined. This allows for the optimization of reaction conditions to minimize its formation.
References
preventing degradation of glutaric acid during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of glutaric acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample analysis?
A1: this compound is a relatively stable dicarboxylic acid; however, degradation can occur under specific analytical conditions. The primary pathways of concern are:
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Oxidative Degradation: In the presence of strong oxidizing agents or metal ions (e.g., Mn), this compound can be oxidized, leading to the formation of byproducts such as valeric acid, smaller dicarboxylic acids, and carbon dioxide.[1] This can be a concern in complex biological matrices if not handled properly.
-
Thermal Degradation/Decarboxylation: While this compound is thermally stable at typical GC inlet temperatures, prolonged exposure to very high temperatures can lead to decomposition.[2][3] Decarboxylation, the loss of a carboxyl group as CO2, is a potential degradation route for dicarboxylic acids, although it is more common in acids with specific chemical structures like beta-keto acids.[4]
-
Microbial Degradation: In biological samples, particularly urine, microbial growth can alter this compound concentrations if samples are not stored correctly.
Q2: What are the recommended storage conditions for biological samples (urine and plasma) to ensure this compound stability?
A2: Proper storage is crucial to maintain the integrity of this compound in biological samples. For urine samples, studies have shown that they can be stored for years without significant degradation of this compound when kept frozen.[5] For plasma, immediate processing and freezing are recommended to minimize enzymatic activity and potential degradation.
Recommended Storage Conditions
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage |
| Urine | 2-8°C | -20°C or -80°C |
| Plasma | 2-8°C (process within 2 hours) | -80°C |
Q3: Is derivatization necessary for this compound analysis?
A3: It depends on the analytical technique:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. This compound is a polar and non-volatile compound. Derivatization, typically silylation (e.g., using BSTFA with TMCS), converts it into a more volatile and thermally stable derivative suitable for GC analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always necessary but can be beneficial. It can improve chromatographic peak shape, enhance ionization efficiency, and move the analyte's signal to a region of the mass spectrum with less interference.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Polar analytes like derivatized this compound can interact with active sites (silanol groups) in the inlet liner or the front of the column. Solution: Use a deactivated inlet liner and perform regular maintenance, including trimming the front of the column (5-10 cm). |
| Incomplete Derivatization | Insufficient derivatization reagent, presence of moisture, or sub-optimal reaction time and temperature can lead to incomplete derivatization. Solution: Ensure reagents are fresh and anhydrous. Optimize derivatization conditions (time and temperature) and use a sufficient excess of the derivatizing agent. |
| Improper Column Installation | Incorrect column installation in the inlet can create dead volume, leading to peak broadening and tailing. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or broadening. Solution: Dilute the sample or reduce the injection volume. |
Issue 2: Low or No Recovery of this compound
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | The extraction method may not be suitable for recovering a polar compound like this compound from the sample matrix. Solution: Optimize the extraction protocol. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is acidic to keep this compound in its protonated, more organic-soluble form. For solid-phase extraction (SPE), select a sorbent with appropriate chemistry (e.g., anion exchange) and optimize the wash and elution steps. |
| Degradation During Sample Preparation | Exposure to high temperatures or incompatible reagents during sample workup. Solution: Avoid excessive heating during solvent evaporation. Ensure all reagents are compatible with this compound. |
| Adsorption to Surfaces | This compound can adsorb to glass or plastic surfaces, especially at low concentrations. Solution: Consider using silanized glassware or polypropylene tubes. |
LC-MS Analysis
Issue 1: Ion Suppression or Enhancement
-
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Co-eluting compounds from the biological matrix (salts, phospholipids, etc.) can compete with this compound for ionization in the MS source, leading to suppressed or enhanced signal. Solution: Improve sample cleanup using techniques like SPE. Optimize chromatographic separation to resolve this compound from interfering matrix components. Diluting the sample can also mitigate matrix effects. |
| Mobile Phase Composition | Inappropriate mobile phase additives or pH can affect ionization efficiency. Solution: Optimize mobile phase additives (e.g., formic acid, ammonium formate) and pH to achieve optimal ionization of this compound. |
Issue 2: Poor Chromatographic Performance (Peak Splitting, Tailing)
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Buildup of matrix components on the column can degrade performance. Solution: Use a guard column and implement a robust column washing procedure between runs. |
| Inappropriate Mobile Phase | Mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Solution: Ensure the final sample solvent is compatible with the mobile phase. Ideally, the sample should be reconstituted in the initial mobile phase. |
| Co-elution with Isomers | This compound may co-elute with its isomers, such as 3-hydroxythis compound, if the chromatographic method is not sufficiently resolving. Solution: Optimize the chromatographic gradient, mobile phase composition, or consider a different column chemistry to improve separation. |
Quantitative Data Summary
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Ethylacetate Extraction | Serum/CSF | 83-86% | |
| n-Butanol Extraction (repetitive) | Aqueous Solution | 98.4% | |
| Isotope Dilution GC-MS | Urine and Serum | 96-103% | |
| Solid Phase Microextraction | Urine | 72-116% | |
| Reactive Extraction (Trioctylamine in Kerosene) | Aqueous Solution | Up to ~88% |
Experimental Protocols & Visualizations
General Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2820821A - Process for oxidizing glutaraldehydes - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Glutaric Acid Quantification by LC-MS
Welcome to the technical support center for the analysis of glutaric acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][2] In complex biological matrices like plasma and urine, endogenous components can interfere with the ionization of this compound in the mass spectrometer's source.[3]
Q2: What are the most common sources of matrix effects in this compound analysis of biological samples?
A2: In biological samples, the primary sources of matrix effects include:
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Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression in LC-MS analysis.
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Salts and Endogenous Metabolites: High concentrations of salts and other small molecule metabolites in urine and plasma can interfere with the ionization process.
-
Other Organic Acids: Co-eluting structural isomers or other organic acids can compete with this compound for ionization, leading to inaccurate quantification.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A3: A stable isotope-labeled internal standard, such as deuterated this compound (this compound-d4), is considered the gold standard for compensating for matrix effects. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved despite variations in matrix effects between samples.
Q4: Can derivatization help in mitigating matrix effects for this compound?
A4: Yes, derivatization can improve the chromatographic and mass spectrometric properties of this compound. By altering its chemical structure, derivatization can shift the retention time of this compound away from interfering matrix components and enhance its ionization efficiency, leading to improved signal intensity and reduced matrix effects.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Column: this compound, being a carboxylic acid, can exhibit secondary interactions with active sites on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Use a modern, high-purity silica column (Type B).
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form.
-
Consider using a column with a different stationary phase chemistry.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected.
-
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions:
-
Inefficient Sample Preparation: The chosen sample preparation method may not be effectively extracting this compound from the matrix.
-
Solution:
-
Optimize the pH of the extraction solvent to ensure this compound is in a state amenable to extraction.
-
Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Refer to the Data Presentation and Experimental Protocols sections for guidance.
-
-
-
Protein Binding: In plasma samples, this compound may bind to proteins, preventing its extraction.
-
Solution: Employ a protein precipitation step or use a sample pre-treatment that disrupts protein binding, such as pH adjustment.
-
Issue 3: High Signal Variability (Ion Suppression/Enhancement)
Possible Causes & Solutions:
-
Co-eluting Matrix Components: As discussed in the FAQs, endogenous compounds can interfere with ionization.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering compounds. The Data Presentation section below shows that SPE generally results in lower matrix effects compared to protein precipitation.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.
-
-
Data Presentation
The following table summarizes the typical recovery and matrix effects observed for this compound with different sample preparation methods. Note: These values are illustrative and can vary depending on the specific protocol, matrix, and instrument.
| Sample Preparation Method | Biological Matrix | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma/Serum | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High matrix effects due to insufficient removal of phospholipids and other interferences. |
| Liquid-Liquid Extraction (LLE) | Urine/Plasma | 70 - 95 | 20 - 50 (Suppression) | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes like this compound. |
| Solid-Phase Extraction (SPE) | Plasma/Urine | 90 - 110 | < 20 (Suppression) | Highly effective at removing interfering matrix components, leading to cleaner extracts and reduced matrix effects. | More complex and costly than PPT or LLE. |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
-
Sample Preparation: To 100 µL of plasma or serum, add a deuterated this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Preparation: To 500 µL of urine, add a deuterated this compound internal standard.
-
Acidification: Acidify the sample to a pH of 1-2 with hydrochloric acid.
-
Extraction: Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer with another 2 mL of ethyl acetate.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) for Plasma/Serum Samples
-
Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
Glutaric Acid Analysis: Technical Support Center
Welcome to the Technical Support Center for Glutaric Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this compound and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in this compound analysis, particularly when diagnosing Glutaric Aciduria Type I (GA1)?
A1: The most significant and common interference in the analysis of urinary organic acids for GA1 is the co-elution of 3-hydroxythis compound (3-OHGA), a key diagnostic marker, with its structural isomer, 2-hydroxythis compound (2-OHGA).[1][2][3][4] This is particularly problematic in gas chromatography-mass spectrometry (GC-MS) analysis due to their similar chemical properties and fragmentation patterns. Other potential sources of interference include:
-
Unknown Endogenous Compounds: Studies have reported the presence of unknown variable interferences that can co-elute with and falsely elevate 3-OHGA concentrations.[4]
-
Drug Metabolites: A variety of medications can produce metabolites that may interfere with the analysis.
-
Dietary Artifacts: Certain foods and supplements can introduce compounds that may be mistaken for or interfere with the detection of target analytes.
-
Sample Contamination and Degradation: Improper sample collection, storage, or the presence of bacterial contamination can lead to the formation of interfering compounds. For instance, urine samples with a pH above 8.5 may indicate bacterial contamination, rendering them unsuitable for analysis.
-
False Positives from Other Medical Conditions: Renal insufficiency has been reported as a cause of false-positive newborn screening results for GA1.
Q2: My 3-hydroxythis compound (3-OHGA) levels seem unexpectedly high. What could be the cause?
A2: Unexpectedly high 3-OHGA levels can be a result of analytical interference rather than a true pathological state. The primary suspect is the co-elution of 2-hydroxythis compound (2-OHGA). To investigate this, consider the following:
-
Review the Chromatogram: Carefully examine the peak shape of the analyte identified as 3-OHGA. A broad or asymmetrical peak may suggest the presence of more than one compound.
-
Consider a Second-Tier Test: Employing a modified GC-MS method with an isothermal hold can enhance the separation of 2-OHGA and 3-OHGA, providing a more accurate quantification.
-
Utilize a More Specific Method: If available, switching to a gas chromatography-tandem mass spectrometry (GC-MS/MS) method can significantly improve specificity by using specific precursor-to-product ion transitions to differentiate between the isomers.
Q3: What are some general tips for preventing interference in urinary organic acid analysis?
A3: To minimize the risk of interference and ensure the accuracy of your results, adhere to the following best practices:
-
Proper Sample Collection and Handling: Use sterile, preservative-free containers for urine collection. Samples should be frozen as soon as possible and freeze-thaw cycles should be minimized.
-
Detailed Clinical Information: Provide the analytical laboratory with comprehensive clinical information, including diet and medications, to aid in data interpretation.
-
Use of Internal Standards: Incorporate appropriate internal standards, preferably stable isotope-labeled versions of the analytes, to correct for variations during sample preparation and analysis.
-
Method Validation: Ensure that the analytical method used is properly validated for specificity, linearity, accuracy, and precision.
-
Regular Instrument Maintenance: Perform regular maintenance of the GC-MS system, including cleaning the inlet liner and replacing septa, to prevent contamination.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of 3-OHGA and 2-OHGA
Symptoms:
-
A single, broad, or misshapen peak in the chromatogram where 3-OHGA and 2-OHGA are expected to elute.
-
Inconsistent or unexpectedly high 3-OHGA quantification.
Possible Causes:
-
The GC temperature program is not optimized for the separation of these isomers.
-
The analytical column is not suitable or has degraded.
Solutions:
-
Modify the GC Temperature Program: Introduce an isothermal hold at a specific temperature to improve the separation of the isomers. One study demonstrated that a modified temperature gradient with an isothermal hold significantly improved separation.
-
Switch to a More Selective Method: If the issue persists, consider using GC-MS/MS. By selecting specific precursor and product ions for each isomer, you can minimize interference even if they co-elute. For example, the transition m/z 349 → 333 can be used for 3-OHGA, while m/z 349 → 321 can be used for 2-OHGA.
Issue 2: General Contamination and High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of numerous non-target peaks.
-
Poor signal-to-noise ratio for target analytes.
Possible Causes:
-
Contaminated carrier gas or gas lines.
-
Dirty injector liner or septum bleed.
-
Contaminated analytical column.
-
Impurities in solvents or derivatization reagents.
Solutions:
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.
-
Injector Maintenance: Clean or replace the injector liner and septum.
-
Column Bake-out: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
Run Blanks: Analyze solvent and reagent blanks to identify the source of contamination.
Data Presentation
Table 1: Impact of Method Modification on 3-Hydroxythis compound (3-OHGA) Measurement
The following table summarizes the effect of a modified GC-MS method with an isothermal hold on the quantification of 2-hydroxythis compound (2-OHGA) and 3-OHGA, demonstrating a significant reduction in the measured 3-OHGA concentration due to the separation of interfering compounds.
| Analyte | Correlation (R) between Initial and Reinjection Methods | Mean Difference (%) between Reinjection and Initial Methods |
| 2-Hydroxythis compound (2-OHGA) | 0.9612 | -8.5 |
| 3-Hydroxythis compound (3-OHGA) | 0.7242 | -61.1 |
Experimental Protocols
Key Experiment: GC-MS Sample Preparation for Organic Acids in Urine
This protocol provides a general procedure for the extraction and derivatization of urinary organic acids for GC-MS analysis.
Materials:
-
Urine sample
-
HPLC grade water
-
Methoxyamine HCl solution (75 g/L in water)
-
Internal standard solution (e.g., cholesterol, 3.64 mM)
-
Ethyl acetate
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
2 mL glass vials
-
1.5 mL Eppendorf tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of urine into a 2 mL glass vial.
-
Add 40 µL of methoxyamine HCl solution.
-
-
Oximation:
-
Incubate the samples at 60°C for 30 minutes.
-
-
Extraction:
-
Transfer the samples to 1.5 mL Eppendorf tubes.
-
Add 20 µL of the internal standard and 600 µL of ethyl acetate.
-
Vortex thoroughly for 1 minute and centrifuge at 10,000 RPM for 3 minutes.
-
Transfer 500 µL of the supernatant to a new 2 mL glass vial.
-
Add another 600 µL of ethyl acetate to the Eppendorf tube, vortex, and centrifuge again.
-
Combine the 500 µL of supernatant with the previous collection.
-
-
Evaporation:
-
Evaporate the samples to dryness under a stream of nitrogen at 35°C.
-
-
Derivatization:
-
Add 160 µL of Hexane and 40 µL of BSTFA to the dried sample.
-
Incubate at 70-90°C for 15 minutes.
-
-
Analysis:
-
Transfer the derivatized sample to a 250 µL insert within the vial for GC-MS analysis.
-
Visualizations
Caption: Simplified metabolic pathway in Glutaric Aciduria Type I (GA1).
Caption: Troubleshooting workflow for unexpectedly high 3-OHGA results.
References
- 1. Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple method modification to increase separation of 2- and 3-hydroxythis compound by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration in Polyesterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during polyesterification experiments.
Troubleshooting Guide
This section addresses common problems that can arise during polyesterification, with a focus on how catalyst concentration and selection can be optimized to resolve them.
| Issue | Potential Catalyst-Related Cause | Recommended Solution |
| Slow or Stalled Reaction | Inadequate Catalysis: In the absence of a catalyst, the reaction relies on the slow self-catalysis by carboxylic acid groups.[1] Insufficient Catalyst Concentration: The amount of catalyst may not be enough to achieve the desired reaction rate. | Introduce a Suitable Catalyst: Use effective catalysts like protic acids (e.g., p-toluenesulfonic acid) or metal-based catalysts (e.g., tin or titanium-based).[1] Optimize Catalyst Concentration: Gradually increase the catalyst concentration. For instance, with titanium(IV) isopropoxide (TTIP), concentrations above 0.2% (w/w) might lead to hydrolysis and reduced activity, indicating an optimal concentration exists.[2] |
| Low Final Molecular Weight | Ineffective Catalysis: A less active catalyst may not drive the reaction to the high conversion rates (>99%) needed for high molecular weight, especially in viscous later stages.[1] Catalyst Deactivation: Impurities in monomers can deactivate the catalyst.[3] | Select a Highly Active Catalyst: Ensure the chosen catalyst is effective for the specific monomers and reaction conditions. Ensure High Purity of Monomers: Use high-purity monomers to prevent catalyst deactivation and chain termination. An exact 1:1 molar ratio of functional groups is also crucial. |
| Product Discoloration (e.g., Yellowing) | Catalyst Type: Titanium-based catalysts, while highly active, are known to cause yellowing in polyesters, particularly at high temperatures. Catalyst Residues: Residual catalyst in the final polymer can promote degradation during subsequent processing. | Select an Appropriate Catalyst: Consider using tin-based or germanium-based catalysts which tend to produce less coloration. If using a titanium catalyst, optimize the concentration and reaction time to minimize this effect. Use Catalyst Deactivating Agents: Introduce agents like certain phosphorus compounds at the end of the synthesis to neutralize the catalyst. |
| Gel Formation or Cross-Linking | High Catalyst Concentration: An excessive amount of catalyst can promote side reactions. Inappropriate Catalyst Acidity: Strong acid catalysts can sometimes lead to undesired side reactions, such as etherification with certain diols. | Reduce Catalyst Concentration: Lower the amount of catalyst to minimize side reactions. Use a Milder Catalyst: Consider a milder Lewis acid catalyst, such as zinc acetate (Zn(OAc)₂), which can be more selective and reduce the likelihood of gelation. |
| High Polydispersity Index (PDI) | Non-uniform Catalyst Dispersion: Poor mixing can lead to localized areas of high and low catalyst activity, resulting in a broad molecular weight distribution. Catalyst-Induced Side Reactions: Certain catalysts might promote side reactions that lead to a less uniform polymer chain length. | Ensure Efficient Mixing: Maintain vigorous and effective stirring throughout the reaction to ensure uniform catalyst distribution. Optimize Catalyst Concentration: Fine-tune the catalyst concentration to minimize any potential side reactions that could broaden the PDI. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in polyesterification?
A1: A catalyst accelerates the polyesterification reaction by providing an alternative reaction pathway with a lower activation energy. In an uncatalyzed reaction, a diacid monomer acts as its own catalyst, which is a slow process. The addition of a strong acid catalyst can significantly increase the reaction rate.
Q2: How do I choose the right type of catalyst for my specific polyester synthesis?
A2: The choice of catalyst depends on several factors, including the type of monomers (aliphatic vs. aromatic), the desired properties of the final polyester (e.g., molecular weight, color), and the reaction conditions (e.g., temperature).
-
Tin-based catalysts (e.g., tin(II) octoate, dibutyltin(IV) oxide) are versatile and widely used.
-
Titanium-based catalysts (e.g., titanium(IV) isopropoxide) are highly active but can cause discoloration.
-
Antimony-based catalysts (e.g., antimony trioxide) are effective, especially for PET, but have environmental concerns.
-
Zinc-based catalysts (e.g., zinc acetate) can be effective and are considered a milder Lewis acid option.
-
Acid catalysts like p-toluenesulfonic acid (pTSA) are common and effective.
Q3: How does catalyst concentration affect the molecular weight of the polyester?
A3: Generally, increasing the catalyst concentration increases the reaction rate, which can lead to a higher molecular weight in a given amount of time. However, there is often an optimal concentration. Exceeding this concentration may not lead to a further increase in molecular weight and can even be detrimental, causing side reactions or degradation that may limit the final molecular weight.
Q4: Can the catalyst influence the thermal stability of the final polyester?
A4: Yes, residual catalyst in the polymer can affect its thermal stability. Some catalysts can lower the thermal stability of the polyester, promoting degradation at high temperatures. The use of antioxidants or catalyst deactivators can help mitigate these effects.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Concentration in Melt Polycondensation
This protocol outlines a typical two-stage melt polycondensation process for synthesizing polyester, which is a common method for achieving high molecular weight.
Materials & Equipment:
-
High-purity diacid and diol monomers (e.g., 1.00:1.05 molar ratio; a slight excess of diol compensates for loss during vacuum).
-
Catalyst (e.g., Butyltin(IV) oxide at various concentrations such as 0.05, 0.1, 0.2 mol%).
-
Reaction vessel with a mechanical stirrer, inert gas (N₂) inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
Vacuum pump and cold trap.
Procedure:
-
Charging the Reactor: Charge the diacid, diol, and the selected concentration of catalyst into the reaction vessel.
-
Inert Atmosphere: Assemble the reactor and purge it with dry nitrogen three times to remove oxygen. Maintain a slow, continuous nitrogen flow.
-
Esterification (First Stage): Heat the mixture to a temperature range of 150-220°C. The condensation byproduct (typically water) will begin to distill off. Continue this stage until the collection of the byproduct ceases.
-
Polycondensation (Second Stage): Gradually increase the temperature to 220-240°C while slowly applying a vacuum to remove the remaining byproduct and drive the polymerization reaction forward. The viscosity of the mixture will increase as the molecular weight builds.
-
Reaction Monitoring: Monitor the reaction by measuring the viscosity of the reaction mixture or by taking samples for analysis (e.g., acid number titration, GPC for molecular weight).
-
Termination: Once the desired molecular weight or viscosity is achieved, cool the reactor and remove the polymer.
Data Presentation
Table 1: Effect of Catalyst Type on Polyester Properties
| Catalyst Type | Monomers | Catalyst Conc. (ppm) | Final Mn ( g/mol ) | Key Observations |
| Titanium(IV) isopropoxide (TIS) | 2,5-dimethylfuran-dicarboxylate, Ethylene glycol | 400 | ~5500 (Melt Poly.) | High reactivity, but can cause significant coloration. |
| Tetrabutyl titanate(IV) (TBT) | 2,5-dimethylfuran-dicarboxylate, Ethylene glycol | 400 | Lower than TIS | High reactivity, similar to TIS. |
| Dibutyltin(IV) oxide (DBTO) | 2,5-dimethylfuran-dicarboxylate, Ethylene glycol | 400 | Lower than TBT | Lower reactivity compared to titanate catalysts. |
| Tin(II) 2-ethylhexanoate (TEH) | 2,5-dimethylfuran-dicarboxylate, Ethylene glycol | 400 | Lowest of the group | Slowest catalyst in this comparison. |
| Zinc Acetate (Zn(OAc)₂) | Itaconic acid, 1,3-propanediol | Not specified | High conversion (>99%) | Effective in preventing gelation and side reactions. |
Visualizations
Logical Workflow for Troubleshooting Slow Polyesterification
Caption: A logical workflow for diagnosing and resolving slow polyesterification reactions.
Experimental Workflow for Two-Stage Melt Polycondensation
Caption: A diagram illustrating the key stages of a two-stage melt polycondensation experiment.
Simplified Acid-Catalyzed Esterification Pathway
References
Technical Support Center: Controlling Molecular Weight in Glutaric Acid Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with glutaric acid-based polymers. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and characterization of these polymers, with a focus on controlling molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My final polymer has a low molecular weight. What are the likely causes and how can I fix this?
A1: Low molecular weight in condensation polymerization is a common issue that can stem from several factors. Here’s a troubleshooting guide:
-
Non-stoichiometric Monomer Ratio: An exact 1:1 molar ratio of dicarboxylic acid (this compound) to diol is crucial for achieving high molecular weight. A slight excess of one monomer will lead to chain termination, limiting the polymer chain length.
-
Solution: Accurately weigh your monomers. It is sometimes beneficial to use a slight excess (1-2 mol%) of the more volatile monomer (often the diol) to compensate for any loss during the reaction, especially under vacuum.
-
-
Impurities in Monomers: Monofunctional impurities in your this compound or diol will act as chain stoppers, preventing further polymerization. Water is also a critical impurity as it can shift the equilibrium of the reaction.
-
Solution: Ensure your monomers are of high purity. If necessary, purify them by recrystallization or distillation before use. Dry all monomers and glassware thoroughly before starting the reaction.
-
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. If not efficiently removed, the equilibrium will not favor the formation of high molecular weight polymer.
-
Solution: Ensure your reaction setup has an efficient condenser and collection flask for the water byproduct. Apply a high vacuum (less than 1 mbar) during the later stages of the polymerization (polycondensation) to effectively remove water and drive the reaction to completion.
-
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to a high enough conversion to achieve high molecular weight.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid number of the polymer at different time points. Be cautious of excessively high temperatures which can lead to side reactions and polymer degradation.
-
Q2: The polymer I synthesized is discolored (yellow or brown). What causes this and how can I prevent it?
A2: Discoloration is typically a sign of oxidative degradation or side reactions occurring at high temperatures.
-
Oxidation: The presence of oxygen at high temperatures can lead to the formation of chromophores in the polymer backbone.
-
Solution: Maintain a constant inert gas (e.g., nitrogen or argon) purge throughout the entire reaction to create an oxygen-free environment.
-
-
High Reaction Temperature: Excessive heat can cause thermal degradation of the polymer.
-
Solution: Lower the reaction temperature. You may need to compensate by increasing the reaction time or using a more efficient catalyst.
-
-
Catalyst Issues: Some catalysts can cause discoloration at high temperatures.
-
Solution: If you suspect the catalyst is the issue, try reducing its concentration or switching to a different type of catalyst.
-
Q3: My GPC results show a bimodal molecular weight distribution. What does this indicate and how can I achieve a monomodal distribution?
A3: A bimodal distribution suggests the presence of two distinct polymer populations with different average molecular weights. This can be caused by:
-
Incomplete Mixing or Staged Monomer Addition: If the monomers are not mixed properly at the beginning of the reaction, polymerization may occur at different rates in different parts of the reaction vessel.
-
Solution: Ensure efficient stirring throughout the reaction, especially in the early stages.
-
-
Side Reactions: The formation of cyclic oligomers is a common side reaction in condensation polymerization, which can lead to a low molecular weight peak in the GPC chromatogram.
-
Solution: Optimize the reaction conditions (e.g., temperature, catalyst) to minimize side reactions. Purification of the polymer by precipitation can help to remove these low molecular weight species.
-
-
Changes in Polymerization Mechanism: In some cases, different polymerization mechanisms can occur at different stages of the reaction, leading to a bimodal distribution.[1]
-
Solution: This is a more complex issue that may require a thorough investigation of the reaction kinetics.
-
Q4: I am observing gel formation in my reaction. What is happening and how can I avoid it?
A4: Gel formation indicates excessive branching or cross-linking side reactions, leading to an insoluble polymer network.
-
Multifunctional Impurities: The presence of impurities with more than two functional groups (e.g., a triol) in your monomers can lead to cross-linking.
-
Solution: Use high-purity monomers.
-
-
High Reaction Temperature: High temperatures can promote side reactions that lead to branching and cross-linking.
-
Solution: Lower the reaction temperature.
-
-
High Catalyst Concentration: Some catalysts can promote side reactions at high concentrations.
-
Solution: Reduce the catalyst concentration.
-
Quantitative Data on Molecular Weight Control
The following tables summarize the impact of various reaction parameters on the molecular weight and polydispersity index (PDI) of this compound-based polyesters.
Table 1: Effect of Monomer Molar Ratio on the Molecular Weight of Poly(this compound-co-1,8-octanediol)
| This compound : 1,8-Octanediol (molar ratio) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 1 : 1.05 | 8,500 | 15,300 | 1.8 |
| 1 : 1.02 | 12,000 | 22,800 | 1.9 |
| 1 : 1 | 15,000 | 30,000 | 2.0 |
| 1.02 : 1 | 11,500 | 21,850 | 1.9 |
| 1.05 : 1 | 8,000 | 14,400 | 1.8 |
Note: Data are representative and can vary based on specific reaction conditions.
Table 2: Effect of Catalyst (p-Toluenesulfonic Acid) Concentration on the Molecular Weight of Poly(this compound-co-1,6-hexanediol)
| Catalyst Concentration (wt% of total monomers) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.1 | 9,000 | 17,100 | 1.9 |
| 0.2 | 13,500 | 27,000 | 2.0 |
| 0.4 | 14,000 | 28,700 | 2.05 |
| 0.6 | 13,000 | 27,300 | 2.1 |
Note: Data are representative and can vary based on specific reaction conditions.
Table 3: Effect of Reaction Time on the Molecular Weight of Poly(this compound-co-1,4-butanediol)
| Reaction Time (hours) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 2 | 5,000 | 9,000 | 1.8 |
| 4 | 9,500 | 18,050 | 1.9 |
| 6 | 13,000 | 26,000 | 2.0 |
| 8 | 14,500 | 29,725 | 2.05 |
Note: Data are representative and can vary based on specific reaction conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound polymers.
Protocol 1: Synthesis of Poly(this compound-co-1,8-octanediol) via Melt Polycondensation
Materials:
-
This compound (GA)
-
1,8-Octanediol (ODO)
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Nitrogen or Argon gas supply
-
High-vacuum pump
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser with a collection flask
-
Heating mantle with a temperature controller
-
Gas inlet and outlet
-
Vacuum adapter
Procedure:
-
Monomer Charging: Accurately weigh and add equimolar amounts of this compound and 1,8-octanediol to the three-necked flask. For example, for a 0.1 mole scale reaction, use 13.21 g of this compound and 14.62 g of 1,8-octanediol.
-
Inert Atmosphere: Equip the flask with the mechanical stirrer, condenser, and a gas inlet. Purge the system with inert gas for at least 30 minutes to remove oxygen.
-
Catalyst Addition: Add the catalyst to the reaction mixture. For p-TSA, a concentration of 0.2-0.4 wt% of the total monomer weight is a good starting point.
-
First Stage (Esterification): Begin stirring and slowly heat the mixture to 150-180°C under a gentle flow of inert gas. Water will begin to distill from the reaction mixture and collect in the collection flask. Maintain this temperature for 2-4 hours, or until the collection of the water byproduct ceases.
-
Second Stage (Polycondensation): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (reducing the pressure to <1 mbar over about 30-60 minutes). This stage is crucial for removing the remaining water and driving the polymerization to achieve high molecular weight.
-
Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases. The reaction is typically continued for 4-8 hours under vacuum, or until the desired viscosity is reached.
-
Polymer Recovery: Once the reaction is complete, cool the flask to room temperature under an inert atmosphere. The resulting polymer will be a solid. Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol or hexane) to purify it.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable solvent that is also the GPC mobile phase (e.g., tetrahydrofuran (THF) or chloroform). Ensure the polymer is fully dissolved.
-
Standard Preparation: Prepare a series of polystyrene standards of known molecular weights in the same solvent.
-
Calibration: Run the polystyrene standards through the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Analysis: Inject the polymer sample into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of your polymer sample.
Visualization of Pathways and Workflows
This section provides diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for the melt polycondensation synthesis of this compound-based polyesters.
Caption: Logical relationship for troubleshooting low molecular weight in this compound polymers.
Caption: Cellular uptake and intracellular drug release pathway for a this compound polymer nanoparticle.
References
Technical Support Center: Glutaraldehyde Cross-Linking Reactions
Welcome to the technical support center for glutaraldehyde cross-linking reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully using glutaraldehyde as a cross-linking agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of glutaraldehyde cross-linking?
Glutaraldehyde cross-links proteins by reacting primarily with the ε-amino groups of lysine residues. The reaction is most efficient under neutral to slightly alkaline conditions (pH 7.0–8.0). Under these conditions, the aldehyde groups of glutaraldehyde react with the primary amines on the protein surface to form Schiff base intermediates. These can then form stable, complex structures, effectively creating covalent cross-links between protein molecules or within a single molecule.
Q2: Why is my cross-linking efficiency low?
Low cross-linking efficiency can be attributed to several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. A pH outside the optimal range of 7.0-8.0 can significantly reduce efficiency.
-
Inappropriate Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the protein for glutaraldehyde, quenching the reaction. It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.
-
Low Glutaraldehyde Concentration: The concentration of glutaraldehyde may be insufficient to achieve the desired level of cross-linking.
-
Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion. Increasing the incubation time or temperature can enhance efficiency.
Q3: How can I quench the glutaraldehyde cross-linking reaction?
To stop the cross-linking reaction, a quenching agent with a primary amine is added to consume the excess, unreacted glutaraldehyde. Common quenching agents include Tris, glycine, or lysine at a final concentration typically ranging from 20 to 100 mM. This prevents further, uncontrolled cross-linking.
Q4: My protein is precipitating during the reaction. What can I do?
Protein aggregation and precipitation are common issues caused by excessive cross-linking. To mitigate this:
-
Reduce Glutaraldehyde Concentration: Lowering the concentration of the cross-linker is the most direct way to reduce the extent of the reaction.
-
Decrease Reaction Time: Shorter incubation periods limit the number of cross-links that can form.
-
Optimize Protein Concentration: Very high protein concentrations can favor intermolecular cross-linking and aggregation. Try performing the reaction at a lower protein concentration.
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimal for protein stability.
Troubleshooting Guide
This section addresses specific problems you may encounter during your glutaric acid cross-linking experiments.
Problem 1: High Molecular Weight Smears or Aggregates on SDS-PAGE
-
Possible Cause: Over-cross-linking due to high glutaraldehyde concentration or prolonged reaction time.
-
Solution: Perform a titration experiment to determine the optimal glutaraldehyde concentration. Systematically test a range of concentrations to find the one that yields the desired cross-linked species without causing excessive aggregation. Additionally, optimize the reaction time; test shorter incubation periods (e.g., 15, 30, 60 minutes).
Problem 2: Loss of Protein Biological Activity
-
Possible Cause: Cross-linking may be occurring at or near the active site of the protein, altering its conformation and function.
-
Solution:
-
Protect the Active Site: Before adding glutaraldehyde, incubate the protein with a competitive inhibitor or substrate. This can shield the active site residues from the cross-linker.
-
Use a Lower Glutaraldehyde Concentration: A lower degree of cross-linking may be sufficient for your application while preserving more of the protein's native structure and function.
-
Optimize pH: Varying the pH of the reaction buffer can alter the reactivity of specific lysine residues, potentially sparing those crucial for activity.
-
Problem 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in the glutaraldehyde reagent or experimental conditions. Commercial glutaraldehyde solutions can contain polymers and impurities that affect their reactivity.
-
Solution:
-
Use High-Purity Glutaraldehyde: Whenever possible, use purified, electron microscopy-grade glutaraldehyde.
-
Standardize Protocols: Ensure all parameters (reagent concentrations, volumes, incubation times, temperatures, and buffer composition) are kept consistent between experiments.
-
Prepare Fresh Reagents: Prepare fresh dilutions of glutaraldehyde before each experiment, as its reactivity can change during storage.
-
Experimental Protocols & Data
General Protocol for Protein Cross-Linking
-
Buffer Exchange: Dialyze the protein solution against an amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.0–8.0).
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the desired final concentration of glutaraldehyde. It is best to add a small volume of a concentrated glutaraldehyde stock solution to minimize dilution of the protein.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 15 minutes to 2 hours).
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20–100 mM. Incubate for an additional 15-30 minutes to ensure all excess glutaraldehyde is neutralized.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Key Reaction Parameters
The optimal conditions for cross-linking are highly dependent on the specific protein and application. The following table provides typical starting ranges for optimization.
| Parameter | Recommended Range | Notes |
| Glutaraldehyde Concentration | 0.01% - 0.5% (v/v) | Titration is crucial. Start with a lower concentration. |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Reaction pH | 7.0 - 8.0 | Use amine-free buffers (PBS, HEPES). |
| Reaction Temperature | 4°C - 25°C (Room Temp) | Lower temperatures slow the reaction rate. |
| Reaction Time | 15 minutes - 2 hours | Should be optimized alongside concentration. |
| Quenching Agent | 20 - 100 mM Tris or Glycine | Ensures complete termination of the reaction. |
Visualizations
Experimental Workflow
Technical Support Center: Addressing Poor Solubility of Glutaric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of glutaric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Start by assessing the physicochemical properties of your derivative, including its pKa, logP, and crystalline form. For weakly acidic or basic derivatives, adjusting the pH of the solution can significantly improve solubility. If pH modification is not effective or suitable, consider using co-solvents or forming a salt of the derivative.
Q2: I'm observing precipitation of my this compound derivative when I dilute my stock solution. How can I prevent this?
A2: Precipitation upon dilution is a common issue, often occurring when a compound is dissolved in a high concentration of an organic solvent and then introduced into an aqueous medium. To mitigate this, you can try a few approaches:
-
Slower addition: Add the stock solution to the aqueous phase slowly while stirring vigorously.
-
Use of surfactants: Incorporate a pharmaceutically acceptable surfactant in the aqueous phase to help stabilize the dissolved derivative.
-
Co-solvent systems: Formulate your final solution using a co-solvent system where the derivative remains soluble even at the final concentration.
Q3: Can I use this compound itself to improve the solubility of another poorly soluble active pharmaceutical ingredient (API)?
A3: Yes, this compound can be used as a co-former to create co-crystals with poorly soluble APIs. This technique can significantly enhance the aqueous dissolution rate and bioavailability of the API.[1][2][3][4] The formation of hydrogen bonds between this compound and the API disrupts the crystal lattice of the API, leading to improved solubility.
Q4: What are the most common this compound derivatives that exhibit poor solubility?
A4: While this compound itself is highly soluble in water, its derivatives, particularly esters with longer alkyl chains and some salts, can exhibit poor aqueous solubility. For example, derivatives where the polar carboxylic acid groups are modified can lead to a more lipophilic and less water-soluble compound.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate in In Vitro Assays
Symptoms:
-
Inconsistent or low readings in biological assays.
-
Visible particulate matter in assay wells.
-
Low bioavailability in cell-based assays.
Possible Causes:
-
The compound is not fully dissolved in the assay medium.
-
The compound is precipitating out of solution over the course of the experiment.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your this compound derivative in the specific assay buffer.
-
pH Modification: If the derivative has ionizable groups, adjust the pH of the buffer to a range where the ionized (and generally more soluble) form is predominant.
-
Co-solvent Introduction: If pH adjustment is not feasible, consider the use of a biocompatible co-solvent such as DMSO, ethanol, or PEG 400 in your assay medium. Be sure to run appropriate vehicle controls to account for any effects of the co-solvent on the assay.
-
Particle Size Reduction: If you are working with a solid form of the derivative, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[5]
Issue 2: Difficulty in Formulating a Stable Solution for In Vivo Studies
Symptoms:
-
Cloudiness or precipitation in the formulation upon standing.
-
Inconsistent dosing and variable results in animal studies.
Possible Causes:
-
The concentration of the derivative exceeds its solubility in the chosen vehicle.
-
The formulation is not stable over time.
Troubleshooting Steps:
-
Systematic Vehicle Screening: Test the solubility of your derivative in a range of pharmaceutically acceptable vehicles, including aqueous buffers, oils, and co-solvent mixtures.
-
Co-crystallization: If the derivative is intended for oral administration, consider forming a co-crystal with a highly soluble co-former like this compound itself. This can dramatically improve the dissolution rate in the gastrointestinal tract.
-
Solid Dispersions: Prepare a solid dispersion of your derivative in a hydrophilic carrier. This involves dissolving both the derivative and the carrier in a common solvent and then removing the solvent, resulting in a solid product with enhanced dissolution properties.
Data Presentation: Solubility of this compound and Its Derivatives
Below are tables summarizing the solubility of this compound and some of its common derivatives in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | >50% (w/w) | Room Temperature |
| Ethanol | Soluble | Room Temperature |
| Ether | Soluble | Room Temperature |
| Chloroform | Soluble | Room Temperature |
| Petroleum Ether | Slightly Soluble | Room Temperature |
| Cyclohexanone | Data available across a range of temperatures | 292.15 - 354.60 K |
| Cyclohexanol | Data available across a range of temperatures | 292.15 - 354.60 K |
| Acetic Acid | Data available across a range of temperatures | 292.15 - 354.60 K |
Data sourced from multiple references.
Table 2: Solubility of this compound Derivatives
| Derivative | Solvent | Solubility | Temperature (°C) |
| Monomethyl glutarate | Water | Slightly Soluble | Room Temperature |
| Chloroform | Slightly Soluble | Room Temperature | |
| Methanol | Slightly Soluble | Room Temperature | |
| Dimethyl glutarate | Water | 53 g/L | 20 |
| Alcohol | Very Soluble | Room Temperature | |
| Ether | Very Soluble | Room Temperature | |
| Methanol | Soluble | Room Temperature | |
| Diethyl glutarate | Water | 1249 mg/L (est) | 25 |
| Alcohol | Soluble | Room Temperature | |
| 3-Hydroxythis compound | Water | 172 g/L (predicted) | Room Temperature |
| Sodium Glutarate | Water | Data available | 278.15 - 358.15 K |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Enhancing Solubility using Co-solvency
This protocol provides a general procedure for using co-solvents to improve the solubility of a poorly soluble this compound derivative.
Materials:
-
Poorly soluble this compound derivative
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the maximum solubility in the pure co-solvent: Accurately weigh a small amount of the derivative and dissolve it in a known volume of the co-solvent to determine its saturation solubility.
-
Prepare a series of co-solvent/primary solvent mixtures: Prepare various mixtures of the co-solvent and primary solvent (e.g., 10%, 20%, 30%... co-solvent in water).
-
Determine the solubility in each mixture: Add an excess amount of the derivative to each co-solvent mixture.
-
Equilibrate the samples: Stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid: Centrifuge or filter the samples to remove any undissolved derivative.
-
Quantify the dissolved derivative: Analyze the concentration of the derivative in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility profile: Plot the solubility of the derivative as a function of the co-solvent concentration to identify the optimal co-solvent mixture for your needs.
Protocol 2: Slurry Co-crystallization with this compound
This protocol describes a method for preparing co-crystals of a poorly soluble API with this compound to enhance its solubility.
Materials:
-
Poorly soluble API
-
This compound (co-former)
-
A suitable solvent in which both the API and this compound have some, but not high, solubility.
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Analytical instruments for characterization (e.g., PXRD, DSC, FTIR)
Procedure:
-
Determine the stoichiometric ratio: Based on the molecular weights of the API and this compound, calculate the masses required for a specific molar ratio (commonly 1:1).
-
Prepare the slurry: In a vial, combine the API and this compound in the desired molar ratio. Add a sufficient amount of the selected solvent to create a stirrable slurry.
-
Equilibrate the slurry: Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours). This allows for the dissolution of the initial components and the precipitation of the more stable co-crystal.
-
Isolate the solid: After the equilibration period, filter the solid from the slurry and wash it with a small amount of the solvent.
-
Dry the solid: Dry the isolated solid under vacuum or at a slightly elevated temperature.
-
Characterize the solid: Analyze the dried solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase (the co-crystal) and not a simple physical mixture.
Protocol 3: pH-Dependent Solubility Profile Determination
This protocol outlines the steps to determine the solubility of a weakly acidic or basic this compound derivative at different pH values.
Materials:
-
This compound derivative
-
A series of buffers covering a range of pH values (e.g., pH 2 to 10)
-
pH meter
-
Shaking incubator or water bath
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Prepare buffer solutions: Prepare a series of buffers with known pH values.
-
Add excess compound: To a known volume of each buffer solution, add an excess amount of the this compound derivative.
-
Equilibrate: Tightly seal the containers and place them in a shaking incubator or water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Measure final pH: After equilibration, measure and record the final pH of each solution.
-
Separate solid: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify dissolved compound: Dilute the supernatant or filtrate with a suitable solvent and determine the concentration of the dissolved derivative using a validated analytical method.
-
Plot solubility vs. pH: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile of your derivative.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility.
Caption: Metabolic pathway leading to this compound accumulation.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] USE OF this compound TO IMPROVE THE SOLUBILITY AND DISSOLUTION PROFILE OF GLIPIZIDE THROUGH PHARMACEUTICAL COCRYSTALLIZATION | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Glutaric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of glutaric acid. The selection of a robust and reliable analytical method is critical in research, quality control, and clinical diagnostics. This document outlines key performance parameters of different HPLC approaches and provides detailed experimental protocols to assist in method selection and implementation.
Introduction to this compound Analysis
This compound is a dicarboxylic acid that serves as a key biomarker for certain metabolic disorders, most notably Glutaric Aciduria Type I (GA1).[1][2] Accurate and precise quantification of this compound in biological matrices such as urine is crucial for the diagnosis and monitoring of this condition.[1][2] HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This guide compares two primary HPLC methods: Reversed-Phase HPLC with UV detection and a more specialized method involving fluorescence derivatization for enhanced sensitivity.
Method Comparison
The selection of an appropriate HPLC method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of two distinct, validated HPLC methods for this compound quantification.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: HPLC with Fluorescence Derivatization |
| Principle | Separation on a non-polar stationary phase with a polar mobile phase. Detection based on UV absorbance of the carboxyl group. | Pre-column derivatization to attach a fluorescent tag to this compound, followed by separation and highly sensitive fluorescence detection. |
| Linearity | Good linearity is typically achieved over a relevant concentration range. | Excellent linearity over a wide dynamic range. |
| Accuracy (% Recovery) | Typically ranges from 85.7% to 110.5% for organic acids. | 87.4% – 109.8% |
| Precision (%RSD) | Intraday and interday variations are generally below 5.3%. | Coefficient of variation (CV) ≤14.5% |
| Limit of Detection (LOD) | 0.002–0.521 µg/mL for various organic acids. | 0.2 µmol/L for this compound. |
| Limit of Quantification (LOQ) | 0.007–1.737 µg/mL for various organic acids. | Not explicitly stated, but quantifiable at low µmol/L levels. |
| Advantages | Simpler, no derivatization step required, uses common lab equipment. | High sensitivity and selectivity, suitable for complex biological matrices. |
| Disadvantages | Lower sensitivity compared to fluorescence detection, potential for interference from co-eluting compounds in complex samples. | Requires a derivatization step which adds to sample preparation time and complexity. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods. The following sections provide the methodologies for the two compared HPLC approaches.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a straightforward approach for the quantification of organic acids, including this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water or 1 mmol/L sulfuric acid with 8 mmol/L sodium sulfate) and a small percentage of an organic modifier like acetonitrile.
-
Flow Rate: 0.6 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 25°C
-
Detection: UV detector at 210 nm
Sample Preparation:
Samples, such as urine or culture media, should be centrifuged to remove particulate matter and then filtered through a 0.45 µm syringe filter before injection. Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the method.
Method 2: HPLC with Pre-Column Fluorescence Derivatization
This method offers enhanced sensitivity and is particularly useful for detecting low levels of this compound in complex biological samples.
Derivatization Procedure:
This compound and an internal standard are derivatized with a fluorescent labeling agent, such as 1-pyrenebutyric hydrazide (PBH). The reaction involves an activating agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of pyridine. The mixture is typically heated to facilitate the reaction.
Chromatographic Conditions:
-
Column: Two C18 columns connected in series (e.g., 100 mm x 4.6 mm i.d. each)
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: Methanol:Acetonitrile:Water (1:6:3, v/v/v)
-
Mobile Phase B: Acetonitrile
-
A typical gradient program involves varying the percentage of Mobile Phase B over the run time.
-
-
Flow Rate: A gradient flow rate may be used, for instance, starting at 1 mL/min and increasing during the run.
-
Injection Volume: 2 µL
-
Detection: Fluorescence detector with an excitation wavelength of 345 nm and an emission wavelength of 475 nm.
Workflow for HPLC Method Validation
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: General workflow for HPLC method validation.
Conclusion
The choice between a standard Reversed-Phase HPLC-UV method and a more sensitive HPLC method with fluorescence derivatization for this compound quantification depends on the specific requirements of the analysis. The UV-based method is simpler and suitable for applications where high sensitivity is not a primary concern. In contrast, the fluorescence derivatization method is ideal for the trace-level quantification of this compound in complex biological matrices, such as in clinical diagnostics for GA1. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable results. This guide provides the foundational information to help researchers and drug development professionals make an informed decision on the most appropriate analytical strategy for their needs.
References
linearity, accuracy, and precision of glutaric acid assays
A Comparative Guide to Glutaric Acid Assays: Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the precise and reliable quantification of this compound is paramount, particularly in the study and diagnosis of metabolic disorders such as Glutaric Aciduria Type I. The choice of analytical method can significantly impact experimental outcomes and diagnostic accuracy. This guide provides a comparative overview of the linearity, accuracy, and precision of three common methods for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison of this compound Assays
The following table summarizes the key performance characteristics of the different assay methods based on published experimental data.
| Parameter | GC-MS (Quadrupole Mass Filter) | GC-MS (Quadrupole Ion Trap) | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity (Correlation Coefficient, r) | 0.9998[1][2] | 0.9993[1][2] | 0.9991 - 0.9999[3] | > 0.995 |
| Linear Range | 0.19 - 3.8 µM | 0.19 - 3.8 µM | 0 - 1000 µmol/l (for spiked urine) | 50 - 5,000 ng/mL |
| Accuracy (% Recovery) | 96% (in urine and serum) | 103% (in urine and serum) | 87.4% - 109.8% | -11.4% to 11.7% (expressed as bias) |
| Precision (Intra-day CV%) | Not explicitly stated | Not explicitly stated | 3.7% - 14.5% | ≤ 15% |
| Precision (Inter-day CV% / Run-to-run) | 1.2% - 3.7% | 6.2% - 8.6% | 3.7% - 14.5% | ≤ 15% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method utilizes stable isotope dilution for the quantification of this compound in urine and serum samples. The general workflow involves sample preparation, derivatization, and analysis by GC-MS.
-
Sample Preparation: An internal standard (a stable isotope-labeled version of this compound) is added to the urine or serum sample.
-
Extraction: The this compound is extracted from the sample matrix, often using a double liquid-liquid extraction.
-
Derivatization: The extracted this compound is chemically modified (e.g., trimethylsilyl derivatization) to increase its volatility for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where this compound is separated from other components. The separated compound then enters a mass spectrometer for detection and quantification. The quantification is based on the ratio of the signal from the analyte to that of the internal standard. Two types of mass spectrometers compared were a quadrupole mass filter (QMF) and a quadrupole ion trap (QIT).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the derivatization of this compound to introduce a fluorescent tag, allowing for highly sensitive detection.
-
Sample Preparation: An internal standard is added to the urine sample.
-
Derivatization: this compound and the internal standard are derivatized with a fluorescent agent, such as 1-pyrenebutyric hydrazide (PBH), which allows for intramolecular excimer-forming fluorescence.
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of a methanol:acetonitrile:water mixture and acetonitrile is used to separate the derivatized this compound.
-
Fluorescence Detection: The separated derivative is detected by a fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 475 nm. Quantification is based on the peak area ratio of the analyte to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and specificity for the quantification of this compound in dried urine spots.
-
Sample Preparation: A disc from a dried urine spot is used directly.
-
Derivatization: A derivatization agent, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added directly to the disc to improve the chromatographic and mass spectrometric properties of this compound. The sample is then heated.
-
LC-MS/MS Analysis: An aliquot of the reaction solution is injected into the LC-MS/MS system for analysis. This method allows for the direct measurement of the analyte with high selectivity and sensitivity.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method to determine its linearity, accuracy, and precision.
References
A Comparative Guide to Inter-Laboratory Validation of Glutaric Acid Analysis
This guide provides a comparative overview of analytical methodologies for the quantification of glutaric acid, a critical biomarker for the diagnosis and management of Glutaric Aciduria Type I (GA1).[1][2] Ensuring consistency and reliability of measurements across different laboratories is paramount for accurate patient diagnosis and effective monitoring. This document outlines common experimental protocols, presents comparative performance data, and discusses the relative strengths of prevalent analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methodologies
The quantification of this compound in biological matrices such as urine and plasma is predominantly achieved through two main analytical platforms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically considered a gold standard for organic acid analysis, GC-MS offers high resolution and specificity.[3] However, the technique is often limited by the need for extensive sample preparation, including a derivatization step to make the non-volatile organic acids amenable to gas chromatography.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly prevalent due to its high sensitivity, specificity, and simpler sample preparation workflows compared to GC-MS. LC-MS/MS is particularly advantageous for its ability to differentiate this compound from its isomers, such as 3-hydroxythis compound (3-HGA), which can be a challenge for some GC-MS methods.
Experimental Protocols
Detailed and standardized protocols are crucial for minimizing inter-laboratory variability. Below is a representative protocol for the analysis of urinary this compound using GC-MS, which involves sample extraction and chemical derivatization.
Protocol: Urinary this compound Analysis by GC-MS
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge 1 mL of urine at 2000 x g for 5 minutes to remove particulate matter.
-
Transfer 500 µL of the supernatant to a clean glass tube.
-
-
Internal Standard Addition:
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d4) to each sample, calibrator, and quality control sample. This standard corrects for variability during sample preparation and analysis.
-
-
Extraction:
-
Perform a double liquid-liquid extraction using ethyl acetate or another suitable organic solvent to isolate the organic acids from the aqueous urine matrix.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 60-70°C for 45-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the compounds on a capillary column (e.g., DB-5ms). Use a temperature gradient program to elute the analytes based on their boiling points and chemical properties.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for this compound and its internal standard to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Quantify the this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
-
Comparative Performance Data
Inter-laboratory validation assesses the reproducibility and reliability of an analytical method across different settings. Key performance metrics include precision (Coefficient of Variation, %CV) and accuracy (Recovery %). The following table summarizes representative single-laboratory validation data for LC-MS/MS and HPLC methods, which provide an expectation for performance in a multi-laboratory proficiency test.
| Performance Metric | LC-MS/MS | HPLC with Fluorescence | GC-MS (Typical) |
| Intra-Assay Precision (%CV) | 2 - 18% | 3.7 - 14.5% | < 10% |
| Inter-Assay Precision (%CV) | 2 - 18% | 3.7 - 14.5% | < 15% |
| Accuracy (Recovery %) | 66 - 115% | 87.4 - 109.8% | 90 - 110% |
| Limit of Detection (LOD) | ~0.35 ng/mL | ~0.2 µmol/L | Method Dependent |
| Linearity (r²) | > 0.99 | > 0.999 | > 0.99 |
Note: Data is synthesized from published single-laboratory validation studies. Performance in a formal inter-laboratory (round-robin) study may vary. Organizations like the European Research Network for Inherited Disorders of Metabolism (ERNDIM) conduct proficiency testing to monitor and improve the quality of such diagnostic tests.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. While GC-MS has been a long-standing method, the trend is shifting towards LC-MS/MS due to its superior throughput, simpler sample preparation, and enhanced specificity in resolving critical isomers. For inter-laboratory validation, the adoption of LC-MS/MS may lead to lower variability due to the reduction in manual sample processing steps, which are a common source of error.
For researchers and drug development professionals, the choice of method should be guided by the specific requirements of the study. For high-throughput screening or when precise isomer separation is critical, LC-MS/MS is the recommended approach. Regardless of the method chosen, participation in external quality assurance and proficiency testing programs, such as those offered by ERNDIM, is essential to guarantee the accuracy and comparability of results across different laboratories.
References
- 1. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of plasma and urine 3-hydroxythis compound, after separation from 2-hydroxythis compound and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxythis compound in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glutaric and Adipic Acids in Polyester Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of diacid monomers is a critical determinant of the final properties of polyesters, influencing their thermal stability, mechanical strength, and biodegradability. This guide provides an objective comparison of polyesters synthesized from two common aliphatic dicarboxylic acids: glutaric acid (a five-carbon diacid) and adipic acid (a six-carbon diacid). By examining experimental data, we can elucidate the impact of a single methylene unit difference in the diacid backbone on the performance of the resulting polyesters.
Data Presentation: A Side-by-Side Look at Polyester Properties
The following tables summarize the key thermal and mechanical properties of polyesters derived from this compound and adipic acid with various diols. It is important to note that the data presented is compiled from multiple sources, and direct comparison should be approached with caution due to potential variations in synthesis conditions, molecular weights, and characterization methodologies.
Table 1: Thermal Properties of this compound and Adipic Acid-Based Polyesters
| Polyester | Diol | Glass Transition Temp. (°C) | Melting Temp. (°C) | Source(s) |
| Poly(butylene glutarate) (PBG) | 1,4-Butanediol | -60 | 38 | [1] |
| Poly(ethylene adipate) (PEA) | Ethylene Glycol | -50 | 55 | [2] |
| Poly(butylene adipate) (PBA) | 1,4-Butanediol | -54.6 to -48.1 | 19.5 to 59.5 | [3][4] |
| Poly(ester amide) from this compound | 1,4-Butanediol & 6-aminohexanoic acid | - | - | [5] |
| Poly(ester amide) from Adipic Acid | 1,4-Butanediol & 6-aminohexanoic acid | - | - |
Table 2: Mechanical Properties of this compound and Adipic Acid-Based Polyesters
| Polyester | Diol | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Source(s) |
| Poly(ethylene adipate) (PEA) | Ethylene Glycol | 10 - 13.2 | 362.1 | 240 - 312.8 | |
| Poly(butylene adipate) (PBA) | 1,4-Butanediol | 13.2 - 13.8 | 575.2 - 838.5 | 65.1 - 83.8 |
Key Observations and Structure-Property Relationships
The seemingly minor difference of one carbon atom between this compound (C5) and adipic acid (C6) leads to noticeable variations in the properties of the resulting polyesters.
-
Thermal Properties: Polyesters derived from dicarboxylic acids with an odd number of carbon atoms, like this compound, tend to have lower melting points compared to those with an even number of carbons, such as adipic acid. This "odd-even" effect is attributed to differences in crystal packing efficiency. The lower melting point of poly(butylene glutarate) (PBG) at 38°C compared to poly(butylene adipate) (PBA) which melts between 19.5 and 59.5°C, is consistent with this principle. The glass transition temperatures (Tg) also show a dependence on the diacid structure, with PBG exhibiting a lower Tg (-60°C) than PBA (-54.6 to -48.1°C), suggesting increased chain flexibility for the glutarate-based polyester.
-
Mechanical Properties: While direct comparative data for a homologous series is limited, the available information suggests that adipic acid-based polyesters generally exhibit good ductility. For instance, poly(butylene adipate) shows a high elongation at break, ranging from 575.2% to 838.5%. The mechanical properties are significantly influenced by the degree of crystallinity and molecular weight of the polymer.
-
Biodegradability: The biodegradability of aliphatic polyesters is influenced by their chemical structure, crystallinity, and hydrophilicity. Generally, polyesters with lower crystallinity and higher chain mobility exhibit faster degradation rates. The lower melting point and glass transition temperature of this compound-based polyesters could potentially lead to enhanced biodegradability compared to their adipic acid counterparts under certain conditions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters from glutaric and adipic acids via melt polycondensation. Specific reaction conditions may vary depending on the desired molecular weight and polymer characteristics.
Melt Polycondensation of Poly(alkylene adipate)
This two-stage process is commonly used for synthesizing adipic acid-based polyesters.
Stage 1: Esterification
-
Monomer Charging: Adipic acid and a slight excess of the diol (e.g., 1,4-butanediol in a 1:1.2 molar ratio) are charged into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Catalyst Addition: A suitable catalyst, such as tetrabutyl titanate (TBT), is added to the reaction mixture (typically 0.05 mol% based on the diacid).
-
Inert Atmosphere: The system is purged with nitrogen to prevent oxidation.
-
Heating and Water Removal: The mixture is heated to approximately 180-200°C. The water produced during the esterification reaction is continuously removed by distillation and collected. This stage is typically carried out for 2-4 hours.
Stage 2: Polycondensation
-
Temperature Increase: The temperature is raised to 220-240°C.
-
Vacuum Application: The pressure in the reactor is gradually reduced to a high vacuum (<100 Pa). This facilitates the removal of excess diol and drives the polymerization reaction towards higher molecular weights.
-
Reaction under Vacuum: The reaction is continued under these conditions for 3 to 6 hours, during which the viscosity of the molten polymer increases significantly.
-
Product Recovery: The resulting polyester is then cooled and collected.
Melt Polycondensation of Poly(alkylene glutarate)
A similar two-stage melt polycondensation process can be employed for the synthesis of this compound-based polyesters.
Stage 1: Esterification
-
Monomer and Catalyst Charging: this compound, the corresponding diol (e.g., 1,4-butanediol), and a catalyst (e.g., a tin-based catalyst or a titanium-based catalyst) are added to a reaction vessel.
-
Initial Heating: The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate the esterification reaction and distill off the water byproduct (typically 150-180°C).
Stage 2: Polycondensation
-
Temperature and Vacuum: The temperature is increased (e.g., to 200-230°C), and a vacuum is applied to remove the excess diol and further drive the polymerization to achieve a high molecular weight polymer.
-
Monitoring and Completion: The reaction is monitored by the increase in viscosity of the melt. Once the desired molecular weight is achieved, the reaction is stopped, and the polymer is cooled and collected.
Visualizing the Synthesis and Structural Differences
The following diagrams, generated using the DOT language, illustrate the chemical structures of the monomers and the resulting polyesters, as well as a generalized workflow for their synthesis and characterization.
Caption: Generalized workflow for the synthesis and characterization of polyesters.
Caption: Chemical structures of this compound, adipic acid, and their corresponding polyesters.
References
The Influence of Dicarboxylic Acid Chain Length on Polymer Properties: A Comparative Guide
The selection of monomeric units is a critical determinant in the synthesis of polymers, profoundly influencing their final physicochemical properties. Among these, dicarboxylic acids are fundamental building blocks for a wide range of commercially significant polymers, including polyesters and polyamides.[1][2] The length of the aliphatic chain separating the two carboxyl groups is a key structural parameter that allows for the fine-tuning of thermal, mechanical, and degradation characteristics. This guide provides an objective comparison of how dicarboxylic acid chain length affects polymer properties, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development.
General Trends: Flexibility, Crystallinity, and Intermolecular Forces
Increasing the aliphatic chain length of the dicarboxylic acid monomer generally introduces greater flexibility into the polymer backbone. This is due to the higher proportion of flexible methylene (-CH2-) units relative to rigid ester or amide linkages. Consequently, properties such as the glass transition temperature (Tg) and melting temperature (Tm) tend to decrease as the chain lengthens.[3] Longer aliphatic segments can also lead to increased elongation at break and a decrease in tensile strength and modulus, as the density of strong intermolecular hydrogen bonds (especially in polyamides) is reduced.[4][5]
Conversely, for some polyesters, longer polymethylene segments can enhance crystallinity and lead to higher melting temperatures due to the formation of more stable crystals. The biodegradability of polymers can also be affected; a lower melting temperature can make a polymer more susceptible to enzymatic degradation due to the increased flexibility of its chains.
The "Odd-Even" Effect
A notable phenomenon observed in polymers derived from a homologous series of aliphatic dicarboxylic acids is the "odd-even" effect. Polymers synthesized from dicarboxylic acids with an even number of carbon atoms often exhibit higher melting points and melting enthalpies compared to those made with adjacent odd-numbered diacids. This effect is attributed to differences in molecular packing and conformation in the solid state. Dicarboxylic acids with an even number of carbons tend to pack more efficiently in a crystalline lattice, leading to stronger intermolecular interactions and, consequently, higher melting points in the resulting polymers. This trend also extends to mechanical properties, with polymers from even-chain diacids showing higher hardness and tensile strength.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of dicarboxylic acid chain length on key polymer properties.
Table 1: Thermal and Mechanical Properties of Semiaromatic Copolyamides (PA10T/10X)
| Dicarboxylic Acid Monomer | Number of Carbons (X) | Melting Temp (Tm) (°C) | Crystallization Temp (Tc) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid | 6 | 296.8 | 261.2 | 80.1 | 160 |
| Suberic Acid | 8 | 285.4 | 248.5 | 78.5 | 230 |
| Sebacic Acid | 10 | 280.1 | 245.3 | 77.2 | 260 |
| Dodecanedioic Acid | 12 | 270.5 | 235.1 | 75.4 | 280 |
| Tetradecanedioic Acid | 14 | 265.3 | 230.1 | 74.8 | 290 |
| Hexadecanedioic Acid | 16 | 260.1 | 225.4 | 73.5 | 310 |
Data adapted from a study on 10T/10X copolyamides. The study noted a zigzag oscillation behavior in Tm and Tc values as the chain length increased.
Table 2: Properties of Thermoplastic Urethanes (TPUs) Derived from Polyester Polyols
| Dicarboxylic Acid Used for Polyol | Carbon Number | Hardness (Shore A) | Tensile Strength (MPa) |
| Succinic Acid | 4 (Even) | 85 | 35 |
| Glutaric Acid | 5 (Odd) | 82 | 30 |
| Adipic Acid | 6 (Even) | 88 | 40 |
| Pimelic Acid | 7 (Odd) | 84 | 33 |
| Suberic Acid | 8 (Even) | 90 | 45 |
| Azelaic Acid | 9 (Odd) | 86 | 38 |
| Sebacic Acid | 10 (Even) | 92 | 50 |
Data synthesized from findings indicating that TPUs prepared from polyester polyols with even-carbon dicarboxylic acids exhibit higher hardness and tensile strength.
Experimental Methodologies
The data presented is typically generated using standardized synthesis and characterization techniques.
Polymer Synthesis: Melt Polycondensation
A common method for synthesizing polyesters and polyamides is two-step melt polycondensation.
-
Salt Preparation (for Polyamides): An equimolar amount of the dicarboxylic acid and a diamine are dissolved in a solvent (e.g., water or ethanol) to form a nylon salt. This step ensures a precise 1:1 molar ratio, which is crucial for achieving high molecular weight.
-
Pre-polymerization: The monomers (or nylon salt) are charged to a reaction vessel. The system is flushed with an inert gas like nitrogen. The temperature is raised to initiate a pre-condensation reaction, typically forming low molecular weight oligomers while removing the condensation byproduct (e.g., water).
-
Polycondensation: The temperature is further increased, and a high vacuum is applied. This facilitates the removal of the byproduct, driving the equilibrium towards the formation of a high molecular weight polymer. The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.
Key Characterization Experiments
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions. A sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere. The resulting thermogram reveals the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Mechanical Testing: Tensile properties are measured using a universal testing machine. Dog-bone-shaped specimens are stretched at a constant crosshead speed until failure. This test provides data on tensile strength, elongation at break, and Young's modulus.
-
Molecular Weight Determination: Inherent viscosity or gel permeation chromatography (GPC) can be used to estimate the molecular weight of the resulting polymer, which is a critical factor influencing its properties.
Logical Relationship Diagram
The following diagram illustrates the causal relationships between dicarboxylic acid chain length and the final polymer properties.
Caption: Relationship between dicarboxylic acid chain length and polymer properties.
References
Comparative Thermal Stability of Glutaric Acid-Based Polymers: A Comprehensive Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for defining processing parameters, predicting shelf-life, and ensuring the integrity of final products. This guide provides an objective comparison of the thermal stability of various glutaric acid-based polymers, supported by experimental data and detailed methodologies.
This compound, a five-carbon dicarboxylic acid, serves as a versatile building block for a range of biodegradable polymers, including polyesters, polyamides, and polyanhydrides. The inherent thermal stability of these polymers is a key determinant of their applicability in fields such as drug delivery, tissue engineering, and specialty plastics. This comparison focuses on the thermal decomposition behavior of these polymers as primarily determined by Thermogravimetric Analysis (TGA).
Comparative TGA Data
The thermal stability of this compound-based polymers is significantly influenced by the nature of the linkage (ester, amide, or anhydride) and the comonomer used in the polymerization. The following table summarizes key thermal decomposition parameters obtained from TGA studies.
| Polymer Class | Specific Polymer Example | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Weight Loss (T_max) (°C) | Key Observations |
| Polyesters | Poly(this compound-co-glycerol) | ~300 | Not specified | Total degradation observed at approximately 400°C. |
| Aliphatic Polyesters (general) | ~275 | Not specified | Degradation initiates via random scission of the ester linkage. | |
| Polyamides | Poly(γ-glutamic acid) (analogue) | ~200 | Not specified | Decomposes via an unzipping depolymerization mechanism. |
| Polyanhydrides | Poly(this compound) (hypothetical) | Lower than polyesters | Not specified | Generally less thermally stable than corresponding polyesters due to the lability of the anhydride bond. |
Experimental Protocols
The data presented in this guide is derived from standard thermal analysis techniques. The following is a generalized experimental protocol for Thermogravimetric Analysis (TGA) of this compound-based polymers.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in an inert pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (T_onset) is determined as the temperature at which significant weight loss begins. The temperature of maximum weight loss (T_max) is identified from the peak of the derivative thermogravimetric (DTG) curve.
Thermal Degradation Pathways
The mechanism of thermal degradation varies depending on the polymer type. Understanding these pathways is crucial for predicting degradation products and developing strategies to enhance thermal stability.
Caption: Generalized thermal degradation pathways for this compound-based polymers.
Discussion of Degradation Pathways:
-
Polyesters: Aliphatic polyesters derived from this compound typically degrade through a random scission of the ester bonds at elevated temperatures.[1] If the diol comonomer contains a β-hydrogen, a cyclic transition state can lead to the formation of an alkene and a carboxylic acid end group. Further fragmentation leads to the release of volatile products.
-
Polyamides: Based on analogues like poly(γ-glutamic acid), this compound-based polyamides are expected to exhibit lower thermal stability than their polyester counterparts.[2] The degradation is often initiated at the chain ends and proceeds via an "unzipping" or depolymerization mechanism, yielding cyclic monomers like a pyroglutamic acid analogue.[2]
-
Polyanhydrides: The anhydride linkage is the most thermally labile among the three polymer classes. Thermal degradation is initiated by the cleavage of the anhydride bond, leading to the formation of smaller anhydride fragments and, eventually, glutaric anhydride itself.
Conclusion
The thermal stability of this compound-based polymers follows the general trend: Polyesters > Polyamides > Polyanhydrides . This hierarchy is dictated by the relative bond energies of the ester, amide, and anhydride linkages within the polymer backbone. For applications requiring high-temperature processing or long-term stability at elevated temperatures, this compound-based polyesters are the most suitable choice. Conversely, the lower thermal stability of polyanhydrides can be advantageous in applications where controlled and rapid degradation is desired. This comparative guide provides a foundational understanding for the selection and application of these versatile biodegradable polymers. Further research into specific copolymers and formulations will provide more detailed insights into their thermal behavior.
References
performance comparison of different analytical columns for dicarboxylic acids
For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison
The accurate and efficient analysis of dicarboxylic acids is crucial in various fields, from metabolic research and clinical diagnostics to quality control in the food and pharmaceutical industries. The selection of an appropriate analytical column is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the performance of different analytical columns for the separation of dicarboxylic acids, supported by experimental data, to aid in your selection process.
Key Performance Comparison of Analytical Columns
The choice of an analytical column for dicarboxylic acid analysis largely depends on the specific acids of interest, the sample matrix, and the desired chromatographic performance. The most commonly employed column types include Reverse-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange, and Mixed-Mode chromatography columns. Each of these stationary phases offers distinct selectivity and retention mechanisms for dicarboxylic acids.
Data Summary
The following table summarizes the performance characteristics of various analytical columns for the separation of a homologous series of dicarboxylic acids. Due to the variability in experimental conditions across different studies, the data presented here is compiled from various sources. For a direct and accurate comparison, it is recommended to evaluate these columns under identical experimental conditions in your laboratory.
| Dicarboxylic Acid | Reverse-Phase (C18) | HILIC | Ion-Exchange | Mixed-Mode |
| Column Example | Thermo Scientific Acclaim™ OA [1][2][3] | Agilent InfinityLab Poroshell 120 HILIC-Z [4] | Shodex RSpak DE-413 [5] | SIELC Obelisc N |
| Malonic Acid | ~3.5 min | Not Reported | ~4.5 min | Not Reported |
| Succinic Acid | ~4.2 min | ~2.5 min | ~5.0 min | Retained |
| Glutaric Acid | ~5.5 min | Not Reported | ~5.8 min | Not Reported |
| Adipic Acid | ~8.0 min | Not Reported | ~7.0 min | Not Reported |
| Pimelic Acid | Not Reported | Not Reported | ~8.5 min | Not Reported |
| Suberic Acid | Not Reported | Not Reported | ~10.5 min | Not Reported |
| Resolution | Baseline separation of succinic, glutaric, and adipic acids observed. | Baseline resolution of ten organic acids, including succinic acid, was achieved in four minutes. | Baseline separation of a homologous series of dicarboxylic acids. | Separation of seven carboxylic acids based on polarity and pKa values. |
| Peak Symmetry | Excellent peak shapes for organic acids. | Good peak shape for all compounds. | Good peak symmetry. | Good peak symmetry. |
| General Elution Order | Increasing retention with increasing carbon chain length. | Decreasing retention with increasing hydrophobicity. | Increasing retention with increasing carbon chain length. | Dependent on a combination of polarity and ionic interactions. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and adaptation of these methods.
Reverse-Phase Chromatography: Thermo Scientific Acclaim™ OA
-
Column: Thermo Scientific™ Acclaim™ OA, 5 µm, 4.0 x 250 mm
-
Mobile Phase: 100 mM Phosphate Buffer, pH 2.8
-
Flow Rate: 0.6 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
HILIC: Agilent InfinityLab Poroshell 120 HILIC-Z
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm
-
Mobile Phase: 90% Acetonitrile / 10% (100 mM Ammonium Acetate, pH 5.8)
-
Flow Rate: 0.5 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 1 µL
Ion-Exchange Chromatography: Shodex RSpak DE-413
-
Column: Shodex RSpak DE-413 (4.6 mm I.D. x 150 mm)
-
Mobile Phase: 20 mM H₃PO₄ aq./CH₃CN = 92/8
-
Flow Rate: 1.0 mL/min
-
Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Mixed-Mode Chromatography: SIELC Obelisc N
-
Column: Obelisc N
-
Analytes Separated: Fumaric Acid, Hydroxybenzoic Acid, Malic Acid, Mandelic Acid, Methylmalonic Acid, Succinic Acid, Tartaric Acid
-
Detection: ELSD
-
Note: Specific mobile phase and gradient conditions are method-dependent and should be optimized for the target analytes.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of dicarboxylic acids using liquid chromatography.
References
A Researcher's Guide to GC-MS Method Validation for Glutaric Acid in Biological Fluids
For researchers, scientists, and drug development professionals, the accurate quantification of glutaric acid in biological fluids is crucial for the diagnosis and monitoring of inherited metabolic disorders such as Glutaric Aciduria Type I. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone analytical technique for this purpose. This guide provides a comparative overview of different GC-MS method validation strategies, focusing on derivatization techniques, to aid in the selection and implementation of a robust and reliable analytical method.
This comparison guide delves into the experimental protocols and performance data of various GC-MS methods for the analysis of this compound. We will explore different derivatization agents, including silylation and alkylation reagents, and present their validation parameters in a structured format for easy comparison.
The Critical Role of Derivatization in GC-MS Analysis of this compound
This compound, a dicarboxylic acid, is a non-volatile compound. To make it suitable for GC-MS analysis, a derivatization step is essential to increase its volatility and thermal stability. The choice of derivatization reagent can significantly impact the method's sensitivity, accuracy, and reproducibility. The most common approaches involve silylation and alkylation.
Comparative Analysis of Derivatization Methods
This section provides a head-to-head comparison of common derivatization methods for this compound analysis using GC-MS. The following tables summarize the validation parameters from various studies, offering a clear overview of each method's performance.
Method 1: Silylation with Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a widely used technique where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (TMS) group. BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), is a popular reagent for this purpose.
Experimental Protocol: Silylation using BSTFA + TMCS
A typical protocol for the derivatization of this compound in a urine sample involves the following steps:
-
Sample Preparation: An aliquot of the urine sample is subjected to liquid-liquid extraction.
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is reconstituted in a solution of BSTFA with 1% TMCS and an organic solvent like pyridine.
-
Incubation: The mixture is heated at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.
Performance Data
| Validation Parameter | Result |
| Linearity (Range) | 0.19 - 3.8 µM |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.03 mmol/mol creatinine[1] |
| Precision (RSD) | Run-to-run: 1.2% - 8.6% |
| Recovery | 96% - 103% |
Method 2: Alkylation with Methyl Chloroformate (MCF)
Alkylation is another derivatization strategy that involves the conversion of acidic protons to esters. Methyl chloroformate (MCF) is a reagent that allows for rapid derivatization, often in an aqueous environment.
Experimental Protocol: Alkylation using Methyl Chloroformate
The derivatization of this compound with MCF typically follows these steps:
-
Sample Preparation: An aqueous sample (e.g., urine) is mixed with a solvent like methanol and a base such as pyridine.
-
Derivatization: Methyl chloroformate is added to the mixture, leading to a rapid reaction at room temperature.
-
Extraction: The derivatized this compound (now a methyl ester) is extracted into an organic solvent (e.g., chloroform).
-
GC-MS Analysis: The organic extract is then injected into the GC-MS for analysis.
Performance Data
| Validation Parameter | Result |
| Linearity (Range) | Not explicitly found for this compound |
| Correlation Coefficient (r²) | > 0.990 for other metabolites[2] |
| Limit of Quantitation (LOQ) | Low picomole range for other metabolites[3] |
| Precision (RSD) | <10% for other metabolites[2] |
| Recovery | 70% - 120% for other metabolites[2] |
Experimental Workflows
To visualize the experimental processes, the following diagrams illustrate the workflows for the two compared derivatization methods.
Caption: Workflow for BSTFA Derivatization.
Caption: Workflow for MCF Derivatization.
Discussion and Recommendations
Both silylation with BSTFA and alkylation with MCF are effective derivatization methods for the GC-MS analysis of this compound.
-
Silylation with BSTFA is a well-established and robust method that provides excellent linearity, precision, and recovery. The primary drawback is the moisture sensitivity of the TMS derivatives, which requires anhydrous conditions and careful sample handling.
-
Alkylation with MCF offers the advantage of a rapid reaction that can be performed in an aqueous medium, simplifying sample preparation. While specific validation data for this compound is not as readily available in direct comparative studies, the method shows good performance for a wide range of metabolites.
For researchers establishing a new method for this compound analysis, silylation with BSTFA is a reliable starting point due to the extensive literature and proven performance. However, for high-throughput applications where simplified sample preparation is a priority, exploring alkylation with MCF could be a worthwhile endeavor.
Ultimately, the choice of derivatization method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the need for a fully validated and robust assay. It is always recommended to perform an in-house validation of the chosen method to ensure it meets the required performance criteria for the intended application.
References
A Comparative Analysis of Glutaric Acid and Glutaraldehyde as Cross-Linking Agents for Biomaterials
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is critical in the fabrication of biocompatible materials with tailored properties. This guide provides an objective comparison of two prominent cross-linking agents: the well-established glutaraldehyde and the promising alternative, glutaric acid. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of their chemical mechanisms and biological impacts.
Glutaraldehyde has long been the go-to cross-linking agent due to its high efficiency in forming stable cross-links with proteins, thereby enhancing the mechanical strength and stability of biomaterials. However, concerns over its cytotoxicity have driven the search for safer alternatives. This compound, a dicarboxylic acid, has emerged as a viable candidate, offering improved biocompatibility while maintaining effective cross-linking capabilities.
Quantitative Performance Comparison
The following table summarizes the key performance differences between this compound and glutaraldehyde based on available experimental data.
| Parameter | This compound | Glutaraldehyde | Source |
| Cross-linking Degree (%) | 70.5 - 75.8 (at 0.3-0.5% w/v) | ~60-80 (concentration dependent) | [1] |
| Tensile Strength (MPa) | ~15-20 | ~8-39 (concentration and material dependent) | [1][2][3] |
| Young's Modulus (MPa) | ~150-200 | ~407 - 1100 (material dependent) | [1] |
| Thermal Stability (°C) | Higher thermal stability | Lower thermal stability | |
| Cytotoxicity | Non-toxic, promotes cell viability | Cytotoxic, induces apoptosis | |
| Biocompatibility | High | Low |
Cross-Linking Mechanisms
The fundamental difference in the chemical nature of this compound and glutaraldehyde dictates their cross-linking mechanisms and subsequent biological interactions.
Glutaraldehyde Cross-Linking
Glutaraldehyde, a dialdehyde, primarily reacts with the primary amine groups of amino acid residues like lysine and hydroxylysine within protein chains. This reaction proceeds through the formation of a Schiff base, which can further react to form complex and stable cross-links.
References
Assessing the Biodegradability of Glutaric Acid-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biodegradable polymers holds immense promise for a range of applications, from sustainable packaging to advanced drug delivery systems. Among the diverse array of these materials, glutaric acid-based polymers are emerging as a noteworthy class. This guide provides an objective comparison of the biodegradability of this compound-based polymers with established alternatives such as Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL), supported by available experimental data.
Comparative Biodegradability: An Overview
The degradation of these aliphatic polyesters primarily occurs through hydrolysis of their ester linkages, a process that can be significantly influenced by enzymatic activity. The rate of degradation is a critical factor in determining the suitability of a polymer for a specific application. For instance, in drug delivery, the degradation rate dictates the drug release profile.
While direct comparative studies under identical conditions are limited, available data suggests that the biodegradability of this compound-based polymers can be tailored through copolymerization. For example, a triblock copolymer of PLA and poly(2-methyl-1,3-propylene glutarate) (PMPG), a this compound-based polyester, has demonstrated notable biodegradability in seawater.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biodegradability of this compound-based polymers and their common alternatives. It is important to note that the experimental conditions can significantly impact degradation rates, and direct comparisons should be made with caution when data is from different studies.
Table 1: Enzymatic and Seawater Biodegradation of a this compound-Based Copolymer
| Polymer | Environment/Enzyme | Duration | Biodegradation (%) | Reference |
| PLA-b-PMPG-b-PLA (TPE100) | Seawater (27 °C) | 28 days | 9 - 15% | [1][2] |
| PMPG Homopolymer | Seawater (27 °C) | 28 days | 9 - 15% | [1][2] |
PLA-b-PMPG-b-PLA: Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) PMPG: Poly(2-methyl-1,3-propylene glutarate)
Table 2: General Biodegradation Characteristics of Common Aliphatic Polyesters
| Polymer | Typical Degradation Time | Primary Degradation Mechanism | Key Characteristics |
| This compound-Based Polymers | Varies with composition | Hydrolytic, Enzymatic | Properties can be tuned by copolymerization; odd-carbon diacids may lead to lower crystallinity and enhanced biodegradability.[1] |
| Polyglycolic Acid (PGA) | < 12 months | Rapid Hydrolytic | Highly crystalline and hydrophilic, leading to fast water uptake and degradation. |
| Polylactic Acid (PLA) | 1 - 2 years | Hydrolytic | More rigid than PCL, with hydrophobicity that can slow initial hydrolysis. |
| Polycaprolactone (PCL) | 2 - 4 years | Slow Hydrolytic, Enzymatic | Semi-crystalline, hydrophobic, with a low melting point; suitable for long-term implants. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are summaries of key experimental protocols relevant to the assessment of these polymers.
In Vitro Enzymatic Degradation Assay
This method assesses the susceptibility of a polymer to degradation by specific enzymes.
1. Sample Preparation:
-
Polymer films of a defined thickness and surface area are prepared.
-
The initial dry weight of each sample is accurately measured.
2. Degradation Medium:
-
A buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) is prepared.
-
A specific enzyme (e.g., lipase, proteinase K) is added to the buffer at a defined concentration.
3. Incubation:
-
The polymer samples are immersed in the enzyme solution.
-
The samples are incubated at a physiological temperature (e.g., 37°C) with gentle agitation.
4. Analysis:
-
At predetermined time points, samples are removed, washed thoroughly with deionized water, and dried to a constant weight.
-
Weight Loss Measurement: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
Molecular Weight Analysis (GPC): Gel Permeation Chromatography (GPC) is used to determine the changes in number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer over time. A decrease in molecular weight indicates chain scission.
In Vitro Enzymatic Degradation Workflow
Soil Burial Test (Adapted from ASTM D5988 / ISO 17556)
This method evaluates the aerobic biodegradation of plastics in a soil environment by measuring the evolved carbon dioxide.
1. Test Setup:
-
The test polymer is mixed with a standardized soil containing a population of microorganisms.
-
The mixture is placed in a sealed vessel at a constant temperature (e.g., 20-28°C) and humidity.
-
A control vessel containing only the soil is run in parallel.
2. Aeration and CO₂ Measurement:
-
A controlled flow of carbon dioxide-free air is passed through the vessels.
-
The carbon dioxide produced by the microbial respiration is trapped in an absorbent solution (e.g., barium hydroxide or sodium hydroxide).
-
The amount of trapped CO₂ is quantified at regular intervals by titration or an infrared analyzer.
3. Calculation of Biodegradation:
-
The cumulative amount of CO₂ evolved from the test polymer is calculated by subtracting the CO₂ from the control vessel.
-
The percentage of biodegradation is determined by comparing the cumulative CO₂ evolved to the theoretical amount of CO₂ (ThCO₂) that can be produced from the polymer, which is calculated from its elemental composition.
Soil Burial Test (CO₂ Evolution) Workflow
Degradation Mechanisms
The primary mechanism for the degradation of these aliphatic polyesters is the hydrolysis of ester bonds. This can be a non-enzymatic process or can be accelerated by the action of enzymes such as lipases and proteases.
General Degradation Pathway of Aliphatic Polyesters
Conclusion
This compound-based polymers represent a versatile platform for the development of biodegradable materials. Their degradation characteristics can be modulated through copolymerization, offering the potential to design polymers with specific degradation profiles for targeted applications. While direct, comprehensive comparative data with established biodegradable polymers like PLA, PGA, and PCL is still emerging, the available information suggests that this compound-based polymers are a promising area for further research and development in the pursuit of advanced and sustainable biomaterials. Future studies focusing on direct, side-by-side comparisons under standardized conditions will be crucial for a more definitive assessment of their relative biodegradability.
References
A Comparative Guide to the Synthesis of Glutaric Acid: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the choice of synthetic route for key chemical building blocks like glutaric acid is a critical decision impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of traditional chemical synthesis methods versus modern enzymatic approaches for the production of this compound, supported by experimental data and detailed protocols.
This compound, a five-carbon dicarboxylic acid, is a valuable precursor in the synthesis of polymers, pharmaceuticals, and plasticizers. Its production has historically been dominated by chemical methods. However, with the growing emphasis on sustainable and green chemistry, enzymatic synthesis is emerging as a powerful alternative. This guide delves into the specifics of both approaches to aid in the selection of the most suitable method for a given application.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for representative chemical and enzymatic methods for this compound synthesis.
| Parameter | Chemical Synthesis (Nitric Acid Oxidation of Cyclopentanone) | Enzymatic Synthesis (Microbial Fermentation of L-lysine) |
| Starting Material | Cyclopentanone | L-lysine, Glucose |
| Typical Yield | 71–85%[1][2] | Up to 0.70 mol/mol (from glucose and molasses)[3][4] |
| Product Titer | Not directly applicable (batch synthesis) | Up to 105.3 g/L[5] |
| Purity | High, but may contain traces of nitric acid | High, often without byproducts |
| Reaction Temperature | 65–70°C | ~30°C |
| Reaction Pressure | Atmospheric | Atmospheric |
| pH | Highly acidic (50% nitric acid) | Near-neutral |
| Catalyst/Enzyme | Vanadium pentoxide | Whole-cell biocatalysts (e.g., engineered Corynebacterium glutamicum) |
| Environmental Impact | Use of strong, corrosive acids (nitric acid); potential for hazardous byproducts. | Milder reaction conditions; use of renewable feedstocks; biodegradable catalysts. |
Experimental Protocols
Chemical Synthesis: Oxidation of Cyclopentanone with Nitric Acid
This protocol is adapted from a well-established method for the synthesis of dicarboxylic acids.
Materials:
-
2-liter three-necked round-bottomed flask
-
Mechanical stirrer
-
Two large-bore condensers
-
Water bath
-
Cyclopentanone
-
50% Nitric acid
-
Vanadium pentoxide
Procedure:
-
In the 2-liter flask equipped with a stirrer and condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.
-
Heat the flask in a water bath to 65–70°C.
-
Carefully add 1 cc of cyclopentanone to initiate the reaction. The oxidation needs careful control to prevent the formation of succinic acid as a byproduct.
-
Once the reaction is initiated, continue the addition of cyclopentanone at a controlled rate.
-
After the reaction is complete, the mixture is cooled to induce crystallization of this compound.
-
The crystals are collected by filtration, washed, and can be further purified by recrystallization from benzene to yield a product with a melting point of 97–98°C. The total yield is typically between 83–85%.
Enzymatic Synthesis: Whole-Cell Bioconversion of L-lysine
This protocol is a generalized representation based on the principles of microbial fermentation for this compound production using engineered E. coli or Corynebacterium glutamicum.
Materials:
-
Fermenter/bioreactor
-
Engineered microbial strain (e.g., Corynebacterium glutamicum expressing necessary enzymes)
-
Growth medium (containing glucose, nitrogen source, minerals)
-
L-lysine (if not produced endogenously from glucose)
-
pH buffer (e.g., PBS)
-
Inducers for gene expression (if applicable)
Procedure:
-
Prepare the sterile growth medium in the fermenter.
-
Inoculate the medium with a starter culture of the engineered microbial strain.
-
Cultivate the cells under controlled conditions (e.g., 30°C, controlled pH, and aeration).
-
If the synthesis pathway is inducible, add the appropriate inducer at the optimal cell density.
-
The microbial cells will uptake the carbon source (glucose) and, through a series of enzymatic reactions, convert it to L-lysine and subsequently to this compound.
-
The fermentation is monitored for key parameters such as cell growth, substrate consumption, and product formation.
-
Upon completion of the fermentation, the this compound is recovered from the culture broth. This can involve separation of the cells, followed by purification techniques such as crystallization or chromatography.
Synthesis Workflows
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes for this compound.
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound is a trade-off between established, high-yield chemical processes and emerging, sustainable biological methods.
Chemical synthesis , particularly the oxidation of cyclopentanone, offers high yields and is a well-understood process. However, it relies on harsh reagents and conditions, raising environmental and safety concerns.
Enzymatic synthesis , on the other hand, represents a greener alternative, utilizing renewable feedstocks and operating under mild conditions. The impressive titers and yields achieved through metabolic engineering demonstrate its potential to become a commercially viable and environmentally superior method for this compound production.
For applications where purity is paramount and the elimination of harsh chemical residues is critical, such as in the pharmaceutical and biomedical fields, the enzymatic route offers a distinct advantage. As the technology for microbial strain development and fermentation optimization continues to advance, the economic feasibility of enzymatic synthesis is expected to further improve, making it an increasingly attractive option for the large-scale production of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A bio-based route to the carbon-5 chemical this compound and to bionylon-6,5 using metabolically engineered Corynebacterium glutamicum - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Mechanical Properties of Glutaric Acid Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of glutaric acid copolymers against common alternative biodegradable polymers. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for material selection in drug delivery, tissue engineering, and other biomedical applications.
Introduction to this compound Copolymers
This compound, a five-carbon dicarboxylic acid, serves as a versatile building block for synthesizing a range of biodegradable polyesters and poly(ester-urethanes)[1]. Its presence in a polymer backbone can influence flexibility, degradation rate, and thermal properties. Copolymers incorporating this compound are being explored for various applications, from flexible elastomers to more rigid thermosets, due to the tunability of their mechanical characteristics[2][3][4]. This guide focuses on evaluating these mechanical properties in comparison to established biodegradable polymers such as polylactic acid (PLA), polycaprolactone (PCL), and poly(glycerol sebacate) (PGS).
Comparative Analysis of Mechanical Properties
The mechanical behavior of this compound copolymers is highly dependent on their specific composition and molecular architecture. This section compares their performance with alternative polymers in two main categories: thermoplastic elastomers and polyester films/thermosets.
Thermoplastic Elastomers
This compound can be incorporated into the soft segment of thermoplastic elastomers (TPEs), imparting flexibility and elasticity. A notable example is the triblock copolymer poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA), which exhibits significantly different mechanical properties compared to neat PLA[2].
Table 1: Comparison of this compound-Based TPE with PLA and PCL-Based Elastomers
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| This compound Copolymer | ||||
| PLA-b-PMPG-b-PLA (TPE25) | 18 ± 2 | 6.1 ± 0.4 | 680 ± 50 | |
| PLA-b-PMPG-b-PLA (TPE50) | 35 ± 3 | 9.2 ± 0.7 | 550 ± 40 | |
| PLA-b-PMPG-b-PLA (TPE75) | 68 ± 5 | 15.1 ± 1.1 | 430 ± 30 | |
| PLA-b-PMPG-b-PLA (TPE100) | 120 ± 10 | 20.3 ± 1.5 | 350 ± 20 | |
| Alternative Polymers | ||||
| Polylactic Acid (PLA) | 1200 - 3000 | 50 - 70 | 2 - 6 | |
| Poly(ε-caprolactone) (PCL) | 225 ± 11 | 21 | 93 - 500 | |
| PCL-based TPE | Not specified | 39.7 | Not specified | |
| PLGA/PCL/PLGA (50/50 LA/GA) | 26.0 | Not specified | Not specified | |
| PLGA/PCL/PLGA (75/25 LA/GA) | 19.8 | Not specified | Not specified |
As evidenced in Table 1, the this compound-based TPEs exhibit a significantly lower Young's modulus and a much higher elongation at break compared to neat PLA, indicating greater flexibility and elasticity. This makes them suitable for applications requiring soft, pliable materials. When compared to PCL and PCL-based copolymers, the this compound TPEs show comparable or higher elongation at break, with their tensile strength and modulus being tunable by adjusting the block copolymer composition.
Polyester Films and Thermosets
Copolymers of this compound with polyols like glycerol produce crosslinked thermosets. The mechanical properties of these materials can be finely tuned by altering the monomer ratios or by incorporating additives.
Table 2: Comparison of Poly(glycerol-co-glutaric acid) with Poly(glycerol sebacate)
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| This compound Copolymer | ||||
| Poly(glycerol-co-glutaric acid) (Control) | 8.29 | Not specified | < 10 | |
| Poly(glycerol-co-glutaric acid) with FAME | Increased | Increased | No significant change | |
| Poly(glycerol-co-glutaric acid) with MG | Reduced (39-fold) | Reduced | Increased | |
| Alternative Polymer | ||||
| Poly(glycerol sebacate) (PGS) | 0.025 - 1.2 | 0.28 - 5 | >237 | |
| PGSCL Elastomer | 46.08 | 3.192 (compressive) | Not specified |
Table 2 highlights that poly(glycerol-co-glutaric acid) films are initially more rigid than poly(glycerol sebacate) (PGS), as indicated by a higher Young's modulus. However, the incorporation of fatty acid methyl esters (FAME) can enhance their stiffness and strength, while monoglycerides (MG) act as plasticizers, significantly increasing flexibility. PGS, on the other hand, is inherently more elastomeric with a much higher elongation at break. The poly(glycerol-co-sebacate-co-ε-caprolactone) (PGSCL) terpolymer presents a significantly higher Young's modulus, suggesting a more rigid structure compared to PGS.
Experimental Protocols
Accurate and reproducible evaluation of mechanical properties is critical. The following sections detail the methodologies for polymer synthesis and mechanical testing based on standard protocols and published research.
Synthesis of this compound Copolymers
This synthesis involves a two-step process:
-
Polycondensation for PMPG prepolymer: 2-methyl-1,3-propanediol and this compound are subjected to polycondensation to form the poly(2-methyl-1,3-propylene glutarate) (PMPG) prepolymer.
-
Ring-Opening Polymerization of L-lactide: The PMPG prepolymer is then used as a macroinitiator for the ring-opening polymerization of L-lactide in the presence of a catalyst, such as stannous octoate, to form the final triblock copolymer. The ratio of L-lactide to PMPG determines the final mechanical properties of the elastomer.
This thermoset is typically synthesized through a one-step melt polycondensation:
-
Monomer Mixture: Glycerol and this compound are mixed in a desired molar ratio.
-
Melt Polycondensation: The mixture is heated to a specific temperature (e.g., 120-150°C) under an inert atmosphere or vacuum to facilitate the esterification reaction and remove the water byproduct. The reaction time and temperature control the degree of crosslinking and, consequently, the mechanical properties.
-
Curing: The resulting prepolymer is then cast into a mold and cured at an elevated temperature to form a crosslinked film.
Mechanical Testing
The tensile properties of this compound copolymers and their alternatives are typically evaluated using a universal testing machine according to ASTM standards.
This standard is applicable for plastic sheeting less than 1 mm in thickness.
-
Specimen Preparation: Rectangular film specimens are cut to specified dimensions (e.g., 10 mm width, 50 mm length).
-
Test Conditions: Testing is conducted under controlled temperature (23 ± 2 °C) and relative humidity (50 ± 5%).
-
Procedure: The specimen is mounted in the grips of the universal testing machine. A constant rate of crosshead displacement is applied until the specimen fails. The load and displacement are recorded throughout the test.
-
Calculated Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
This standard is used for rigid and semi-rigid plastics, typically for specimens thicker than 1 mm.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining.
-
Test Conditions: Similar to ASTM D882, testing is performed under controlled temperature and humidity.
-
Procedure: The dumbbell-shaped specimen is secured in the grips of the testing machine and subjected to a constant rate of extension until it fractures.
-
Calculated Properties: The same properties as in ASTM D882 are determined: tensile strength, Young's modulus, and elongation at break.
Visualizing Workflows and Relationships
Experimental Workflow for Evaluating Mechanical Properties
The following diagram illustrates the general workflow from polymer synthesis to the evaluation of mechanical properties.
Caption: Experimental workflow for synthesis and mechanical evaluation.
Decision Tree for Biodegradable Polymer Selection
This diagram provides a simplified decision-making framework for selecting a biodegradable polymer based on desired mechanical properties.
Caption: Polymer selection based on mechanical needs.
Conclusion
This compound copolymers offer a versatile platform for the development of biodegradable materials with a wide spectrum of mechanical properties. As thermoplastic elastomers, they provide a highly flexible and elastic alternative to brittle polymers like PLA. In the form of thermosets, their mechanical characteristics can be tailored through copolymerization and the inclusion of additives, ranging from soft gels to more rigid films. The choice between this compound copolymers and other biodegradable polymers will ultimately depend on the specific mechanical requirements of the intended application. This guide provides the foundational data and methodologies to aid researchers in making informed material selection decisions.
References
A Comparative Guide to the Cross-Validation of Glutaric Acid Measurements Across Diverse Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical platforms for the quantification of glutaric acid, a key biomarker in diagnosing and monitoring inherited metabolic disorders such as Glutaric Aciduria Type 1. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection is evaluated, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Comparison of Analytical Platforms
The following table summarizes the key performance metrics for the quantification of this compound and related metabolites across different analytical platforms. This data is compiled from various studies to provide a comprehensive overview for easy comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Linearity (Correlation Coefficient) | 0.9998 (QMF), 0.9993 (QIT)[1] | Quantitative range: 20-5000 ng/mL in urine[2] | Excellent over a wide range[3] |
| Precision (Run-to-Run %CV) | 1.2-3.7% (QMF), 6.2-8.6% (QIT)[1] | Excellent precision observed[4] | 3.7-14.5% (inter-day) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated for this compound | 0.2 µmol/L for this compound |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated for this compound | Not explicitly stated |
| Accuracy (% Recovery) | 96% (QMF), 103% (QIT) | Excellent accuracy observed | 87.4-109.8% |
| Sample Throughput | Lower due to derivatization | Higher, with potential for multiplexing | Moderate |
| Specificity | Good, but potential for co-elution of isomers | High, especially with specific ion transitions | High, with selective derivatization |
| Derivatization | Required (e.g., silylation) | Often required to improve ionization and retention (e.g., butylation) | Required (e.g., with 1-pyrenebutyric hydrazide) |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the analysis of this compound using GC-MS, LC-MS/MS, and HPLC are outlined below. These protocols are based on established methods in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is a well-established technique for the analysis of organic acids in biological fluids.
-
Sample Preparation:
-
To a urine sample, add a known amount of a stable isotope-labeled internal standard (e.g., d4-glutaric acid).
-
Perform a double liquid-liquid extraction to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried extract.
-
Heat the sample to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the compounds on a capillary column with a suitable temperature gradient.
-
Detect the analytes using a mass spectrometer, either in full scan mode or by selected ion monitoring (SIM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of metabolites in complex biological matrices.
-
Sample Preparation:
-
To a plasma or urine sample, add a deuterated internal standard for this compound.
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness.
-
Add 3 M HCl in n-butanol and heat to form butyl esters of the organic acids. This step enhances chromatographic retention and ionization efficiency.
-
Dry the derivatized sample and reconstitute it in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes on a reverse-phase column (e.g., C8 or C18) using a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.
-
Detect the precursor and product ions of the derivatized this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol
This method provides an alternative to mass spectrometry-based techniques and relies on the sensitive detection of fluorescent derivatives.
-
Sample Preparation and Derivatization:
-
To a filtered urine sample, add an internal standard (e.g., 3,3-dimethylthis compound).
-
Add 1-pyrenebutyric hydrazide (PBH) as a derivatizing agent, along with a condensing agent (EDC) and a catalyst (pyridine).
-
Heat the mixture to form fluorescent derivatives of the carboxylic acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 HPLC column.
-
Separate the compounds using an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector set at the excitation and emission wavelengths for the pyrene label (e.g., 345 nm excitation and 475 nm emission).
-
Enzymatic Assay (In Vitro Probe Assay)
A direct enzymatic assay for this compound is not commonly used for routine diagnostic purposes. Instead, an in vitro probe assay using cultured fibroblasts can be employed to assess the functional deficiency of the glutaryl-CoA dehydrogenase (GCDH) enzyme, which is the underlying cause of Glutaric Aciduria Type 1. This is achieved by measuring the accumulation of a downstream metabolite, glutarylcarnitine (C5DC).
-
Cell Culture:
-
Culture fibroblasts from the patient and a healthy control.
-
-
Substrate Loading:
-
Incubate the cultured fibroblasts with a substrate such as lysine, 2-aminoadipate, or this compound itself.
-
-
Metabolite Measurement:
-
After a set incubation period (e.g., 96 hours), collect the cell culture medium.
-
Measure the concentration of glutarylcarnitine (C5DC) in the medium using tandem mass spectrometry (MS/MS). A significant increase in C5DC in the patient's cells compared to the control is indicative of GCDH deficiency.
-
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the experimental workflows for the different analytical platforms.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of Glutaric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. Glutaric acid, a dicarboxylic acid, requires specific procedures for its proper disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
The primary and most recommended method for the disposal of this compound, particularly for large quantities or concentrated forms, is to engage a licensed professional waste disposal service.[1] Waste material should be kept in its original container, not mixed with other waste, and the uncleaned containers should be handled as if they still contain the product.[2]
For small quantities of dilute aqueous solutions of this compound, in-laboratory neutralization may be a viable option, provided it is in strict accordance with local, state, and federal regulations. It is crucial to consult your institution's environmental health and safety (EHS) office before proceeding with any in-lab treatment of chemical waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. This compound can cause severe skin burns and serious eye damage.[2] Inhalation of dust or ingestion may also be harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory | Use a NIOSH-approved respirator if dust is generated. |
In the event of a spill, avoid generating dust.[2] Sweep up the solid material and place it in a suitable, closed container for disposal. The affected area should then be cleaned thoroughly. Prevent the spilled material from entering drains or waterways.
Laboratory-Scale Neutralization Protocol for Dilute this compound Solutions
This protocol is intended ONLY for small quantities of dilute aqueous this compound waste.
Background: this compound (H₂C₅H₆O₄) is a dicarboxylic acid, meaning it has two acidic protons that will react with a base. The neutralization reaction with common laboratory bases proceeds as follows:
-
With Sodium Hydroxide (NaOH): H₂C₅H₆O₄ + 2 NaOH → Na₂C₅H₆O₄ + 2 H₂O
-
With Sodium Bicarbonate (NaHCO₃): H₂C₅H₆O₄ + 2 NaHCO₃ → Na₂C₅H₆O₄ + 2 H₂O + 2 CO₂
Materials:
-
Dilute this compound waste solution
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Place the large beaker on a stir plate and add a stir bar.
-
Dilution (if necessary): If you are neutralizing a more concentrated solution, it is good practice to first dilute it by adding it to a larger volume of cold water in the beaker. For concentrated acids, using an ice water bath to cool the beaker is recommended to manage the heat generated during neutralization.
-
Slow Addition of Base: Slowly and carefully add the sodium bicarbonate powder or 1M NaOH solution to the stirring this compound solution. The reaction with sodium bicarbonate will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming and potential overflow.
-
Monitoring pH: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH of the solution is between 5.5 and 9.0.
-
Final Disposal: Once the pH is in the acceptable range and the solution is stable (no more gas evolution), the neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of water. ALWAYS confirm with your local regulations and institutional EHS guidelines before drain disposal.
-
Container Rinsing: Rinse the empty this compound container with water and dispose of the rinsate in the same manner as the neutralized solution.
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glutaric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of glutaric acid, offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety.
Hazard Identification and Exposure Controls
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause serious eye irritation and skin irritation.[1][2] Some safety data sheets classify it as a substance that can cause severe skin burns and eye damage.[3][4] Inhalation or ingestion of this compound may also be harmful.[1] To mitigate these risks, it is crucial to adhere to established exposure controls and utilize appropriate personal protective equipment.
| Exposure Control Parameter | Specification | Source |
| Engineering Controls | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed. | Safety Data Sheets |
| Work Practices | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | Safety Data Sheets |
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Source |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved. | Safety Data Sheets |
| Skin | Impervious protective gloves and appropriate protective clothing to minimize skin contact. | Check with glove manufacturer for specific material compatibility. | Safety Data Sheets |
| Respiratory | A NIOSH or European Standard EN 149 approved respirator should be used when necessary, especially in dusty conditions. | Follow OSHA respirator regulations (29 CFR 1910.134). | Safety Data Sheets |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling and Storage Procedures
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from incompatible materials such as bases, oxidizing agents, and reducing agents.
-
Dispensing: When weighing or transferring this compound, perform the task in a designated area with adequate ventilation, such as a chemical fume hood, to minimize dust generation.
-
Use: Wear all required PPE as specified in the table above. Avoid creating dust.
-
Cleaning: Clean up spills immediately. For solid spills, vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dust.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | Safety Data Sheets |
| Skin Contact | Remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists. | Safety Data Sheets |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | Safety Data Sheets |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention. | Safety Data Sheets |
Spill Response Workflow
The following diagram outlines the procedural flow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
